molecular formula C16H27NO4 B179876 N-3-Oxo-Dodecanoyl-L-Homoserine Lactone CAS No. 168982-69-2

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Katalognummer: B179876
CAS-Nummer: 168982-69-2
Molekulargewicht: 297.39 g/mol
InChI-Schlüssel: PHSRRHGYXQCRPU-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-oxododecanoyl)-L-homoserine lactone is an N-acyl-L-homoserine lactone having 3-oxododecanoyl as the acyl substituent. It has a role as a bacterial metabolite. It is a N-(3-oxododecanoyl)homoserine lactone and a N-acyl-L-homoserine lactone. It is an enantiomer of a N-(3-oxododecanoyl)-D-homoserine lactone.

Eigenschaften

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390604
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168982-69-2
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxo-dodecanoyl) homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a ubiquitous Gram-negative bacterium and a significant opportunistic human pathogen, particularly in immunocompromised individuals and those with cystic fibrosis. Its success as a pathogen is partly attributed to a sophisticated cell-to-cell communication system known as quorum sensing (QS). This system allows the bacterial population to coordinate gene expression in a density-dependent manner, leading to the production of virulence factors and the formation of biofilms. A key signaling molecule in the P. aeruginosa QS network is N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This technical guide provides an in-depth overview of the discovery of 3-oxo-C12-HSL, its central role in the Las quorum sensing circuit, detailed experimental protocols for its study, and quantitative data on its activity.

The Seminal Discovery of the Las Quorum Sensing System

The journey to understanding 3-oxo-C12-HSL began with studies on the regulation of virulence factors in P. aeruginosa. A pivotal moment was the discovery of the lasR gene in 1991 by Gambello and Iglewski. They identified LasR as a transcriptional activator essential for the expression of elastase, a key virulence factor. Their work revealed that LasR shared homology with LuxR, a protein involved in the regulation of bioluminescence in Vibrio fischeri, suggesting a similar autoinduction mechanism in P. aeruginosa[1].

Subsequent research focused on identifying the signaling molecule responsible for activating LasR. In 1994, Pearson and colleagues successfully purified and characterized this autoinducer, which they named Pseudomonas autoinducer (PAI)[2][3]. Through chemical analyses, they determined the structure of PAI to be N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL)[2][3]. They also identified the lasI gene, located adjacent to lasR, as the synthase responsible for producing 3-oxo-C12-HSL[4]. This laid the foundation for understanding the LasI/LasR quorum sensing circuit, a central regulatory system in P. aeruginosa.

The LasI/LasR Signaling Pathway

The LasI/LasR system is a primary quorum sensing circuit in P. aeruginosa that controls the expression of a large number of virulence genes[4]. The mechanism is initiated by the synthesis of 3-oxo-C12-HSL by the LasI synthase. As the bacterial population density increases, 3-oxo-C12-HSL accumulates in the environment. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the bacterial cells and binds to the cytoplasmic transcriptional regulator, LasR. This binding event induces a conformational change in LasR, leading to its dimerization and activation. The activated LasR-3-oxo-C12-HSL complex then binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes, thereby modulating their transcription. One of the key genes activated by this complex is lasI itself, creating a positive feedback loop that rapidly amplifies the quorum sensing signal.

Figure 1: The LasI/LasR quorum sensing pathway in P. aeruginosa.

Quantitative Data on 3-oxo-C12-HSL

The following tables summarize key quantitative data related to the production and activity of 3-oxo-C12-HSL in Pseudomonas aeruginosa.

Table 1: In Vitro Concentrations and Effects of 3-oxo-C12-HSL

ParameterConcentrationEffectReference(s)
Half-maximal activation of lasB-lacZ~1 µMActivation of the elastase gene promoter in a lasR mutant.[5]
Induction of apoptosis in neutrophils50-100 µMSignificant increase in apoptotic cells after 9 hours of incubation.[6][7]
No effect on RAW264.7 cell viability6.25 µMUsed as a non-cytotoxic concentration to study inflammatory responses.[6][8]
Bacteriostatic effect on S. epidermidis100-200 µMTransient inhibition of planktonic growth.[9]

Table 2: Quantification of 3-oxo-C12-HSL in P. aeruginosa Cultures

Strain/ConditionMethodConcentrationReference(s)
P. aeruginosa PAO1LC-MS/MSUp to 7.3 ± 1.0 µg/L in culture media.[10]
P. aeruginosa clinical isolatesLC-MS/MSRanged from 0.5 to 1.5 ng/mL in patient plasma.[11]
P. aeruginosa PAO1 ΔpvdQBiosensor assayHigher levels detected compared to wild-type PAO1.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 3-oxo-C12-HSL. Below are protocols for the extraction, detection, and quantification of this signaling molecule.

Protocol 1: Extraction of Acyl-Homoserine Lactones (AHLs) from Bacterial Supernatant

This protocol is adapted from standard methods for the extraction of AHLs from liquid cultures.

Materials:

  • P. aeruginosa culture grown to the desired cell density.

  • Dichloromethane (DCM), acidified with 0.1% (v/v) glacial acetic acid.

  • Centrifuge and sterile centrifuge tubes.

  • Rotary evaporator or nitrogen stream evaporator.

  • Ethyl acetate (B1210297) or acetonitrile (B52724) for resuspension.

  • 0.22 µm syringe filters.

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a sterile flask.

  • Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining bacteria.

  • For every 100 mL of supernatant, add an equal volume of acidified DCM.

  • Shake the mixture vigorously in a separatory funnel for 2 minutes and then allow the phases to separate.

  • Collect the lower organic phase. Repeat the extraction of the aqueous phase two more times with an equal volume of acidified DCM.

  • Pool the organic phases and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.

  • Resuspend the dried extract in a small volume (e.g., 1 mL) of ethyl acetate or acetonitrile for subsequent analysis.

Protocol 2: Thin-Layer Chromatography (TLC) Bioassay for AHL Detection

This protocol utilizes an AHL biosensor strain, such as Agrobacterium tumefaciens NTL4(pZLR4), to detect the presence of AHLs in an extract.

Materials:

  • C18 reverse-phase TLC plates.

  • AHL extract (from Protocol 1) and AHL standards (e.g., synthetic 3-oxo-C12-HSL).

  • Developing solvent: 60% (v/v) methanol (B129727) in water.

  • Agrobacterium tumefaciens NTL4(pZLR4) biosensor strain.

  • Luria-Bertani (LB) agar (B569324) supplemented with appropriate antibiotics and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

  • Soft top agar (LB with 0.7% agar).

Procedure:

  • Spot a small volume (2-5 µL) of the AHL extract and standards onto the origin of a C18 TLC plate.

  • Allow the spots to dry completely.

  • Place the TLC plate in a developing chamber containing the methanol/water solvent system.

  • Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and allow it to air dry completely in a fume hood.

  • Grow an overnight culture of the A. tumefaciens biosensor strain.

  • Inoculate fresh LB medium with the overnight culture and grow to an OD600 of approximately 0.6.

  • Mix the biosensor culture with molten soft top agar (cooled to ~45°C) containing X-gal.

  • Carefully overlay the developed and dried TLC plate with the soft agar-biosensor mixture.

  • Incubate the plate at 30°C overnight. The presence of AHLs will be indicated by the appearance of blue spots, resulting from the activation of the lacZ reporter gene in the biosensor.

Protocol 3: Quantification of 3-oxo-C12-HSL by LC-MS/MS

This protocol provides a general framework for the highly sensitive and specific quantification of 3-oxo-C12-HSL using liquid chromatography-tandem mass spectrometry.

Instrumentation and Materials:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • A C18 reversed-phase HPLC column.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile with 0.1% formic acid.

  • AHL extract (from Protocol 1) and a standard curve of synthetic 3-oxo-C12-HSL.

  • An internal standard (e.g., a deuterated AHL analog) is recommended for accurate quantification.

Procedure:

  • Prepare a standard curve of 3-oxo-C12-HSL in the range of expected concentrations in the samples.

  • If using an internal standard, spike it into all samples and standards at a fixed concentration.

  • Set up the LC gradient. A typical gradient might start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes, followed by a re-equilibration step.

  • Set up the mass spectrometer to operate in positive electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification. For 3-oxo-C12-HSL, the precursor ion is [M+H]+ at m/z 298.2. Common product ions for fragmentation are m/z 102.0 (the lactone ring) and m/z 197.1[13][14].

  • Inject the standards and samples onto the LC-MS/MS system.

  • Integrate the peak areas for the specific MRM transitions of 3-oxo-C12-HSL and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Use the calibration curve to determine the concentration of 3-oxo-C12-HSL in the unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 3-oxo-C12-HSL from a bacterial culture.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture P. aeruginosa Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Extraction Liquid-Liquid Extraction (e.g., with DCM) Supernatant->Extraction Evaporation Solvent Evaporation Extraction->Evaporation AHL_Extract Concentrated AHL Extract Evaporation->AHL_Extract TLC TLC Bioassay (Qualitative Detection) AHL_Extract->TLC LCMS LC-MS/MS (Quantification) AHL_Extract->LCMS

Figure 2: General experimental workflow for the analysis of 3-oxo-C12-HSL.

Conclusion and Future Directions

The discovery of this compound and the elucidation of the LasI/LasR quorum sensing system have been instrumental in our understanding of the pathogenicity of Pseudomonas aeruginosa. This signaling molecule plays a critical role in coordinating the expression of a wide array of virulence factors, making it a prime target for the development of novel anti-virulence therapies. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the intricate roles of 3-oxo-C12-HSL and to screen for inhibitors of this crucial signaling pathway. As research in this field continues, a deeper understanding of the complex regulatory networks governed by 3-oxo-C12-HSL will undoubtedly unveil new strategies to combat infections caused by this formidable pathogen.

References

An In-depth Technical Guide to the Biosynthesis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Biosynthesis Pathway

The synthesis of 3-oxo-C12-HSL is catalyzed by the enzyme Acyl-homoserine-lactone synthase, encoded by the lasI gene.[3][4][7] This enzyme belongs to the LuxI family of proteins.[8][9] The biosynthesis is an amidation reaction that utilizes two primary substrates: S-adenosyl-L-methionine (SAM), which provides the homoserine lactone ring, and a specific fatty acyl-acyl carrier protein (acyl-ACP), which provides the 12-carbon acyl chain.[2][7][9][10] The LasI synthase facilitates the formation of an amide bond between these two substrates, followed by lactonization of the intermediate, resulting in the production of 3-oxo-C12-HSL and S-methyl-5'-thioadenosine (MTA) as a coproduct.[7][10]

Biosynthesis of 3-oxo-C12-HSL SAM S-adenosyl-L-methionine (SAM) sub SAM->sub AcylACP 3-Oxododecanoyl-ACP AcylACP->sub LasI LasI Synthase HSL N-3-Oxo-Dodecanoyl-L- Homoserine Lactone (3-oxo-C12-HSL) LasI->HSL Product MTA 5'-Methylthioadenosine (MTA) + Holo-ACP LasI->MTA Byproducts sub->LasI Substrates Genetic Regulation of lasI lasR_gene lasR gene LasR LasR Protein lasR_gene->LasR Transcription & Translation Complex LasR:3-oxo-C12-HSL Complex LasR->Complex lasI_gene lasI gene LasI LasI Synthase lasI_gene->LasI Basal Transcription & Translation HSL 3-oxo-C12-HSL LasI->HSL Synthesis HSL->Complex Complex->lasI_gene Activates Transcription Virulence Virulence Genes (lasB, rhlR, etc.) Complex->Virulence Activates Transcription AHL Quantification Workflow Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Extract Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extract Evaporate Solvent Evaporation Extract->Evaporate Residue Dried AHL Residue Evaporate->Residue Reconstitute Reconstitute in Methanol Residue->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Quantification Data LCMS->Data

References

The Central Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a primary autoinducer molecule central to the quorum sensing (QS) systems of many Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa. As a key signaling molecule, 3-oxo-C12-HSL orchestrates a density-dependent cascade of gene expression, regulating virulence factors, biofilm formation, and antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms of 3-oxo-C12-HSL-mediated quorum sensing, including its synthesis, perception, and the subsequent signaling pathways. Detailed experimental protocols for the study of this autoinducer are provided, alongside a compilation of quantitative data to serve as a valuable resource for researchers in microbiology and drug development.

Introduction to this compound (3-oxo-C12-HSL)

Quorum sensing is a sophisticated system of stimulus and response correlated to population density that bacteria use to coordinate collective behaviors. This process relies on the production, detection, and response to extracellular signaling molecules called autoinducers. In many proteobacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers.

This compound (3-oxo-C12-HSL) is a prominent member of the AHL family. It is comprised of a homoserine lactone ring linked to a 12-carbon acyl side chain with a ketone group at the third carbon.[1] This lipophilic nature allows it to diffuse across bacterial membranes.[1] In P. aeruginosa, 3-oxo-C12-HSL is the primary signaling molecule of the las quorum-sensing system, which sits (B43327) at the top of a regulatory hierarchy controlling virulence.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-oxo-C12-HSL is essential for its study and for the development of antagonists.

PropertyValueReference
Molecular Formula C₁₆H₂₇NO₄[4]
Molecular Weight 297.39 g/mol [4]
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide[4]
CAS Number 168982-69-2[5]
Appearance White powder[5]
Purity ≥98% (TLC)[5]
Solubility Soluble in DMSO (20 mg/ml) and DMF (20 mg/ml)[6]
Storage Temperature -20°C[5]

The las Quorum Sensing System in Pseudomonas aeruginosa

The canonical 3-oxo-C12-HSL signaling pathway in P. aeruginosa is governed by the las system, which comprises the autoinducer synthase LasI and the transcriptional regulator LasR.[7]

Synthesis of 3-oxo-C12-HSL by LasI

At low cell densities, the expression of lasI is basal. The LasI protein synthesizes 3-oxo-C12-HSL from S-adenosylmethionine (SAM) and a fatty acid precursor. As the bacterial population grows, the concentration of 3-oxo-C12-HSL in the environment increases.

Perception and Response via LasR

Once the concentration of 3-oxo-C12-HSL reaches a critical threshold, it binds to the cytoplasmic transcriptional regulator protein, LasR.[7] This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, which are located in the promoter regions of target genes.[8] This leads to the transcriptional activation of these genes.

A key feature of this system is a positive feedback loop: the 3-oxo-C12-HSL-LasR complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the autoinducer signal.[9]

Hierarchical Control of Other QS Systems

The las system exerts hierarchical control over other quorum-sensing systems in P. aeruginosa, notably the rhl system. The 3-oxo-C12-HSL-LasR complex activates the expression of rhlR and rhlI.[10] RhlR is the transcriptional regulator of the rhl system, and RhlI is the synthase for the autoinducer N-butanoyl-L-homoserine lactone (C4-HSL). This hierarchical structure ensures a coordinated and temporally controlled expression of virulence factors.

Quorum_Sensing_Hierarchy Figure 1. The las and rhl Quorum Sensing Hierarchy cluster_las las System cluster_rhl rhl System LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR LasR_AHL LasR:3-oxo-C12-HSL LasR_AHL->LasI activates transcription of lasI (Positive Feedback) RhlI RhlI LasR_AHL->RhlI activates transcription of rhlI RhlR RhlR LasR_AHL->RhlR activates transcription of rhlR Virulence_Genes_las las-controlled Virulence Genes LasR_AHL->Virulence_Genes_las activates transcription C4-HSL C4-HSL RhlI->C4-HSL synthesizes RhlR_AHL RhlR:C4-HSL RhlR_AHL->RhlI activates transcription of rhlI (Positive Feedback) Virulence_Genes_rhl rhl-controlled Virulence Genes RhlR_AHL->Virulence_Genes_rhl activates transcription 3-oxo-C12-HSLLasR 3-oxo-C12-HSLLasR 3-oxo-C12-HSLLasR->LasR_AHL binds to C4-HSLRhlR C4-HSLRhlR C4-HSLRhlR->RhlR_AHL binds to

Figure 1. The las and rhl Quorum Sensing Hierarchy

Quantitative Data

The following tables summarize key quantitative data related to 3-oxo-C12-HSL and the las quorum sensing system.

Table 1: Concentrations of 3-oxo-C12-HSL in P. aeruginosa Cultures
Strain/ConditionConcentration (µM)Reference
P. aeruginosa PAO1 planktonic culture (OD600 of 1.5-2.0)~2-6[11]
P. aeruginosa PA14 surface growthHigher than planktonic cultures[12]
P. aeruginosa PAO1 in low phosphate (B84403) medium~3.5-fold higher than high phosphate[13]
P. aeruginosa in cystic fibrosis respiratory secretionsPresent[6]
Table 2: Binding Affinities and Effective Concentrations
InteractionValueMethodReference
LasR binding to las-rhl box DNA Kd = 11 pM (with 5µM 3-oxo-C12-HSL)Gel-shift assay[8]
LasR binding to 3-oxo-C12-HSL Irreversibly boundProtein purification and bioassay[8]
Aptasensor binding affinity for 3-oxo-C12-HSL 106.7 nMSurface Plasmon Resonance[14]
Effective concentration for UPR induction in RAW264.7 cells 6.25 µMCell viability and qRT-PCR[15]
Induction of apoptosis in HeLa cells Dose-dependent from 10-100 µMAnnexin V/PI staining[16]
Table 3: Gene Expression Changes in Response to 3-oxo-C12-HSL
Cell TypeGeneFold ChangeConditionReference
A549 cellsIL-8Increased50 µM 3-oxo-C12-HSL for 6h[17]
RAW264.7 cellsC/EBP β mRNAIncreased6.25 µM 3-oxo-C12-HSL[15]
RAW264.7 cellsCHOP mRNAIncreased6.25 µM 3-oxo-C12-HSL[15]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and study of 3-oxo-C12-HSL.

Extraction of 3-oxo-C12-HSL from Bacterial Cultures

This protocol is adapted from standard liquid-liquid extraction methods.[18]

Materials:

Procedure:

  • Grow the bacterial culture to the desired cell density.

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully collect the supernatant.

  • For every 10 mL of supernatant, add 10 mL of acidified ethyl acetate.

  • Vortex vigorously for 2 minutes and allow the phases to separate.

  • Collect the upper organic phase.

  • Repeat the extraction of the aqueous phase two more times with fresh ethyl acetate.

  • Pool the organic phases.

  • Evaporate the ethyl acetate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Resuspend the dried extract in a known volume of HPLC-grade acetonitrile for analysis.

Extraction_Workflow Figure 2. Workflow for 3-oxo-C12-HSL Extraction Start Start Bacterial_Culture Bacterial Culture Start->Bacterial_Culture Centrifugation Centrifuge to pellet cells Bacterial_Culture->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection Liquid_Liquid_Extraction Liquid-Liquid Extraction with Ethyl Acetate Supernatant_Collection->Liquid_Liquid_Extraction Phase_Separation Separate organic and aqueous phases Liquid_Liquid_Extraction->Phase_Separation Collect_Organic_Phase Collect organic phase Phase_Separation->Collect_Organic_Phase Repeat_Extraction Repeat extraction 2x Collect_Organic_Phase->Repeat_Extraction Pool_Phases Pool organic phases Repeat_Extraction->Pool_Phases Evaporation Evaporate to dryness Pool_Phases->Evaporation Resuspension Resuspend in Acetonitrile Evaporation->Resuspension Analysis LC-MS/MS or Bioassay Resuspension->Analysis

Figure 2. Workflow for 3-oxo-C12-HSL Extraction
Quantification by LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying AHLs.[19][20]

Instrumentation:

  • HPLC system with a C18 reverse-phase column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Prepare a standard curve of 3-oxo-C12-HSL of known concentrations.

  • Inject the resuspended sample extract and standards onto the HPLC column.

  • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 15 minutes).

  • Perform mass spectrometry in positive ion mode.

  • Monitor for the specific parent ion of 3-oxo-C12-HSL ([M+H]⁺ m/z 298.2) and its characteristic fragment ions (e.g., m/z 102.1).[4]

  • Quantify the amount of 3-oxo-C12-HSL in the sample by comparing its peak area to the standard curve.

Quantification using Bacterial Biosensors

Bacterial biosensors are a cost-effective method for detecting and quantifying AHLs. A common biosensor for long-chain AHLs is E. coli carrying the plasmid pSB1075, which contains the lasR gene and the promoter of lasI fused to the luxCDABE operon.[21]

Materials:

  • E. coli pSB1075 biosensor strain

  • LB medium

  • Luminometer or plate reader capable of measuring luminescence

  • 3-oxo-C12-HSL standards

Procedure:

  • Grow an overnight culture of the biosensor strain.

  • Dilute the overnight culture 1:100 in fresh LB medium.

  • In a 96-well plate, add a serial dilution of the 3-oxo-C12-HSL standards and the sample extracts.

  • Add the diluted biosensor culture to each well.

  • Incubate the plate at 30°C with shaking.

  • Measure luminescence and optical density (OD600) at regular intervals.

  • Normalize the luminescence by dividing by the OD600.

  • Generate a standard curve from the standards and determine the concentration of 3-oxo-C12-HSL in the samples.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure changes in gene expression in response to 3-oxo-C12-HSL.[22]

Materials:

  • Bacterial or mammalian cells

  • 3-oxo-C12-HSL

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target and reference genes

  • Real-time PCR instrument

Procedure:

  • Culture cells to the desired confluency or growth phase.

  • Treat the cells with the desired concentration of 3-oxo-C12-HSL or a vehicle control for a specified time.

  • Harvest the cells and extract total RNA using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using the cDNA, primers for the gene of interest, a reference gene (e.g., 16S rRNA for bacteria, GAPDH for mammalian cells), and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

In Vitro Mammalian Cell Assays

The effects of 3-oxo-C12-HSL on mammalian cells can be assessed using various in vitro assays.

Example: Apoptosis Assay [16]

Materials:

  • Mammalian cell line (e.g., HeLa, RAW264.7)

  • Cell culture medium

  • 3-oxo-C12-HSL

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-oxo-C12-HSL for a specified time (e.g., 18-24 hours).

  • Harvest the cells, including any floating cells.

  • Wash the cells with PBS.

  • Resuspend the cells in the binding buffer provided with the apoptosis kit.

  • Add Annexin V-FITC and PI to the cells and incubate in the dark.

  • Analyze the cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound is a cornerstone of quorum sensing in P. aeruginosa and other Gram-negative bacteria. Its role in regulating virulence and biofilm formation makes it a prime target for the development of novel anti-infective therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to further unravel the complexities of 3-oxo-C12-HSL signaling and to exploit this knowledge for therapeutic benefit. A thorough understanding of the underlying molecular mechanisms and the application of robust experimental protocols are crucial for advancing this field.

References

An In-depth Technical Guide to N-3-Oxo-Dodecanoyl-L-Homoserine Lactone: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL or OdDHL) is a key signaling molecule in the quorum sensing (QS) system of the opportunistic human pathogen Pseudomonas aeruginosa and other Gram-negative bacteria.[1][2][3] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating the expression of virulence factors and biofilm formation in a cell-density-dependent manner.[3][4] This molecule is of significant interest to researchers in microbiology, chemical biology, and drug development as a target for novel anti-infective therapies that aim to disrupt bacterial communication, a strategy known as quorum quenching.[5] Beyond its role in bacterial signaling, 3-oxo-C12-HSL has been shown to modulate host immune responses, further highlighting its importance in the pathogenesis of bacterial infections.[1]

Chemical Structure and Physicochemical Properties

This compound is an N-acyl-L-homoserine lactone characterized by a 3-oxododecanoyl acyl side chain.[6] Its chemical structure consists of a polar homoserine lactone ring attached to a nonpolar 12-carbon acyl chain with a ketone group at the third carbon position.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide[6]
Molecular Formula C₁₆H₂₇NO₄[6]
Molecular Weight 297.39 g/mol [6]
CAS Number 168982-69-2
Appearance White powder/crystalline solid[7]
Purity ≥98%
Solubility Soluble in DMSO and DMF (approx. 20 mg/ml)[7][8]
Storage Temperature -20°C[7]

Biological Activity and Signaling Pathways

Quorum Sensing in Pseudomonas aeruginosa

In P. aeruginosa, the quorum sensing circuitry is a hierarchical network that includes the las and rhl systems.[3] The las system, which is at the top of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer, 3-oxo-C12-HSL, which is synthesized by LasI.[3] When the bacterial population density increases, the concentration of 3-oxo-C12-HSL surpasses a threshold, leading to its binding to LasR.[2] This activated LasR-3-oxo-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those responsible for the production of virulence factors and biofilm formation.[2][9] The LasR-3-oxo-C12-HSL complex also upregulates the rhl quorum sensing system.[10]

Quorum_Sensing_Pathway Pseudomonas aeruginosa Quorum Sensing (las System) cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI 3_oxo_C12_HSL_int 3-oxo-C12-HSL LasI->3_oxo_C12_HSL_int Synthesizes LasR_inactive Inactive LasR 3_oxo_C12_HSL_ext 3-oxo-C12-HSL 3_oxo_C12_HSL_int->3_oxo_C12_HSL_ext Diffuses out LasR_active Active LasR-HSL Complex DNA Target Genes (e.g., virulence, biofilm) LasR_active->DNA Promotes Transcription 3_oxo_C12_HSL_intLasR_inactive 3_oxo_C12_HSL_intLasR_inactive 3_oxo_C12_HSL_intLasR_inactive->LasR_active Binds & Activates 3_oxo_C12_HSL_ext->3_oxo_C12_HSL_int Diffuses in at high concentration

P. aeruginosa Quorum Sensing (las System)
Interaction with Host Cells

3-oxo-C12-HSL can also interact with and modulate the function of host eukaryotic cells, particularly immune cells. It has been shown to induce apoptosis in macrophages and neutrophils and to modulate inflammatory responses.[1] The molecule can disrupt lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) signaling and repress the expression of pro-inflammatory cytokines like TNF-α and IL-12.[1] Furthermore, 3-oxo-C12-HSL can trigger the unfolded protein response (UPR) in host cells, which may be a mechanism by which P. aeruginosa evades the host immune system.[1]

Host_Cell_Signaling 3-oxo-C12-HSL Interaction with Host Cell Signaling cluster_nfkb NF-κB Pathway cluster_upr Unfolded Protein Response cluster_apoptosis Apoptosis Pathway 3_oxo_C12_HSL 3-oxo-C12-HSL ER_Stress ER Stress 3_oxo_C12_HSL->ER_Stress Induces NFkB_inhibition NF-κB Inhibition 3_oxo_C12_HSL->NFkB_inhibition Directly disrupts Apoptosis Apoptosis 3_oxo_C12_HSL->Apoptosis Induces LPS LPS NFkB_activation NF-κB Activation LPS->NFkB_activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) NFkB_activation->Pro_inflammatory_Cytokines UPR_activation UPR Activation UPR_activation->NFkB_inhibition Inhibits NFkB_inhibition->Pro_inflammatory_Cytokines Suppresses

3-oxo-C12-HSL and Host Cell Signaling

Experimental Protocols

Chemical Synthesis of this compound

A robust linear synthesis route can be employed to produce high-purity 3-oxo-C12-HSL.[4] The synthesis generally involves the formation of a β-keto ester, protection of the ketone, hydrolysis of the ester, and finally, amide coupling with L-homoserine lactone.[4]

Step 1: Synthesis of Methyl 3-oxododecanoate (B1238196)

  • Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous dichloromethane (B109758) to a reaction mixture at 0 °C containing methyl acetoacetate (B1235776) and a suitable base.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Remove the solvent under reduced pressure to yield the crude product.

Step 2: Acetal (B89532) Protection of the Ketone

  • Protect the ketone group of methyl 3-oxododecanoate to prevent side reactions in subsequent steps. This is typically achieved by reacting with an alcohol in the presence of an acid catalyst.

Step 3: Hydrolysis of the Ester

  • Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran (B95107) and water (3:1).[4]

  • Add lithium hydroxide (B78521) (1.5 eq) and stir the mixture at room temperature for 12 hours.[4]

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.[4]

  • Extract the aqueous layer with ethyl acetate.[4]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxododecanoic acid.[4]

Step 4: Amide Coupling with L-Homoserine Lactone

  • To a solution of the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).[4]

  • Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).[4]

  • Allow the reaction to warm to room temperature and stir for 18 hours.[4]

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

Step 5: Deprotection and Purification

  • Remove the acetal protecting group under acidic conditions.

  • Purify the final product by silica (B1680970) gel column chromatography to afford this compound as a white solid.[4]

Biofilm Inhibition Assay

The effect of 3-oxo-C12-HSL on biofilm formation can be assessed using a crystal violet staining method in a 96-well plate format.[11][12]

  • Preparation of Bacterial Inoculum: Inoculate a single colony of the test bacterium (e.g., P. aeruginosa) into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking. The next day, dilute the overnight culture 1:100 in fresh growth medium.[12]

  • Assay Setup: Prepare serial dilutions of 3-oxo-C12-HSL in the fresh growth medium to achieve the desired final concentrations. Include a solvent control and a negative control (medium only). Add 100-200 µL of the diluted bacterial culture to each well of a 96-well plate. Add the 3-oxo-C12-HSL dilutions and controls to the respective wells.[11][12]

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours to allow for biofilm formation.[11][12]

  • Washing: Discard the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[12]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[11]

  • Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.[11]

  • Quantification: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[11][12] Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.[12]

Detection by Thin-Layer Chromatography (TLC)

TLC can be used for the detection and semi-quantitative analysis of 3-oxo-C12-HSL.[13]

  • Plate Preparation: Use C18 reversed-phase TLC plates. Draw an origin line with a pencil about 0.5-1 cm from the bottom of the plate.[13][14]

  • Spotting: Spot a small amount of the sample extract and a 3-oxo-C12-HSL standard onto the origin line.[13]

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase, such as methanol/water (60:40, v/v).[13] Allow the solvent to ascend the plate until it is near the top.

  • Visualization: After development, dry the plate. The separated compounds can be visualized using a bioassay overlay with a reporter strain like Agrobacterium tumefaciens NTL4(pZLR4), which produces a detectable signal (e.g., β-galactosidase activity) in the presence of AHLs.[13] The location of the 3-oxo-C12-HSL can be identified by comparing its retention factor (Rf) to that of the standard.

Experimental and Analytical Workflows

Studying Protein-Ligand Interactions

The interaction of 3-oxo-C12-HSL with its receptor, LasR, is a key area of research for the development of quorum sensing inhibitors. A common workflow to study these interactions involves computational and experimental approaches.

Protein_Ligand_Interaction_Workflow Workflow for Studying 3-oxo-C12-HSL and LasR Interaction Homology_Modeling Homology Modeling of LasR Docking Molecular Docking Homology_Modeling->Docking Ligand_Prep 3-oxo-C12-HSL 3D Structure Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top poses as input Binding_Analysis Binding Mode and Energy Analysis MD_Sim->Binding_Analysis Experimental_Validation Experimental Validation (e.g., Reporter Gene Assay) Binding_Analysis->Experimental_Validation Hypothesis generation

Workflow for Studying 3-oxo-C12-HSL and LasR Interaction

Conclusion

This compound is a multifaceted molecule that is central to the pathogenicity of Pseudomonas aeruginosa. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for the development of novel therapeutic strategies targeting bacterial infections. The experimental protocols and workflows outlined in this guide provide a framework for researchers to investigate the intricate roles of this important quorum sensing signal. The continued study of 3-oxo-C12-HSL and its interactions will undoubtedly pave the way for innovative approaches to combat antibiotic resistance.

References

An In-Depth Technical Guide to the Mechanism of Action of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule in many Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating gene expression in a cell-density-dependent manner, controlling a wide array of physiological processes including virulence factor production and biofilm formation. This technical guide provides a comprehensive overview of the mechanism of action of 3-oxo-C12-HSL, detailing its interaction with the transcriptional regulator LasR, the subsequent signaling cascade, and the downstream effects on gene expression. This document includes quantitative data on binding affinities and gene regulation, detailed experimental protocols for studying 3-oxo-C12-HSL activity, and visualizations of the core signaling pathways and experimental workflows.

The Core Signaling Pathway: The LasR-I Quorum Sensing System

The canonical mechanism of 3-oxo-C12-HSL action in P. aeruginosa is mediated through the LasR-I quorum-sensing system. This system is comprised of the synthase LasI, which produces 3-oxo-C12-HSL, and the transcriptional regulator LasR, which acts as the receptor for 3-oxo-C12-HSL.[1]

At low cell densities, the basal level of 3-oxo-C12-HSL produced by LasI is low. As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to the cytoplasmic protein LasR.[1] This binding event induces a conformational change in LasR, promoting its dimerization and stabilizing the protein.[2][3] The LasR:3-oxo-C12-HSL complex is the active form of the transcriptional regulator. This complex then binds to specific DNA sequences, known as las boxes, located in the promoter regions of target genes.[2] This binding initiates the transcription of hundreds of genes, including those encoding for virulence factors and proteins involved in biofilm formation.[4][5] A key target of the activated LasR is the lasI gene itself, creating a positive feedback loop that rapidly amplifies the QS signal.[6]

The LasR-I system sits (B43327) at the top of a hierarchical QS network in P. aeruginosa. The activated LasR:3-oxo-C12-HSL complex also upregulates the expression of a second QS system, the RhlR-I system.[7] This intricate regulatory network allows for precise temporal control of gene expression during infection and biofilm development.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm 3_oxo_C12_HSL_out 3-oxo-C12-HSL LasR_inactive Inactive LasR (monomer) 3_oxo_C12_HSL_out->LasR_inactive Binding LasI LasI Synthase 3_oxo_C12_HSL_in 3-oxo-C12-HSL LasI->3_oxo_C12_HSL_in Synthesis LasR_active Active LasR:3-oxo-C12-HSL (dimer) LasR_inactive->LasR_active Dimerization & Activation lasI_gene lasI gene LasR_active->lasI_gene Binds promoter (Positive Feedback) target_genes Virulence & Biofilm Genes LasR_active->target_genes Binds promoter rhlR_gene rhlR/rhlI genes LasR_active->rhlR_gene Binds promoter lasI_gene->LasI Expression Virulence Factors\nBiofilm Formation Virulence Factors Biofilm Formation target_genes->Virulence Factors\nBiofilm Formation RhlR-I System Activation RhlR-I System Activation rhlR_gene->RhlR-I System Activation 3_oxo_C12_HSL_in->3_oxo_C12_HSL_out Diffusion (at high cell density) Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Overnight culture of E. coli reporter strain dilution Dilute culture 1:100 start->dilution plate Add diluted culture, standards, and samples to 96-well plate dilution->plate standards Prepare serial dilutions of 3-oxo-C12-HSL standards standards->plate samples Prepare experimental samples samples->plate incubation Incubate at 37°C with shaking plate->incubation measurement Measure reporter gene expression incubation->measurement curve Generate standard curve measurement->curve quantification Quantify 3-oxo-C12-HSL in samples curve->quantification EMSA_Workflow cluster_binding Binding Reaction cluster_gel Gel Electrophoresis cluster_detection Detection mix Combine binding buffer, LasR, and 3-oxo-C12-HSL probe Add labeled DNA probe mix->probe incubate Incubate at room temperature probe->incubate load Load samples onto native polyacrylamide gel incubate->load run Run electrophoresis load->run image Image the gel run->image analyze Analyze for shifted bands image->analyze

References

An In-depth Technical Guide on N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and its Impact on Biofilm Formation and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key signaling molecule in the quorum sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. As a member of the acyl-homoserine lactone (AHL) family of autoinducers, 3-oxo-C12-HSL plays a pivotal role in regulating gene expression in a cell-density dependent manner. This regulation is central to the coordination of virulence factor production and the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilms contribute significantly to the persistence of chronic infections and the increased resistance of bacteria to antimicrobial agents. Understanding the multifaceted impact of 3-oxo-C12-HSL on biofilm formation and development is therefore crucial for the development of novel anti-virulence and anti-biofilm therapeutic strategies.

This technical guide provides a comprehensive overview of the role of 3-oxo-C12-HSL in biofilm formation, detailing the underlying signaling pathways, summarizing quantitative data on its effects, and providing established experimental protocols for its study.

The Las Quorum Sensing System: The Central Role of 3-oxo-C12-HSL

In P. aeruginosa, the QS circuitry is a complex hierarchical network. The las system, which utilizes 3-oxo-C12-HSL, is considered the master regulator, controlling other QS systems such as the rhl and pqs systems.[1][2]

Signaling Pathway:

At low cell densities, the transcriptional regulator LasR is largely inactive. As the bacterial population grows, the concentration of 3-oxo-C12-HSL, synthesized by the LasI synthase, increases.[3] Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates LasR. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences known as las boxes in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes, including those involved in virulence factor production (e.g., elastase, encoded by lasB) and biofilm formation.[2][4] Furthermore, the activated LasR positively regulates its own synthesis and that of LasI, creating a positive feedback loop that amplifies the QS signal.[4] The LasR:3-oxo-C12-HSL complex also directly upregulates the expression of the rhlR and rhlI genes of the subordinate rhl QS system.[2]

Caption: The Las Quorum Sensing Signaling Pathway in P. aeruginosa.

Impact of 3-oxo-C12-HSL on Biofilm Formation

3-oxo-C12-HSL influences multiple stages of biofilm development, from initial attachment to maturation and the production of the EPS matrix.

Quantitative Effects on Biofilm Parameters

The following tables summarize quantitative data from various studies on the effect of 3-oxo-C12-HSL on key biofilm parameters. It is important to note that experimental conditions can influence the observed effects.

Concentration of 3-oxo-C12-HSLBacterial StrainEffect on Biofilm Mass (Crystal Violet Assay)Reference
100 µMStaphylococcus epidermidisInhibition of biofilm formation[5]
200 µMStaphylococcus epidermidisSignificant inhibition of biofilm formation[5]
Not Specified (lasI mutant vs. wild-type)Pseudomonas aeruginosa PT5No significant difference in biofilm amount[6]
Concentration of 3-oxo-C12-HSLBacterial StrainEffect on Biofilm Structure (Microscopy)Reference
10 - 20 µMVibrio alginolyticusInduced or enhanced biofilm formation and altered structure[7]
40 - 100 µMVibrio alginolyticusDid not significantly improve and even inhibited biofilm formation[7]
Impact on Extracellular Polymeric Substance (EPS) Production

The EPS matrix is a critical component of biofilms, providing structural integrity and protection. 3-oxo-C12-HSL has been shown to regulate the production of key EPS components. For instance, in P. aeruginosa, the las system is involved in the regulation of genes responsible for the synthesis of Pel and Psl exopolysaccharides, which are major constituents of the biofilm matrix.

Concentration of 3-oxo-C12-HSLBacterial StrainEffect on EPS ProductionReference
100 µMStaphylococcus epidermidisInhibition of EPS production[5]
200 µMStaphylococcus epidermidisSignificant inhibition of EPS production[5]

Impact on Bacterial and Host Cell Viability

High concentrations of 3-oxo-C12-HSL can exert cytotoxic effects on both bacterial and host cells.

Concentration of 3-oxo-C12-HSLCell TypeEffect on Cell ViabilityReference
6.25 µMRAW264.7 mouse macrophagesNo significant effect on viability[8]
12.5 - 100 µMRAW264.7 mouse macrophagesInduced apoptosis and cell death[8]
50 µMHeLa cells~21% apoptotic cells
100 µMHeLa cells~50% apoptotic cells
≥100 µM (48h)Panc-1 human pancreatic carcinoma cellsSignificant decrease in viability (IC50 = 120 ± 5 µM)[3]
≥25 µM (48h)Aspc-1 human pancreatic carcinoma cellsSignificant decrease in viability (IC50 = 48 ± 8 µM)[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of 3-oxo-C12-HSL's effects. The following sections provide protocols for key experiments.

Quantification of Biofilm Mass using Crystal Violet Assay

This method provides a quantitative measure of the total biofilm biomass.

Protocol:

  • Biofilm Growth: Grow bacterial cultures in a 96-well microtiter plate in the presence of varying concentrations of 3-oxo-C12-HSL. Include appropriate negative (medium only) and positive (bacteria without 3-oxo-C12-HSL) controls. Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Crystal_Violet_Assay_Workflow Start Start: Bacterial Culture + 3-oxo-C12-HSL Incubate Incubate (e.g., 37°C, 24-48h) Biofilm Formation Start->Incubate Wash1 Wash with PBS (Remove Planktonic Cells) Incubate->Wash1 Stain Add 0.1% Crystal Violet (10-15 min) Wash1->Stain Wash2 Wash with Water (Remove Excess Stain) Stain->Wash2 Solubilize Add 30% Acetic Acid Wash2->Solubilize Measure Measure Absorbance (550-590 nm) Solubilize->Measure End End: Quantify Biofilm Mass Measure->End

Caption: Workflow for the Crystal Violet Biofilm Assay.
Visualization of Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.

Protocol:

  • Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence of 3-oxo-C12-HSL.

  • Staining (LIVE/DEAD):

    • Prepare a staining solution containing SYTO 9 (stains live cells green) and propidium (B1200493) iodide (PI) (stains dead cells red). A common working concentration is 3 µL of each dye per 1 mL of sterile water.[9]

    • Gently wash the biofilm to remove planktonic cells.

    • Add the staining solution to the biofilm and incubate in the dark at room temperature for 15-20 minutes.[10]

    • Gently rinse with sterile water to remove excess stain.[10]

  • Imaging: Mount the stained biofilm on a microscope slide and visualize using a confocal laser scanning microscope with appropriate excitation and emission filters for SYTO 9 and PI.

  • Image Analysis: Acquire z-stack images through the biofilm and use software such as COMSTAT or ImageJ to analyze structural parameters like biofilm thickness, biovolume, and surface area.[11]

CLSM_Workflow Start Start: Biofilm on Coverslip Wash Wash with PBS Start->Wash Stain Add LIVE/DEAD Stain (SYTO 9 & PI) Wash->Stain Incubate Incubate in Dark (15-20 min) Stain->Incubate Rinse Rinse with Water Incubate->Rinse Mount Mount on Slide Rinse->Mount Image Acquire Z-stack Images (CLSM) Mount->Image Analyze Analyze with COMSTAT/ImageJ Image->Analyze End End: 3D Structure & Viability Analyze->End

Caption: Workflow for CLSM Imaging of Biofilms.
Quantification of Extracellular Polymeric Substances (EPS) using the Phenol-Sulfuric Acid Method

This colorimetric method is widely used for the quantification of total carbohydrates, a major component of the EPS matrix.

Protocol:

  • EPS Extraction:

    • Harvest the biofilm and resuspend it in a suitable buffer.

    • Extract the EPS using a method such as centrifugation, EDTA treatment, or sonication.

  • Sample Preparation: Prepare a dilution of the extracted EPS solution.

  • Reaction:

    • To 250 µL of the sample, add 250 µL of 5% phenol (B47542) solution and vortex.[12]

    • Carefully and rapidly add 1,250 µL of concentrated sulfuric acid. The heat of the reaction is essential.[12]

  • Incubation: Allow the mixture to cool to room temperature.

  • Quantification: Measure the absorbance at 490 nm. The carbohydrate concentration is determined by comparing the absorbance to a standard curve prepared with a known sugar (e.g., glucose).

Gene Expression Analysis by Quantitative Real-Time RT-PCR (RT-qPCR)

RT-qPCR is a sensitive technique to quantify the expression levels of specific genes in response to 3-oxo-C12-HSL.

Protocol:

  • RNA Extraction: Expose bacterial cultures (planktonic or biofilm) to the desired concentrations of 3-oxo-C12-HSL for a specific duration. Extract total RNA using a commercial kit, ensuring the removal of DNA contamination.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, specific primers for the target genes (e.g., lasI, rhlI, lasB), and a suitable fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Use a housekeeping gene (e.g., rplS) for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the treated samples compared to the untreated controls.

Conclusion

This compound is a master regulator in P. aeruginosa, orchestrating a complex gene expression program that profoundly influences biofilm formation and virulence. Its effects are concentration-dependent and extend beyond P. aeruginosa to other bacterial species and even host cells. A thorough understanding of the mechanisms of action of 3-oxo-C12-HSL, facilitated by the robust experimental protocols outlined in this guide, is paramount for the development of innovative therapeutic interventions aimed at disrupting bacterial communication and mitigating the challenges posed by biofilm-associated infections. The continued investigation into the intricate network regulated by 3-oxo-C12-HSL will undoubtedly unveil new targets for the next generation of antimicrobial and anti-biofilm agents.

References

The Central Role of LasI Synthase in N-3-Oxo-Dodecanoyl-L-Homoserine Lactone Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the LasI synthase, a pivotal enzyme in the quorum-sensing (QS) network of the opportunistic human pathogen Pseudomonas aeruginosa. The focus is on the enzyme's primary function: the biosynthesis of the signaling molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). This molecule is a key regulator of virulence factor expression and biofilm formation, making LasI a significant target for the development of novel anti-infective therapies.

Introduction to the LasI/LasR Quorum-Sensing System

In P. aeruginosa, the LasI/LasR system is a well-characterized QS circuit that enables bacteria to coordinate their gene expression in a cell-density-dependent manner.[1] The system is composed of two key proteins: LasI, an acyl-homoserine lactone (AHL) synthase, and LasR, a transcriptional regulator.[2][3]

LasI is responsible for the synthesis of the autoinducer molecule 3-oxo-C12-HSL.[4] As the bacterial population grows, the concentration of 3-oxo-C12-HSL increases. Once a threshold concentration is reached, 3-oxo-C12-HSL binds to and activates the LasR protein. The LasR:3-oxo-C12-HSL complex then acts as a transcriptional activator, binding to specific DNA sequences (las boxes) to regulate the expression of a wide array of target genes.[5] This includes a positive feedback loop where the complex upregulates the transcription of the lasI gene, leading to a rapid increase in 3-oxo-C12-HSL production.[6]

Biochemical Synthesis of 3-oxo-C12-HSL by LasI Synthase

The enzymatic reaction catalyzed by LasI synthase involves the condensation of two substrates: S-adenosyl-L-methionine (SAM) and 3-oxododecanoyl-acyl carrier protein (3-oxo-C12-ACP).[2] SAM provides the homoserine lactone moiety, while 3-oxo-C12-ACP, a component of the fatty acid biosynthesis pathway, provides the acyl side chain.[7] The reaction yields three products: 3-oxo-C12-HSL, S-methyl-5'-thioadenosine (MTA), and holo-acyl carrier protein (holo-ACP).[4]

The crystal structure of LasI reveals a V-shaped substrate-binding cleft that leads to a tunnel capable of accommodating the long acyl chain of 3-oxo-C12-ACP.[2] Specific residues within the N-terminus of the protein, including Arg23, Phe27, and Trp33, are crucial for binding SAM.[2]

Quantitative Data

Enzymatic Kinetics of N-Acyl Homoserine Lactone Synthases
EnzymeSubstrateKm (µM)Vmax (mol/min/mol enzyme)Reference
RhlIButyryl-ACP1.51.9[8]
RhlIS-adenosylmethionine111.9[8]
AinSOctanoyl-ACPNot specified2.37[9]
AinSOctanoyl-CoANot specified0.21[9]

Note: The determination of precise Kcat and Km values for LasI with its specific substrates, 3-oxododecanoyl-ACP and S-adenosylmethionine, remains a key area for future research to fully characterize its enzymatic activity.

Production of 3-oxo-C12-HSL in Pseudomonas aeruginosa

The concentration of 3-oxo-C12-HSL produced by P. aeruginosa can vary significantly depending on the strain, growth conditions, and the presence of regulatory factors.

StrainGrowth Condition3-oxo-C12-HSL ConcentrationReference
PAO1Planktonic culture (OD600 of 1.5)~1.5 µM[10]
PAO1Planktonic culture (OD600 of 2.0)~2.5 µM[10]
PA14Planktonic culture (8 hours)~100 ng/CFU[1]
PA14Surface growth (16 hours)~250 ng/CFU[1]
PAO1 (lasR mutant)Phosphate-replete medium~5% of wild-type[9]
PAO1 (lasR mutant)Phosphate-depleted medium~20% of wild-type[9]
RAW264.7 cells treated9 hours incubation50 µM induced ~40% apoptosis[8]
HeLa cells treated18 hours incubation10-100 µM (dose-dependent apoptosis)[3]

Experimental Protocols

Heterologous Expression and Purification of LasI Synthase

This protocol describes a general method for the expression of LasI in Escherichia coli and its subsequent purification, which can be adapted based on the specific expression vector and affinity tag used.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the lasI gene from P. aeruginosa genomic DNA using PCR with primers that incorporate desired restriction sites.
  • Clone the amplified lasI fragment into an appropriate expression vector (e.g., pET series) containing a suitable promoter (e.g., T7) and an affinity tag (e.g., 6x-His tag) for purification.
  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C to an OD600 of 0.4-0.6.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
  • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

3. Cell Lysis and Lysate Preparation:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography Purification:

  • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.
  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
  • Elute the tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. (Optional) Tag Removal and Further Purification:

  • If the expression vector includes a protease cleavage site, the affinity tag can be removed by incubation with the specific protease.
  • Further purify the protein using size-exclusion chromatography to remove the cleaved tag, protease, and any remaining impurities.

6. Protein Concentration and Storage:

  • Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
  • Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
  • Store the purified LasI synthase at -80°C in a suitable buffer containing a cryoprotectant like glycerol.

In Vitro LasI Synthase Activity Assay

This assay measures the production of 3-oxo-C12-HSL from its substrates by purified LasI synthase.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT).
  • The reaction mixture should contain:
  • Purified LasI synthase (final concentration in the nanomolar to low micromolar range).
  • S-adenosyl-L-methionine (SAM) (final concentration in the micromolar range).
  • 3-oxododecanoyl-ACP (final concentration in the micromolar range). The synthesis of acyl-ACPs can be a complex multi-step process.

2. Reaction Incubation:

  • Initiate the reaction by adding one of the components (e.g., the enzyme).
  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).

3. Reaction Termination and Extraction:

  • Stop the reaction by adding an equal volume of acidified ethyl acetate (B1210297).
  • Vortex the mixture vigorously to extract the 3-oxo-C12-HSL into the organic phase.
  • Centrifuge to separate the phases and carefully collect the upper organic layer.
  • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Quantification of 3-oxo-C12-HSL:

  • Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol (B129727) or acetonitrile).
  • Quantify the amount of 3-oxo-C12-HSL produced using one of the methods described below (Section 4.3).

Quantification of this compound

4.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is a highly sensitive and specific method for the absolute quantification of 3-oxo-C12-HSL.

  • Sample Preparation: Extract 3-oxo-C12-HSL from culture supernatants or in vitro reaction mixtures as described above.

  • Chromatographic Separation:

    • Inject the resuspended extract onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid, to separate the components of the mixture.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into a mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 3-oxo-C12-HSL (m/z 298.2) and monitoring for a specific product ion (e.g., m/z 102.1, corresponding to the homoserine lactone ring).

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic 3-oxo-C12-HSL standard.

    • Quantify the amount of 3-oxo-C12-HSL in the samples by comparing their peak areas to the standard curve.

4.3.2. Lux-based Biosensor Assay:

This is a sensitive and relatively high-throughput method for the detection and relative quantification of 3-oxo-C12-HSL. It utilizes a reporter strain of bacteria that produces light in response to the presence of 3-oxo-C12-HSL.

  • Reporter Strain: A common reporter strain is E. coli carrying a plasmid with the lasR gene and the lasI promoter fused to a reporter gene cassette, such as the luxCDABE operon from Vibrio fischeri.

  • Assay Procedure:

    • Grow the reporter strain to the mid-logarithmic phase.

    • Add aliquots of the serially diluted samples (or standards) to the reporter strain culture in a 96-well microtiter plate.

    • Incubate the plate at an appropriate temperature (e.g., 30°C) for a few hours.

    • Measure the luminescence produced by each well using a luminometer.

  • Quantification:

    • Generate a standard curve using known concentrations of synthetic 3-oxo-C12-HSL.

    • Determine the concentration of 3-oxo-C12-HSL in the samples by interpolating their luminescence values on the standard curve.

Visualizations

LasI_Signaling_Pathway LasI-Mediated Quorum Sensing Pathway cluster_cell P. aeruginosa Cell LasI LasI Synthase AHL_in 3-oxo-C12-HSL LasI->AHL_in Synthesis LasR_inactive LasR (inactive) LasR_active LasR:3-oxo-C12-HSL (active dimer) LasR_inactive->LasR_active Activation & Dimerization lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback virulence_genes Virulence Genes LasR_active->virulence_genes Upregulation lasI_gene->LasI Translation SAM S-adenosyl- L-methionine SAM->LasI Acyl_ACP 3-oxododecanoyl-ACP Acyl_ACP->LasI AHL_out 3-oxo-C12-HSL AHL_out->AHL_in Diffusion/ Influx (at high cell density) AHL_in->LasR_inactive Binds to AHL_in->AHL_out Diffusion/ Efflux

Caption: The LasI-mediated quorum sensing signaling pathway in Pseudomonas aeruginosa.

LasI_Experimental_Workflow Experimental Workflow for LasI Characterization cloning Cloning of lasI gene into expression vector expression Heterologous Expression in E. coli cloning->expression purification Purification of LasI (e.g., Affinity Chromatography) expression->purification activity_assay In Vitro Activity Assay purification->activity_assay product Product: 3-oxo-C12-HSL activity_assay->product quantification Quantification of 3-oxo-C12-HSL (HPLC-MS/MS or Biosensor) kinetics Enzyme Kinetic Analysis (determination of Km, kcat) quantification->kinetics data_analysis Data Analysis and Interpretation kinetics->data_analysis substrates Substrates: - S-adenosyl-L-methionine - 3-oxododecanoyl-ACP substrates->activity_assay product->quantification

Caption: A general experimental workflow for the characterization of LasI synthase activity.

LasI_System_Components Logical Relationships in the LasI System LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL produces LasR LasR Receptor (Transcriptional Regulator) AHL->LasR activates Positive_Feedback Positive Feedback Loop (lasI expression) LasR->Positive_Feedback mediates Virulence Virulence Factor Expression & Biofilm Formation LasR->Virulence controls Positive_Feedback->LasI amplifies production of Substrates Substrates (SAM & 3-oxo-C12-ACP) Substrates->LasI are converted by

Caption: Logical relationships between the core components of the LasI quorum-sensing system.

References

An In-depth Technical Guide to the Interaction of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone with the LasR Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the quorum-sensing signal molecule N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) and its cognate receptor, the transcriptional regulator LasR of Pseudomonas aeruginosa. This interaction is a critical control point in bacterial communication and the expression of virulence factors, making it a key target for novel antimicrobial therapies.

Introduction to the LasR-3O-C12-HSL System

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In P. aeruginosa, a major opportunistic human pathogen, the las system is a key QS circuit. The LasR protein, a member of the LuxR family of transcriptional regulators, is the central protein in this system. Its activity is dependent on the binding of the autoinducer molecule, 3O-C12-HSL, which is synthesized by the LasI synthase.[1][2] When the bacterial population reaches a threshold density, the concentration of 3O-C12-HSL increases, leading to the formation of the LasR-3O-C12-HSL complex. This complex then drives the expression of a large regulon of genes, including those responsible for virulence factor production and biofilm formation.

The Molecular Interaction

The LasR protein is a modular protein consisting of two primary domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[3] The binding of 3O-C12-HSL to the LBD induces a conformational change in LasR, which is essential for its activation.

Binding Site and Affinity

The 3O-C12-HSL molecule binds within a hydrophobic pocket of the LasR LBD. This interaction is highly specific and is a critical determinant of the signaling pathway. While LasR can recognize other acyl-homoserine lactones (AHLs), it shows the highest affinity for its cognate ligand, 3O-C12-HSL.

Recent computational studies have suggested the existence of a new interaction site for 3O-C12-HSL, termed the "LBD-SLR-DBD bridge," which involves conserved residues from the ligand-binding domain, the short linker region (SLR), and the DNA-binding domain.[3] This novel binding mode may indicate a more complex mechanism of LasR regulation than previously understood.

Table 1: Quantitative Binding Data for the LasR-3O-C12-HSL Interaction

Measurement TechniqueParameterValueReference
Isothermal Titration Calorimetry (ITC)Affinity (Kd)~1 µM[4]
Electrophoretic Mobility Shift Assay (EMSA)Apparent Dissociation Constant (Kd) of LasR-DNA binding in the presence of 3O-C12-HSL3-fold higher affinity compared to absence of ligand[5]
Conformational Changes and Dimerization

The binding of 3O-C12-HSL to the LasR LBD is believed to stabilize the protein and promote its dimerization.[6] This dimerization is a prerequisite for the subsequent binding of the LasR-ligand complex to its specific DNA target sequences, known as las boxes, located in the promoter regions of target genes.

The LasR-3O-C12-HSL Signaling Pathway

The binding of 3O-C12-HSL to LasR initiates a signaling cascade that results in the coordinated expression of hundreds of genes. A simplified representation of this pathway is illustrated below.

LasR-3O-C12-HSL signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the LasR-3O-C12-HSL interaction.

Purification of LasR Protein

The purification of functional LasR protein is often challenging due to its tendency to form inclusion bodies when overexpressed. The following protocol is a synthesized approach for the purification of His-tagged or GST-tagged LasR from E. coli.

LasR_Purification_Workflow start Start: E. coli culture with LasR expression vector induction Induce protein expression (e.g., with IPTG) start->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis (e.g., sonication) harvest->lysis clarification Clarify lysate by centrifugation lysis->clarification binding Bind lysate to affinity resin (e.g., Ni-NTA or Glutathione) clarification->binding wash Wash resin to remove non-specific proteins binding->wash elution Elute LasR protein (e.g., with imidazole (B134444) or glutathione) wash->elution dialysis Dialysis to remove eluent and refold protein elution->dialysis end End: Purified LasR protein dialysis->end

Workflow for LasR protein purification.

Protocol Steps:

  • Expression: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding a tagged LasR protein (e.g., pET-His-LasR or pGEX-GST-LasR). Grow the culture to mid-log phase and induce protein expression with IPTG. To improve solubility, it is often beneficial to induce at a lower temperature (e.g., 16-20°C) for a longer period (e.g., 12-16 hours).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a suitable lysis buffer. The buffer should contain a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris and inclusion bodies. The soluble fraction containing the tagged LasR protein is retained.

  • Affinity Chromatography: Apply the clarified lysate to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-agarose for GST-tagged proteins).

  • Washing: Wash the column extensively with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound LasR protein from the column using an appropriate elution buffer (e.g., containing a high concentration of imidazole for His-tagged proteins or reduced glutathione (B108866) for GST-tagged proteins).

  • Dialysis and Storage: Dialyze the eluted protein against a storage buffer to remove the eluting agent and to allow for proper protein folding. Store the purified protein at -80°C.

Reporter Gene Assay for LasR Activity

Reporter gene assays are commonly used to quantify the activity of the LasR-3O-C12-HSL complex in vivo. This is typically done by fusing a promoter known to be regulated by LasR (e.g., the lasI or lasB promoter) to a reporter gene such as lux (encoding luciferase) or gfp (encoding green fluorescent protein).

Reporter_Gene_Assay_Workflow start Start: Bacterial strain with LasR reporter plasmid culture Culture bacteria to mid-log phase start->culture treatment Add 3O-C12-HSL or test compounds culture->treatment incubation Incubate for a defined period treatment->incubation measurement Measure reporter signal (luminescence or fluorescence) incubation->measurement analysis Normalize signal to cell density and analyze data measurement->analysis end End: Quantified LasR activity analysis->end

Workflow for a reporter gene assay.

Protocol Steps:

  • Strain Construction: Introduce a reporter plasmid containing a LasR-dependent promoter fused to a reporter gene into a suitable bacterial host strain. This is often a P. aeruginosa strain lacking the lasI gene to eliminate endogenous 3O-C12-HSL production.

  • Culture Preparation: Grow the reporter strain in a suitable medium to the desired optical density.

  • Induction: Aliquot the culture into a multi-well plate and add varying concentrations of 3O-C12-HSL or test compounds (e.g., potential inhibitors). Include appropriate controls (e.g., no ligand, vehicle control).

  • Incubation: Incubate the plate under appropriate conditions for a sufficient time to allow for reporter gene expression.

  • Measurement: Measure the reporter signal using a plate reader (luminometer for luciferase, fluorometer for GFP). Also, measure the optical density of the cultures to normalize the reporter signal to cell number.

  • Data Analysis: Calculate the normalized reporter activity for each condition and plot the results to determine the dose-response relationship.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to study the binding of proteins to DNA. It can be used to demonstrate the direct binding of the LasR-3O-C12-HSL complex to its target DNA sequences.

Protocol Steps:

  • Probe Preparation: A DNA fragment containing the las box sequence is labeled, typically with a radioactive isotope (e.g., 32P) or a non-radioactive tag (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: The labeled DNA probe is incubated with purified LasR protein in a binding buffer. The reaction is performed in the presence and absence of 3O-C12-HSL to demonstrate ligand-dependent binding.

  • Electrophoresis: The binding reactions are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.

  • Detection: The positions of the labeled DNA probe are visualized. A "shift" in the mobility of the probe, indicating the formation of a DNA-protein complex, is observed in the presence of LasR and 3O-C12-HSL.

Conclusion and Future Directions

The interaction between 3O-C12-HSL and the LasR receptor is a cornerstone of quorum sensing in P. aeruginosa and represents a highly attractive target for the development of novel anti-virulence therapies. A thorough understanding of the molecular details of this interaction, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of potent and specific inhibitors. Future research should focus on obtaining high-resolution structural information of the full-length LasR protein in complex with its ligand and DNA target, as well as further elucidating the potential role of the proposed "bridge" interaction site in LasR activation. Such studies will undoubtedly pave the way for innovative strategies to combat P. aeruginosa infections.

References

The Influence of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone on Bacterial Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) in the regulation of bacterial gene expression. As a primary signaling molecule in the quorum sensing (QS) network of Pseudomonas aeruginosa and other Gram-negative bacteria, 3-oxo-C12-HSL is a critical determinant of virulence, biofilm formation, and antibiotic resistance. This document outlines the core signaling pathways, presents quantitative data on gene expression, details relevant experimental protocols, and provides visual representations of the key molecular interactions and workflows.

Core Signaling Pathway: The LasR-LasI System

In Pseudomonas aeruginosa, the canonical quorum sensing circuit regulated by 3-oxo-C12-HSL is the LasR-LasI system. This system is a key regulator of a large number of genes, estimated to be up to 6% of the bacterium's genome, many of which are associated with virulence.[1]

The synthase LasI is responsible for the production of the autoinducer molecule 3-oxo-C12-HSL.[2] As the bacterial population density increases, the extracellular concentration of 3-oxo-C12-HSL rises. Upon reaching a threshold concentration, 3-oxo-C12-HSL diffuses back into the bacterial cells and binds to its cognate intracellular receptor, the transcriptional regulator LasR. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes located in the promoter regions of target genes.[3] This interaction typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of these genes. A crucial aspect of this system is a positive feedback loop where the LasR/3-oxo-C12-HSL complex upregulates the transcription of the lasI gene, leading to a rapid amplification of the signal.[4]

The LasR-LasI system sits (B43327) at the top of a hierarchical quorum-sensing cascade in P. aeruginosa. The activated LasR/3-oxo-C12-HSL complex also induces the expression of a second quorum-sensing system, the RhlR-RhlI system. RhlR, in turn, responds to its own autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), to regulate another set of genes. This hierarchical structure allows for a sophisticated and temporally controlled regulation of gene expression.[5][6]

Caption: The LasR-LasI quorum sensing pathway in P. aeruginosa.

Quantitative Analysis of Gene Expression

The addition of exogenous 3-oxo-C12-HSL to cultures of P. aeruginosa deficient in autoinducer synthesis allows for the specific identification of genes regulated by the LasR-LasI system. Microarray and RNA-sequencing studies have revealed that a large number of genes are under the control of this quorum-sensing circuit, with many being significantly upregulated or downregulated.

Upregulated Genes

The following table summarizes a selection of key genes that are positively regulated by 3-oxo-C12-HSL, highlighting their function and the observed fold change in expression. These genes are often involved in virulence and intercellular interactions.

GeneProduct/FunctionFold Change (Mid-Logarithmic Phase)Fold Change (Early Stationary Phase)Reference
lasALasA protease>64>64[7]
lasBElastase>64>64[7]
rhlIC4-HSL synthase4.0 - 8.08.0 - 16.0[7]
rhlRTranscriptional regulator2.0 - 4.04.0 - 8.0[7]
hcnAHydrogen cyanide synthase16.0 - 32.032.0 - 64.0[7]
lecAGalactose-binding lectin8.0 - 16.016.0 - 32.0[7]
phzA1Phenazine biosynthesis4.0 - 8.0>64[7]
pqsAQuinolone signal biosynthesis2.0 - 4.08.0 - 16.0[7]
Downregulated Genes

Interestingly, the LasR/3-oxo-C12-HSL complex also acts as a repressor for a subset of genes. The table below details some of the genes that are negatively regulated.

GeneProduct/FunctionFold Change (Mid-Logarithmic Phase)Fold Change (Early Stationary Phase)Reference
pslAPolysaccharide synthesis-2.0 to -4.0-2.0 to -4.0[7]
PA2827Probable transcriptional regulator-2.0 to -4.0-4.0 to -8.0[7]
PA4968Probable oxidoreductase-2.0 to -4.0-2.0 to -4.0[7]
PA0663Probable transport protein-2.0 to -4.0-2.0 to -4.0[7]

Experimental Protocols

To investigate the influence of 3-oxo-C12-HSL on bacterial gene expression, several key experimental techniques are employed. The following sections provide detailed methodologies for these approaches.

Transcriptomic Analysis using RNA-Sequencing

RNA-sequencing (RNA-seq) provides a comprehensive and quantitative view of the transcriptome.

1. Bacterial Culture and Treatment:

  • Grow a P. aeruginosa strain deficient in 3-oxo-C12-HSL synthesis (e.g., a lasI mutant) in a suitable medium (e.g., LB broth) to a specific optical density (OD600), typically mid-logarithmic or early stationary phase.

  • Divide the culture into two conditions: a control group (vehicle, e.g., DMSO) and a treatment group with a defined concentration of 3-oxo-C12-HSL (e.g., 2 µM).

  • Incubate for a specified period (e.g., 2-4 hours) under appropriate growth conditions.

2. RNA Extraction:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract total RNA using a phenol-chloroform based method or a commercial kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove contaminating genomic DNA.

3. Library Preparation and Sequencing:

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a bacterial rRNA removal kit.

  • Fragment the rRNA-depleted RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

  • Synthesize the second-strand cDNA, incorporating dUTP to ensure strand-specificity.

  • Perform end-repair, A-tailing, and ligate sequencing adapters.

  • Amplify the library by PCR and purify the final library.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

4. Data Analysis:

  • Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.

  • Align the trimmed reads to the P. aeruginosa reference genome.

  • Quantify the number of reads mapping to each gene.

  • Perform differential gene expression analysis between the control and 3-oxo-C12-HSL treated samples to identify significantly up- and downregulated genes.

RNA_Seq_Workflow culture Bacterial Culture (lasI mutant) treatment Treatment (Control vs. 3-oxo-C12-HSL) culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Quantification, Differential Expression) sequencing->data_analysis

Caption: A generalized workflow for RNA-Seq analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the direct binding sites of a DNA-binding protein, such as LasR, on a genome-wide scale.

1. Cross-linking and Chromatin Preparation:

  • Grow P. aeruginosa to the desired growth phase and cross-link protein-DNA complexes by adding formaldehyde (B43269) to the culture.

  • Quench the cross-linking reaction with glycine.

  • Harvest the cells and lyse them to release the chromatin.

  • Shear the chromatin into smaller fragments (typically 200-600 bp) using sonication.

2. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared chromatin with an antibody specific to the protein of interest (e.g., anti-LasR antibody).

  • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Wash the beads extensively to remove non-specifically bound chromatin.

3. Elution and DNA Purification:

  • Elute the immunoprecipitated complexes from the beads.

  • Reverse the formaldehyde cross-links by heating in the presence of a high salt concentration.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA, involving end-repair, A-tailing, adapter ligation, and PCR amplification.

  • Sequence the library on a high-throughput sequencing platform.

5. Data Analysis:

  • Align the sequencing reads to the reference genome.

  • Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the ChIP sample compared to a control (e.g., input DNA or an IgG mock immunoprecipitation).

  • Perform motif analysis on the identified peaks to discover the consensus binding sequence of the transcription factor.

ChIP_Seq_Workflow crosslinking Formaldehyde Cross-linking lysis_sonication Cell Lysis & Chromatin Shearing crosslinking->lysis_sonication immunoprecipitation Immunoprecipitation with Anti-LasR Antibody lysis_sonication->immunoprecipitation elution_purification Elution, Reverse Cross-linking & DNA Purification immunoprecipitation->elution_purification library_prep Sequencing Library Preparation elution_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing peak_calling Data Analysis (Alignment, Peak Calling, Motif Discovery) sequencing->peak_calling

Caption: A generalized workflow for ChIP-Seq analysis.

Conclusion

This compound is a master regulator of gene expression in Pseudomonas aeruginosa, orchestrating a complex transcriptional network that is intimately linked to the bacterium's pathogenic potential. The LasR-LasI quorum-sensing system, governed by 3-oxo-C12-HSL, directly and indirectly controls the expression of hundreds of genes, including a wide array of virulence factors. Understanding the intricacies of this regulatory network, through the application of advanced molecular techniques such as RNA-seq and ChIP-seq, is paramount for the development of novel anti-virulence strategies that target bacterial communication rather than viability, potentially mitigating the rise of antibiotic resistance. The quantitative data and methodologies presented in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of bacterial signaling and its implications for human health.

References

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (O-DDHSL) Induced Apoptosis in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-3-oxo-dodecanoyl-L-homoserine lactone (O-DDHSL) is a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa. Beyond its role in bacterial communication, O-DDHSL has been shown to exert significant effects on mammalian cells, notably the induction of apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying O-DDHSL-induced apoptosis, focusing on the core signaling pathways, quantitative data on its effects, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Core Signaling Pathways in O-DDHSL-Induced Apoptosis

O-DDHSL triggers apoptosis in mammalian cells through multiple signaling cascades, primarily converging on the intrinsic (mitochondrial) and the RIPK1-dependent pathways.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism through which O-DDHSL induces apoptosis. This pathway is centered on the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.

  • Initiation: O-DDHSL can lead to an increase in intracellular reactive oxygen species (ROS), causing oxidative stress.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step where O-DDHSL can directly act on the mitochondria. This leads to the formation of pores in the mitochondrial outer membrane.

  • Release of Pro-Apoptotic Factors: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which then recruits pro-caspase-9 to form a complex known as the apoptosome.

  • Caspase Activation Cascade: Within the apoptosome, pro-caspase-9 is cleaved and activated. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

G ODDHSL O-DDHSL ROS ↑ Reactive Oxygen Species (ROS) ODDHSL->ROS Mitochondrion Mitochondrion ODDHSL->Mitochondrion Direct action ROS->Mitochondrion Cytochrome_c_release Cytochrome c Release Mitochondrion->Cytochrome_c_release Apaf1 Apaf-1 Cytochrome_c_release->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Pro_Caspase3_7 Pro-Caspase-3/7 Caspase9->Pro_Caspase3_7 Caspase3_7 Active Caspase-3/7 Pro_Caspase3_7->Caspase3_7 Apoptosis Apoptosis Caspase3_7->Apoptosis

Figure 1: Intrinsic (Mitochondrial) Apoptosis Pathway Induced by O-DDHSL.
RIPK1-Dependent Apoptosis

Recent studies have implicated Receptor-Interacting Protein Kinase 1 (RIPK1) in O-DDHSL-induced apoptosis, particularly in endothelial cells.

  • RIPK1 Activation: O-DDHSL treatment leads to the activation of RIPK1.

  • Caspase-8 Activation: Activated RIPK1 promotes the cleavage and activation of caspase-8.

  • Initiation of Caspase Cascade: Active caspase-8 can then directly cleave and activate effector caspases like caspase-3, thereby initiating the execution phase of apoptosis.

G ODDHSL O-DDHSL RIPK1 RIPK1 Activation ODDHSL->RIPK1 Pro_Caspase8 Pro-Caspase-8 RIPK1->Pro_Caspase8 Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: RIPK1-Dependent Apoptosis Pathway Triggered by O-DDHSL.

Quantitative Data on O-DDHSL-Induced Apoptosis

The cytotoxic and pro-apoptotic effects of O-DDHSL are dose-dependent and vary across different mammalian cell lines.

Table 1: Cytotoxic and Apoptotic Effects of O-DDHSL on Mammalian Cell Lines

Cell LineCell TypeEffectEffective Concentration / IC50Citation(s)
Panc-1Human Pancreatic CarcinomaDecreased cell viabilitySignificant decrease at 200–300 µM (24h) and ≥100 µM (48h)[1][2]
Aspc-1Human Pancreatic CarcinomaMore sensitive to O-DDHSL-induced apoptosis than Panc-1Specific IC50 not reported[1][2]
MCF-7Human Breast AdenocarcinomaDose-dependent reduction in viability400 µM tested[3]
MDA-MB-231Human Breast AdenocarcinomaGreatest decrease in viability among tested breast cancer cell lines400 µM tested[3]
JurkatHuman T-lymphoblastoidInduction of apoptosisSpecific IC50 not reported[4][5]
HCT116Human Colon CarcinomaApoptosis induction by other agents, O-DDHSL IC50 not specifiedNot available[3][6][7]
SW480Human Colon AdenocarcinomaApoptosis induction by other agents, O-DDHSL IC50 not specifiedNot available[3][6][7]

Table 2: Role of Bcl-2 Family Proteins in Apoptosis and O-DDHSL Interaction

ProteinFunction in ApoptosisReported Interaction with O-DDHSLCitation(s)
Anti-Apoptotic
Bcl-2Inhibits apoptosis by sequestering pro-apoptotic proteins and preventing MOMP.O-DDHSL-induced apoptosis can be independent of Bcl-2. Overexpression of Bcl-2 can abrogate O-DDHSL's apoptotic effect in some models.[2][4]
Bcl-xLSimilar to Bcl-2, inhibits apoptosis by binding to pro-apoptotic members.Not specifically detailed in the context of O-DDHSL.[8][9]
Pro-Apoptotic
BaxPromotes apoptosis by forming pores in the mitochondrial outer membrane.O-DDHSL-induced apoptosis can occur independently of Bax.[2][8]
BakWorks with Bax to induce MOMP and promote apoptosis.O-DDHSL-induced apoptosis can occur independently of Bak.[2]
BadPromotes apoptosis by inhibiting the anti-apoptotic function of Bcl-2 and Bcl-xL.Not specifically detailed in the context of O-DDHSL.[8]
BidA BH3-only protein that links the extrinsic and intrinsic pathways.Not specifically detailed in the context of O-DDHSL.[9]

Note: The ratio of pro-apoptotic to anti-apoptotic Bcl-2 family proteins (e.g., Bax/Bcl-2 ratio) is a critical determinant of a cell's susceptibility to apoptosis.[8][10][11][12] An increase in this ratio generally favors apoptosis. However, some evidence suggests that O-DDHSL can induce apoptosis through a mechanism that is independent of the canonical Bcl-2 family members.[2]

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

G Start Cell Culture with O-DDHSL Treatment Harvest Harvest Cells Start->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_Stains Add Annexin V-FITC and PI Resuspend_Buffer->Add_Stains Incubate Incubate at RT in the Dark Add_Stains->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze G Start Plate Cells and Treat with O-DDHSL Equilibrate Equilibrate Plate to Room Temperature Start->Equilibrate Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate Incubate at RT Add_Reagent->Incubate Measure Measure Luminescence Incubate->Measure G Start Cell Lysis and Protein Extraction Quantification Protein Quantification (BCA Assay) Start->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

References

Methodological & Application

Synthesis Protocol for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing signal molecule utilized by various Gram-negative bacteria, most notably Pseudomonas aeruginosa, to regulate gene expression related to virulence factor production and biofilm formation.[1][2] As such, it represents a significant target for the development of novel anti-infective therapies. The availability of pure, chemically synthesized 3-oxo-C12-HSL is essential for research in microbiology, chemical biology, and drug development aimed at understanding and inhibiting bacterial communication.[1] This application note provides a detailed, step-by-step protocol for the chemical synthesis of 3-oxo-C12-HSL, a summary of quantitative data for each synthetic step, and visual representations of the synthesis workflow and relevant signaling pathways.

Data Presentation

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepReactionReagents & SolventsYield (%)
1Formation of β-keto ester Meldrum's acid, Pyridine (B92270), Octanoyl chloride, Dichloromethane (B109758), Methanol (B129727)65% (over 2 steps)
2Acetal (B89532) Protection Methyl 3-oxodecanoate (B1261010), Ethylene (B1197577) glycol, p-Toluenesulfonic acid, Toluene91%
3Ester Hydrolysis Acetal-protected β-keto ester, Lithium hydroxide (B78521), Tetrahydrofuran (B95107), Water94%
4Amide Coupling & Deprotection Acetal-protected 3-oxododecanoic acid, L-homoserine lactone hydrobromide, EDC, HOBt, DIPEA, Dichloromethane79%

Yield data adapted from Hodgkinson et al., Tetrahedron Letters 52 (2011) 3291–3294, for a similar synthetic route.[3]

Experimental Protocols

This synthesis follows a robust linear route involving four main stages.[1]

Step 1: Synthesis of Methyl 3-oxodecanoate (β-keto ester)
  • To a solution of Meldrum's acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (1.0 eq) dropwise.[1]

  • Slowly add a solution of octanoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.[1]

  • Allow the reaction to warm to room temperature and stir for 4 hours.[1]

  • Remove the solvent under reduced pressure.[1]

  • Add methanol to the crude residue and reflux the mixture for 4 hours.[1]

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.[1]

  • Purify the crude product by silica (B1680970) gel column chromatography (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield methyl 3-oxodecanoate as a colorless oil.[1]

Step 2: Synthesis of the Acetal-Protected β-Keto Ester
  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve methyl 3-oxodecanoate (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.[1]

  • Reflux the mixture for 6 hours, with azeotropic removal of water.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate, followed by brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected ester, which can be used in the next step without further purification.[1]

Step 3: Hydrolysis to the Protected 3-Oxododecanoic Acid
  • Dissolve the protected β-keto ester from Step 2 in a mixture of tetrahydrofuran and water (3:1).[1]

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 12 hours.[1]

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.[1]

  • Extract the aqueous layer with ethyl acetate (3x).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected 3-oxododecanoic acid.[1]

Step 4: Amide Coupling and Deprotection to Yield N-(3-Oxodecanoyl)-L-homoserine Lactone
  • To a solution of the protected 3-oxododecanoic acid (1.0 eq) in anhydrous dichloromethane at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[1]

  • Stir the mixture for 15 minutes, then add L-homoserine lactone hydrobromide (1.1 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[1]

  • Allow the reaction to warm to room temperature and stir for 18 hours.[1]

  • Dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous ammonium (B1175870) chloride and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • The final deprotection of the acetal group is typically achieved during the aqueous workup and purification.

  • Purify the final product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford N-(3-Oxodecanoyl)-L-homoserine lactone as a white solid.[1]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow A Octanoyl chloride + Meldrum's acid B Acyl Meldrum's Acid Intermediate A->B Pyridine, DCM C Methyl 3-oxodecanoate B->C Methanol, Reflux D Acetal-protected β-keto ester C->D Ethylene glycol, p-TsOH, Toluene E Acetal-protected 3-oxododecanoic acid D->E LiOH, THF/H2O F Protected Amide Product E->F EDC, HOBt, DIPEA, DCM G N-3-Oxo-Dodecanoyl-L- Homoserine Lactone F->G Aqueous workup/ Purification H L-homoserine lactone hydrobromide H->F Quorum_Sensing_Pathway cluster_bacteria P. aeruginosa LasI LasI (Synthase) HSL 3-oxo-C12-HSL LasI->HSL Synthesis HSL->HSL Accumulation (High cell density) LasR LasR (Transcriptional Regulator) HSL->LasR Binding LasR_HSL LasR-HSL Complex LasR->LasR_HSL Virulence_Genes Virulence Factor Genes LasR_HSL->Virulence_Genes Activation Virulence_Factors Virulence Factors (e.g., Elastase, Biofilm) Virulence_Genes->Virulence_Factors Expression Host_Cell_Signaling cluster_host Host Cell HSL_ext 3-oxo-C12-HSL (extracellular) HSL_int 3-oxo-C12-HSL (intracellular) HSL_ext->HSL_int Diffusion Membrane Cell Membrane Mitochondria Mitochondria HSL_int->Mitochondria Induces MOMP NFkB NF-κB Pathway HSL_int->NFkB Modulation Apoptosis Apoptosis Mitochondria->Apoptosis Initiation Inflammation Inflammatory Response NFkB->Inflammation

References

Application Notes and Protocols for the Detection and Quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signaling molecule, primarily produced by the opportunistic human pathogen Pseudomonas aeruginosa.[1][2][3] As a critical regulator of virulence factor expression and biofilm formation, the detection and quantification of 3-oxo-C12-HSL are paramount for research into bacterial pathogenesis and the development of novel anti-quorum sensing therapeutics.[4][5] This document provides detailed application notes and protocols for the extraction, detection, and quantification of 3-oxo-C12-HSL from bacterial cultures using various analytical techniques.

Quorum Sensing Signaling Pathway

The las quorum-sensing system in Pseudomonas aeruginosa is a well-characterized signaling pathway. The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to and activates the transcriptional regulator LasR.[6] This complex then modulates the expression of a wide array of target genes, including those responsible for virulence and biofilm formation.[4]

ExtractionWorkflow cluster_lle Liquid-Liquid Extraction cluster_spe Solid-Phase Extraction start Bacterial Culture centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant lle_extract Extract with Acidified Ethyl Acetate supernatant->lle_extract spe_extract Initial Organic Solvent Extraction supernatant->spe_extract lle_evap Rotary Evaporation lle_extract->lle_evap lle_resuspend Resuspend in Acetonitrile lle_evap->lle_resuspend analysis Analysis (LC-MS, GC-MS, Biosensor) lle_resuspend->analysis spe_evap1 Evaporate to Dryness spe_extract->spe_evap1 spe_redissolve Redissolve in Non-polar Solvent spe_evap1->spe_redissolve spe_column Load onto SPE Column spe_redissolve->spe_column spe_elute Elute AHLs spe_column->spe_elute spe_evap2 Evaporate Eluate spe_elute->spe_evap2 spe_reconstitute Reconstitute for Analysis spe_evap2->spe_reconstitute spe_reconstitute->analysis AnalysisWorkflow cluster_hplc HPLC-MS/MS cluster_gc GC-MS cluster_bio Biosensor Assay start Extracted Sample hplc_sep C18 Reverse-Phase Separation start->hplc_sep gc_sep GC Separation start->gc_sep bio_incubate Incubate with Biosensor Strain start->bio_incubate hplc_ms Mass Spectrometry Detection (SRM) hplc_sep->hplc_ms hplc_quant Quantification via Standard Curve hplc_ms->hplc_quant result Quantitative/Qualitative Data hplc_quant->result gc_ms Mass Spectrometry Detection (EI) gc_sep->gc_ms gc_quant Quantification via Standard Curve gc_ms->gc_quant gc_quant->result bio_measure Measure Reporter Output bio_incubate->bio_measure bio_semiquant Semi-quantification bio_measure->bio_semiquant bio_semiquant->result

References

High-performance liquid chromatography (HPLC) for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signaling molecule primarily produced by the opportunistic pathogen Pseudomonas aeruginosa. As a critical regulator of virulence factor expression and biofilm formation, the accurate and sensitive quantification of 3-oxo-C12-HSL is paramount for research into bacterial pathogenesis, the development of anti-virulence therapies, and understanding host-pathogen interactions. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), offers a robust and reliable method for the analysis of this molecule in various biological matrices.

These application notes provide detailed protocols for the extraction and quantification of 3-oxo-C12-HSL from bacterial cultures using HPLC, along with an overview of its role in bacterial and host cell signaling pathways.

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing

The las quorum-sensing system in P. aeruginosa is a primary regulator of virulence. At a threshold population density, the synthase LasI produces 3-oxo-C12-HSL. This autoinducer then binds to and activates the transcriptional regulator LasR. The LasR/3-oxo-C12-HSL complex subsequently upregulates the expression of a suite of virulence genes, including those responsible for the production of proteases, elastases, and toxins. It also positively regulates the rhl and PQS quorum-sensing systems, creating a hierarchical regulatory cascade.

las_pathway cluster_bacteria Pseudomonas aeruginosa LasI LasI (Synthase) 3_oxo_C12_HSL 3-oxo-C12-HSL LasI->3_oxo_C12_HSL Synthesis LasR LasR (Inactive) 3_oxo_C12_HSL->LasR Binding LasR_active LasR/3-oxo-C12-HSL (Active Complex) LasR->LasR_active lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback virulence_genes Virulence Genes (e.g., lasB, aprA) LasR_active->virulence_genes Upregulation rhl_pqs_genes rhl & PQS System Genes LasR_active->rhl_pqs_genes Activation

Caption: The las quorum-sensing pathway in P. aeruginosa.
Interaction with Host Cells

Beyond its role in bacterial communication, 3-oxo-C12-HSL can modulate host immune responses. It can diffuse into mammalian cells and interact with various intracellular targets, leading to the modulation of signaling pathways such as NF-κB and JAK-STAT.[1] This can result in an attenuated inflammatory response and the induction of apoptosis in immune cells, contributing to the persistence of infection.[2]

host_interaction cluster_host Host Immune Cell 3_oxo_C12_HSL 3-oxo-C12-HSL intracellular_targets Intracellular Targets 3_oxo_C12_HSL->intracellular_targets Diffusion cell_membrane NFkB_pathway NF-κB Pathway intracellular_targets->NFkB_pathway Modulation JAK_STAT_pathway JAK-STAT Pathway intracellular_targets->JAK_STAT_pathway Modulation Apoptosis Apoptosis intracellular_targets->Apoptosis Induction Inflammation Inflammatory Response NFkB_pathway->Inflammation Inhibition JAK_STAT_pathway->Inflammation Inhibition workflow culture Bacterial Culture (P. aeruginosa) centrifugation Centrifugation & Filtration culture->centrifugation extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) centrifugation->extraction evaporation Evaporation & Reconstitution (Methanol) extraction->evaporation hplc HPLC Analysis (C18 Column) evaporation->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis

References

Application Notes: High-Sensitivity Detection of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing signaling molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. It plays a critical role in regulating bacterial virulence, biofilm formation, and modulating host immune responses.[1] Accurate and sensitive detection of 3-oxo-C12-HSL is crucial for studying bacterial pathogenesis, developing anti-virulence strategies, and understanding host-pathogen interactions. This document provides detailed protocols for the identification and quantification of 3-oxo-C12-HSL using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Mass Spectrometry-Based Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for the identification and quantification of 3-oxo-C12-HSL in complex biological matrices. The molecule is typically detected in positive ionization mode as the protonated molecule [M+H]⁺.

Key Mass Spectral Data for 3-oxo-C12-HSL Identification

Parameter Value Reference
Molecular Formula C₁₆H₂₇NO₄[2]
Molecular Weight 297.39 g/mol
Precursor Ion (m/z) 298.2[2][3]
Key Product Ions (m/z) 102.1, 197.1[2][3]

The characteristic fragmentation of 3-oxo-C12-HSL in tandem mass spectrometry involves the cleavage of the amide bond, resulting in the stable homoserine lactone ring fragment (m/z 102.1) and a fragment corresponding to the acylated side chain.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 3-oxo-C12-HSL

This protocol outlines the general procedure for the sensitive detection of 3-oxo-C12-HSL in bacterial culture supernatants and other biological fluids.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of cell-free bacterial supernatant or biological fluid, add 1 mL of acidified ethyl acetate (B1210297) (0.1% acetic acid).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction of the aqueous layer with another 1 mL of acidified ethyl acetate.

  • Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of methanol (B129727) for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Quantifier: 298.2 → 102.1

    • Qualifier: 298.2 → 197.1

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

Protocol 2: GC-MS Analysis of 3-oxo-C12-HSL

This protocol provides an alternative method for the quantification of 3-oxo-C12-HSL, particularly useful for volatile derivatives.

1. Derivatization

  • The extracted and dried sample (from Protocol 1, step 1) is derivatized to improve volatility and thermal stability.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

2. Gas Chromatography Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor: Specific m/z values for the derivatized 3-oxo-C12-HSL would need to be determined empirically.

Quantitative Data Summary

The following table summarizes quantitative data for 3-oxo-C12-HSL detected in various studies. Direct comparison should be made with caution due to differing experimental conditions, strains, and analytical methods.

Sample Type Concentration Analytical Method Reference
P. aeruginosa PAO1 Culture Supernatant0.50 - 1.00 mg/mL (Relative quantification)HPLC-MS/MS[4]
Spiked Urine Sample20 µM (initial spike)Electrochemical Aptasensor[5]
P. aeruginosa Biofilm632 +/- 381 µMGC-MS[6]
P. aeruginosa Effluent14 +/- 3 nMGC-MS[6]
Plasma from Burn Patients with Sepsis0.5 - 5 ng/mLLC-MS/MS[7]
Activated RAW264.7 Macrophages50 µM (treatment concentration)Not specified[8]
P. aeruginosa PA14 Surface GrowthNormalized concentration (relative)LC/MS[9]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for 3-oxo-C12-HSL Analysis cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis sample Bacterial Culture or Biological Fluid extraction Liquid-Liquid Extraction (Ethyl Acetate) sample->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_acquisition Data Acquisition (MRM) lc_ms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing

Caption: A generalized workflow for the extraction and analysis of 3-oxo-C12-HSL.

signaling_pathway Pseudomonas aeruginosa Quorum Sensing Cascade LasI LasI Synthase OxoC12 3-oxo-C12-HSL LasI->OxoC12 Synthesizes LasR LasR Receptor OxoC12->LasR Binds to LasR_OxoC12 LasR-3-oxo-C12-HSL Complex OxoC12->LasR_OxoC12 LasR->LasR_OxoC12 LasR_OxoC12->LasI Activates RhlI RhlI Synthase LasR_OxoC12->RhlI Activates RhlR RhlR Receptor LasR_OxoC12->RhlR Activates Virulence Virulence Factor Expression LasR_OxoC12->Virulence Biofilm Biofilm Formation LasR_OxoC12->Biofilm C4HSL C4-HSL RhlI->C4HSL Synthesizes

Caption: The hierarchical quorum-sensing pathway in P. aeruginosa involving 3-oxo-C12-HSL.[10]

apoptosis_pathway 3-oxo-C12-HSL Induced Apoptosis in Host Cells OxoC12 3-oxo-C12-HSL Calcium Increased Cytosolic Ca2+ OxoC12->Calcium Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Calcium->Mitochondria Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A simplified pathway of 3-oxo-C12-HSL-induced apoptosis in neutrophils.[11][12]

References

Application Notes and Protocols for Measuring N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) Activity Using Reporter Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule utilized by various Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa, to regulate virulence factor expression and biofilm formation.[1][2] The ability to accurately measure 3-oxo-C12-HSL activity is crucial for screening potential QS inhibitors, which represent a promising anti-virulence therapeutic strategy. This document provides detailed application notes and protocols for utilizing bacterial reporter strains to quantify 3-oxo-C12-HSL activity.

Two primary types of reporter strains are highlighted: those based on Agrobacterium tumefaciens and those engineered in Escherichia coli. These strains are designed to produce a quantifiable signal, such as luminescence or a colorimetric change, in the presence of specific N-acyl homoserine lactones (AHLs).

Signaling Pathways

The detection of 3-oxo-C12-HSL by reporter strains relies on the specific interaction between the AHL molecule and a cognate LuxR-type transcriptional regulator. This interaction activates the expression of a reporter gene.

P. aeruginosa LasR-based Signaling

In P. aeruginosa, 3-oxo-C12-HSL is synthesized by LasI and binds to the transcriptional regulator LasR.[3] The 3-oxo-C12-HSL/LasR complex then activates the transcription of target genes, including those responsible for virulence.[3][4] Reporter strains based on this system typically express LasR and have a reporter gene (e.g., lux or lacZ) under the control of a LasR-dependent promoter.

LasR_Signaling cluster_extracellular Extracellular cluster_cell Reporter Cell 3_oxo_C12_HSL_ext 3-oxo-C12-HSL 3_oxo_C12_HSL_int 3-oxo-C12-HSL 3_oxo_C12_HSL_ext->3_oxo_C12_HSL_int Diffusion LasR LasR 3_oxo_C12_HSL_int->LasR Binds LasR_HSL_complex LasR-HSL Complex LasR->LasR_HSL_complex las_promoter las Promoter LasR_HSL_complex->las_promoter Activates reporter_gene Reporter Gene (luxCDABE or lacZ) las_promoter->reporter_gene Drives Expression Reporter_Protein Reporter Protein (Luciferase or β-Galactosidase) reporter_gene->Reporter_Protein Translation Signal Light or Colorimetric Signal Reporter_Protein->Signal Generates

Diagram 1. LasR-based signaling pathway for 3-oxo-C12-HSL detection.
A. tumefaciens TraR-based Signaling

Agrobacterium tumefaciens reporter strains, such as NTL4(pZLR4), utilize the TraR transcriptional regulator.[5] This strain does not produce its own AHLs but contains a plasmid (pZLR4) that confers the ability to respond to exogenous AHLs.[5] The plasmid carries the traR gene and a traG::lacZ reporter fusion.[5] When an appropriate AHL, such as 3-oxo-C12-HSL, enters the cell, it binds to TraR, activating the transcription of the traG::lacZ fusion and leading to the production of β-galactosidase.[5]

TraR_Signaling cluster_extracellular Extracellular cluster_cell A. tumefaciens Reporter Cell AHL_ext 3-oxo-C12-HSL AHL_int 3-oxo-C12-HSL AHL_ext->AHL_int Diffusion TraR TraR AHL_int->TraR Binds TraR_AHL_complex TraR-AHL Complex TraR->TraR_AHL_complex tra_promoter tra Promoter TraR_AHL_complex->tra_promoter Activates lacZ_gene lacZ Gene tra_promoter->lacZ_gene Drives Expression beta_gal β-Galactosidase lacZ_gene->beta_gal Translation Colorimetric_Signal Colorimetric Signal beta_gal->Colorimetric_Signal Generates

Diagram 2. TraR-based signaling pathway in A. tumefaciens reporter.

Experimental Protocols

The following protocols provide detailed methodologies for using E. coli and A. tumefaciens reporter strains to measure 3-oxo-C12-HSL activity.

Protocol 1: Luminescence-Based Assay Using E. coli Reporter Strain

This protocol is adapted for an E. coli strain harboring a LasR-regulated luxCDABE reporter plasmid (e.g., pSB1075).[6]

Materials:

  • E. coli reporter strain (e.g., containing pSB1075)

  • LB broth and agar

  • Appropriate antibiotic for plasmid maintenance

  • 3-oxo-C12-HSL standard (commercially available, e.g., from Cayman Chemical)[2]

  • Test samples (e.g., bacterial culture supernatants, purified compounds)

  • 96-well microtiter plates (white, clear-bottom for luminescence reading)

  • Luminometer

Experimental Workflow:

Luminescence_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_culture Prepare overnight culture of E. coli reporter strain add_culture Add reporter culture to 96-well plate prep_culture->add_culture prep_samples Prepare serial dilutions of 3-oxo-C12-HSL standard and test samples add_samples Add standards and test samples to wells prep_samples->add_samples add_culture->add_samples incubation Incubate plate (e.g., 37°C with shaking) add_samples->incubation measure_lum Measure luminescence incubation->measure_lum measure_od Measure OD600 incubation->measure_od analysis Normalize luminescence to OD600 and quantify 3-oxo-C12-HSL measure_lum->analysis measure_od->analysis

Diagram 3. Experimental workflow for luminescence-based 3-oxo-C12-HSL assay.

Procedure:

  • Prepare Reporter Culture: Inoculate a single colony of the E. coli reporter strain into LB broth containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth with antibiotic and grow to an OD600 of approximately 0.1-0.2.

  • Prepare Plate: In a 96-well microtiter plate, add a defined volume of the subcultured reporter strain to each well.

  • Add Standards and Samples: Add serial dilutions of the 3-oxo-C12-HSL standard and the test samples to the wells. Include a negative control (e.g., sterile broth or solvent used to dissolve samples).

  • Incubation: Incubate the plate at 37°C with shaking for a specified time (e.g., 4-6 hours).

  • Measurement: Measure the luminescence using a plate luminometer. Also, measure the optical density at 600 nm (OD600) to normalize for cell growth.

  • Data Analysis: Normalize the luminescence readings by dividing by the corresponding OD600 values. Create a standard curve using the data from the 3-oxo-C12-HSL standards and use it to determine the concentration of 3-oxo-C12-HSL in the test samples.

Protocol 2: β-Galactosidase Assay Using A. tumefaciens NTL4(pZLR4)

This protocol is for quantifying 3-oxo-C12-HSL activity using the A. tumefaciens NTL4(pZLR4) reporter strain, which produces β-galactosidase in response to AHLs.[5][7]

Materials:

  • A. tumefaciens NTL4(pZLR4) strain

  • AB minimal medium

  • Gentamicin (B1671437) (for plasmid maintenance)

  • 3-oxo-C12-HSL standard

  • Test samples

  • Z-buffer (Na2HPO4·7H2O, NaH2PO4·H2O, KCl, MgSO4·7H2O, β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Prepare Reporter Culture: Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C with shaking.[5]

  • Assay Setup: In sterile tubes, add a defined volume of the overnight reporter culture.

  • Add Standards and Samples: Add serial dilutions of the 3-oxo-C12-HSL standard and the test samples to the tubes. Include a negative control.

  • Incubation: Incubate the tubes at 28°C with shaking for 24 hours.[5]

  • Cell Lysis: After incubation, measure the OD600 of the cultures. Take a defined volume (e.g., 100 µL) of each culture and add it to a microfuge tube containing Z-buffer (e.g., 900 µL).[7] Add a drop of toluene (B28343) or chloroform (B151607) and vortex vigorously to lyse the cells.[5]

  • Enzymatic Reaction: Add ONPG solution (e.g., 200 µL) to each tube and start a timer.[7] Incubate at 28°C until a yellow color develops.

  • Stop Reaction: Stop the reaction by adding 1 M Na2CO3 (e.g., 500 µL).[7]

  • Measurement: Centrifuge the tubes to pellet cell debris.[7] Measure the absorbance of the supernatant at 420 nm (A420).

  • Data Analysis: Calculate β-galactosidase activity using the Miller equation: Miller Units = (1000 * A420) / (t * V * OD600), where t is the reaction time in minutes and V is the volume of culture used in mL.[7] Create a standard curve and determine the 3-oxo-C12-HSL concentration in the test samples.

Data Presentation

Quantitative data from reporter strain assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Example Dose-Response of E. coli (pSB1075) to 3-oxo-C12-HSL

3-oxo-C12-HSL (nM)Normalized Luminescence (RLU/OD600)Standard Deviation
015025
15,000450
1050,0003,200
100250,00015,000
1000500,00028,000

Table 2: Example β-Galactosidase Activity of A. tumefaciens NTL4(pZLR4) in Response to 3-oxo-C12-HSL

3-oxo-C12-HSL (nM)Miller UnitsStandard Deviation
051.2
1010015
5045035
10080060
500120095

Concluding Remarks

The use of reporter strains provides a sensitive and specific method for the quantification of 3-oxo-C12-HSL activity. The choice of reporter strain and assay (luminescence vs. β-galactosidase) will depend on the specific research question, available equipment, and desired throughput. Proper controls and standardization are essential for obtaining reliable and reproducible data. These application notes and protocols serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure 3-oxo-C12-HSL activity and advance the discovery of novel quorum-sensing modulators.

References

Application Notes and Protocols for In Vitro Study of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) is a key quorum-sensing (QS) signaling molecule primarily produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1][2] It plays a crucial role in regulating bacterial virulence, biofilm formation, and communication.[3] Beyond its function in bacteria, 3O-C12-HSL has been shown to modulate host immune responses and cellular functions, making it a significant target for therapeutic intervention and drug development.[4][5][6] These application notes provide detailed protocols for in vitro assays to study the function of 3O-C12-HSL, catering to researchers, scientists, and drug development professionals.

Signaling Pathways Involving 3O-C12-HSL

Bacterial Quorum Sensing: The LasI/LasR System

In P. aeruginosa, the synthesis and detection of 3O-C12-HSL are governed by the LasI/LasR system. The LasI synthase produces 3O-C12-HSL, and as the bacterial population density increases, the concentration of 3O-C12-HSL rises.[1] Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the transcriptional regulator LasR.[1][2] The LasR:3O-C12-HSL complex then binds to specific DNA sequences, known as las boxes, to regulate the expression of target genes, including those responsible for virulence factor production.[2]

Las_Signaling cluster_bacteria Pseudomonas aeruginosa LasI LasI (Synthase) 3O_C12_HSL_out 3O-C12-HSL LasI->3O_C12_HSL_out Synthesis LasR LasR (Inactive) 3O_C12_HSL_out->LasR Binding & Activation LasR_active LasR:3O-C12-HSL (Active Complex) LasR->LasR_active las_box las box (Promoter) LasR_active->las_box Dimerization & Binding Virulence_Genes Virulence Genes las_box->Virulence_Genes Transcription Activation

Caption: The LasI/LasR quorum-sensing circuit in P. aeruginosa.
Host Cell Interactions

3O-C12-HSL can diffuse across mammalian cell membranes and interact with various host cell signaling pathways.[5] It has been shown to modulate inflammatory responses by disrupting NF-κB signaling and inducing the unfolded protein response (UPR).[4] This can lead to altered cytokine production and, in some cases, apoptosis.[4][5]

Host_Cell_Signaling cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3O_C12_HSL 3O-C12-HSL NFkB_pathway NF-κB Pathway 3O_C12_HSL->NFkB_pathway Disrupts UPR_pathway Unfolded Protein Response (UPR) 3O_C12_HSL->UPR_pathway Induces Cell_Membrane Gene_Expression Altered Gene Expression NFkB_pathway->Gene_Expression Modulates Apoptosis_pathway Apoptosis UPR_pathway->Apoptosis_pathway UPR_pathway->Gene_Expression Biosensor_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Measurement & Analysis start Overnight Culture of Reporter Strain subculture Subculture to Mid-log Phase start->subculture add_reporter Add Reporter Strain to each well subculture->add_reporter plate Prepare 96-well plate: - Standards - Test Compounds - Controls plate->add_reporter incubate Incubate at 30°C add_reporter->incubate measure Measure Reporter Signal (Luminescence/Absorbance) incubate->measure analyze Data Analysis: - Standard Curve - % Inhibition measure->analyze

References

Application Notes and Protocols for Gene Expression Analysis in Response to N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) is a key quorum-sensing (QS) molecule produced by the Gram-negative bacterium Pseudomonas aeruginosa.[1] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density.[1][2] Beyond its role in bacterial communication, C12-HSL has been shown to exert significant immunomodulatory and pro-apoptotic effects on mammalian host cells.[3][4][5] It can influence the behavior of various cell types, including neutrophils, macrophages, endothelial cells, and fibroblasts, by modulating host immune responses and inducing programmed cell death.[3][6][7][8]

Understanding the molecular mechanisms underlying these effects is crucial for developing novel therapeutic strategies against P. aeruginosa infections and for harnessing the immunomodulatory properties of this molecule. Gene expression analysis provides a powerful tool to dissect the complex host-pathogen interactions mediated by C12-HSL. This document provides detailed protocols and application notes for conducting such analyses using modern molecular biology techniques.

Key Signaling Pathways Modulated by C12-HSL

C12-HSL interacts with host cells to trigger multiple signaling cascades, primarily related to apoptosis and immune regulation. These effects do not appear to involve canonical pathogen recognition receptors like Toll-like receptors (TLRs).[9]

1. Apoptosis Induction: C12-HSL is a potent inducer of apoptosis in various mammalian cells.[3][7] One of the primary mechanisms involves the activation of the mitochondrial or intrinsic apoptosis pathway.[7][8] This is often accompanied by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), leading to the cleavage and activation of downstream executioner caspases, such as caspase-3 and caspase-8.[3]

2. Immune Response Modulation: The molecule can either activate or suppress immune functions depending on the cell type. In neutrophils, C12-HSL enhances host defense by up-regulating the expression of adhesion proteins and immunoglobulin receptors.[6] Conversely, it can suppress certain functions in mast cells.[5] In macrophages, C12-HSL can induce the expression of genes related to the Unfolded Protein Response (UPR), such as C/EBPβ and CHOP, which can in turn attenuate lipopolysaccharide (LPS)-induced inflammation.[10]

3. Oxidative Stress and Ion Flux: C12-HSL treatment has been shown to induce oxidative stress and increase intracellular zinc levels in lymphocytes, which can further modulate cellular responses.[11]

G cluster_0 C12-HSL Induced Signaling in Host Cells cluster_1 Apoptosis Pathway cluster_2 Immune Modulation C12_HSL C12-HSL RIPK1 RIPK1 Activation C12_HSL->RIPK1 Mito Mitochondrial Dysfunction (mROS, MMP depolarization) C12_HSL->Mito UPR Unfolded Protein Response (UPR) C12_HSL->UPR Neutrophil_Activation Neutrophil Activation (↑ CD11b, CD18, etc.) C12_HSL->Neutrophil_Activation Casp8 Caspase-8 Cleavage RIPK1->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito->Casp3 CEBPB ↑ C/EBPβ expression UPR->CEBPB CHOP ↑ CHOP expression UPR->CHOP Inflammation Attenuation of LPS-induced Inflammation CEBPB->Inflammation CHOP->Inflammation

Key signaling pathways activated by C12-HSL in host cells.

Experimental Workflow for Gene Expression Analysis

A typical experiment to analyze host cell gene expression in response to C12-HSL involves several key stages, from cell culture and treatment to data acquisition and analysis. The choice between microarray and RNA-sequencing (RNA-seq) will depend on the specific research question, budget, and available resources. RNA-seq is generally preferred for its higher sensitivity, wider dynamic range, and ability to detect novel transcripts.[12][13] Quantitative Real-Time PCR (qRT-PCR) is the gold standard for validating the results of high-throughput methods.[14][15]

G A 1. Cell Culture (e.g., Macrophages, Epithelial Cells) B 2. C12-HSL Treatment (Dose-response & Time-course) A->B C 3. Total RNA Isolation & Quality Control (QC) B->C D 4. High-Throughput Gene Expression Profiling C->D E RNA-Sequencing (RNA-Seq) (Library Prep, Sequencing) D->E  Recommended F Microarray (cDNA synthesis, Hybridization, Scanning) D->F  Alternative G 5. Bioinformatic Analysis (DEGs, Pathway Analysis) E->G F->G H 6. Target Gene Validation (Quantitative RT-PCR) G->H I 7. Data Interpretation & Conclusion H->I

General workflow for C12-HSL gene expression analysis.

Data Presentation: Summarized Gene Expression Changes

Quantitative data from microarray or RNA-seq experiments should be presented in a clear, tabular format. The tables below are illustrative examples based on published findings of genes and pathways modulated by C12-HSL treatment in various host cells.

Table 1: Illustrative Differentially Expressed Genes (DEGs) in Host Immune Cells Following C12-HSL Treatment

Gene SymbolGene NameFunctionFold Change (Illustrative)Regulation
CASP8Caspase 8Apoptosis initiation+2.5Upregulated
CASP3Caspase 3Apoptosis execution+3.1Upregulated
RIPK1Receptor-Interacting Protein Kinase 1Apoptosis, Necroptosis+2.8Upregulated
DDIT3 (CHOP)DNA Damage Inducible Transcript 3Unfolded Protein Response, Apoptosis+4.0Upregulated
CEBpbCCAAT/Enhancer Binding Protein BetaUnfolded Protein Response, Inflammation+3.5Upregulated
ITGAM (CD11b)Integrin Subunit Alpha MCell adhesion, Phagocytosis+2.2Upregulated
FCGR3A (CD16a)Fc Gamma Receptor IIIaAntibody-dependent cell-mediated cytotoxicity+2.0Upregulated
BCL2B-cell lymphoma 2Anti-apoptotic-1.8Downregulated

Table 2: Key Cellular Pathways Modulated by C12-HSL

Pathway NamePrimary EffectKey Genes Involved (Examples)
Apoptosis SignalingInduction of programmed cell death[3][7]RIPK1, CASP8, CASP3, BAX, BCL2
Unfolded Protein Response (UPR)Attenuation of inflammatory response[10]DDIT3 (CHOP), CEBpb, HSPA5
Neutrophil Activation & ChemotaxisEnhancement of innate immune defense[6]ITGAM, ITGB2, FCGR3A, CXCR1
Oxidative Stress ResponseInduction of cellular stress[11]HMOX1, SOD2, GCLM

Experimental Protocols

Protocol 1: Cell Culture and C12-HSL Treatment

This protocol provides a general guideline for treating adherent mammalian cells. It should be optimized for the specific cell line used.

  • Cell Seeding: Plate mammalian cells (e.g., RAW 264.7 macrophages, A549 epithelial cells) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Culture cells overnight in complete medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Reagent Preparation: Prepare a stock solution of this compound (Sigma-Aldrich or equivalent) in a sterile solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations. A vehicle control (DMSO alone) must be included in all experiments.

    • Note: C12-HSL has been shown to be effective in the range of 6.25 µM to 100 µM in various cell lines.[10] A dose-response experiment is recommended to determine the optimal concentration.

  • Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the desired final concentration of C12-HSL or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 3, 9, or 12 hours) to capture both early and late gene expression changes.[10]

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

High-quality RNA is essential for downstream applications.

  • Cell Lysis: Lyse the cells directly in the culture dish by adding 1 mL of a TRIzol-like reagent per well of a 6-well plate. Pipette the lysate up and down several times to homogenize.

  • Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, cap securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.

  • RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 20-50 µL of RNase-free water.

  • Quality Control: Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop), aiming for A260/A280 ratios of ~2.0. Assess RNA integrity using an Agilent Bioanalyzer or similar system, aiming for an RNA Integrity Number (RIN) > 8.

Protocol 3: Gene Expression Analysis via RNA-Sequencing (Dual RNA-Seq Optional)

This protocol outlines the major steps for RNA-seq. For simultaneous analysis of host and bacterial transcripts, a dual RNA-seq approach can be adopted.[12][16][17]

  • rRNA Depletion/mRNA Enrichment: Total RNA contains a high percentage of ribosomal RNA (rRNA), which should be removed.

    • For eukaryotic analysis: Use a poly(A) selection kit to enrich for mRNA.

    • For dual RNA-seq: Use an rRNA depletion kit that targets both eukaryotic and prokaryotic rRNA.

  • Library Preparation:

    • Fragment the enriched/depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to add indexes and generate sufficient material for sequencing.

  • Library QC and Quantification: Validate the size distribution of the library using a Bioanalyzer and quantify it using qPCR or a fluorometric method (e.g., Qubit).

  • Sequencing: Pool indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on raw sequencing reads (e.g., using FastQC).

    • Trim adapters and low-quality bases.

    • Align reads to the appropriate reference genome(s) (e.g., human and/or P. aeruginosa).

    • Quantify gene expression (read counts per gene).

    • Perform differential expression analysis to identify genes that are significantly up- or down-regulated in C12-HSL-treated samples compared to controls.

    • Conduct pathway and gene ontology (GO) enrichment analysis to understand the biological implications of the observed gene expression changes.

Protocol 4: Data Validation via Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to validate the expression levels of a subset of differentially expressed genes identified by RNA-seq or microarray.[14][18]

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.

  • Primer Design: Design primers specific to the genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96- or 384-well plate. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 6 µL Nuclease-free water

  • qPCR Run: Perform the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to the housekeeping gene.

Conclusion

The study of gene expression in response to C12-HSL provides critical insights into the intricate dialogue between pathogenic bacteria and their hosts. The protocols and guidelines presented here offer a robust framework for researchers to investigate the cellular and molecular impacts of this important quorum-sensing molecule. By combining high-throughput screening methods like RNA-seq with rigorous validation techniques such as qRT-PCR, scientists can identify novel therapeutic targets and advance the development of drugs aimed at modulating host responses to bacterial infections.

References

Application of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in studies of host-pathogen interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) is a key quorum-sensing molecule produced by the opportunistic Gram-negative bacterium Pseudomonas aeruginosa.[1][2][3] As a signaling molecule in cell-to-cell communication, it plays a critical role in regulating bacterial virulence gene expression and biofilm formation.[1][3][4][5] Beyond its role in bacterial communication, 3-oxo-C12-HSL has been shown to have profound immunomodulatory effects on host cells, making it a molecule of significant interest in the study of host-pathogen interactions and for the development of novel therapeutics targeting bacterial infections and associated inflammation.[1][2][6][7]

These application notes provide an overview of the multifaceted roles of 3-oxo-C12-HSL in modulating host immune and epithelial cell functions, along with detailed protocols for studying these interactions.

Physicochemical Properties

PropertyValue
Formula C₁₆H₂₇NO₄
Molecular Weight 297.4 g/mol
Synonyms 3-oxo-C12-HSL, OdDHL
Appearance White to off-white solid
Solubility Soluble in DMSO (20 mg/ml) and DMF (20 mg/ml)
Storage Store at -20°C for up to 3 months

Source: Cayman Chemical[6][8]

Applications in Host-Pathogen Interaction Research

3-oxo-C12-HSL interacts with a variety of host cells, leading to a range of cellular responses that can either exacerbate or attenuate inflammatory responses, depending on the cell type and context.

  • Modulation of Immune Cell Function: 3-oxo-C12-HSL can induce apoptosis in macrophages, neutrophils, and lymphocytes, thereby helping the pathogen evade the host immune system.[1][9] It can also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-12 in macrophages stimulated with lipopolysaccharide (LPS).[1] Conversely, it has been shown to enhance the phagocytic activity of macrophages and attract neutrophils.[10][11]

  • Induction of Pro-inflammatory Responses in Epithelial Cells: In contrast to its effects on some immune cells, 3-oxo-C12-HSL can induce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in airway epithelial cells.[6][8][12] This can contribute to the intense inflammation observed in chronic P. aeruginosa infections, such as those in cystic fibrosis patients.[6]

  • Disruption of Host Signaling Pathways: 3-oxo-C12-HSL has been shown to interfere with key host signaling pathways, including the NF-κB, MAPK, and JAK-STAT pathways.[1][13][14] It can also induce the unfolded protein response (UPR) and modulate intracellular calcium levels.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of 3-oxo-C12-HSL on various host cell responses as reported in the literature.

Table 1: Effects of 3-oxo-C12-HSL on Cell Viability and Apoptosis

Cell Line/TypeConcentration (µM)Incubation TimeEffectReference
RAW264.7 Macrophages6.251-24 hNo significant effect on viability[1]
RAW264.7 Macrophages12.5 - 100Not specifiedInduced apoptosis and cell death[1]
RAW264.7 Macrophages509 h~40% apoptotic cells[1]
RAW264.7 Macrophages1009 h~80% apoptotic cells[1]
Bone Marrow-Derived Macrophages12 - 50Not specifiedInduced apoptosis[1]
HeLa Cells10 - 10018 hDose-dependent increase in apoptosis[7]

Table 2: Effects of 3-oxo-C12-HSL on Cytokine Production

Cell Line/TypeStimulant3-oxo-C12-HSL Conc. (µM)CytokineEffectReference
RAW264.7 MacrophagesLPS6.25MCP-1, TNF-αSignificant decrease in production[1]
RAW264.7 MacrophagesLPS + IFNγ50IL-1β~35% decrease in secretion[13][15]
RAW264.7 MacrophagesLPS + IFNγ50TNF-α~40% decrease in secretion[13][15]
Peripheral Blood Mononuclear Cells (PBMCs)Not specified25 - 100TNF-αDose-dependent decrease in secretion[13]
CF Airway Epithelial Cells (IB3-1, CuFi)-10 - 100IL-6Increased production compared to control cells[6]
16HBE Human Bronchial Epithelial Cells-100IL-8Induced production[8][12]

Key Signaling Pathways Modulated by 3-oxo-C12-HSL

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation Assay

This protocol details the steps to investigate the effect of 3-oxo-C12-HSL on cytokine production by macrophages in response to LPS stimulation.

Macrophage_Stimulation_Workflow

Materials:

  • RAW264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Cayman Chemical or equivalent)

  • DMSO (vehicle control)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for target cytokines (e.g., TNF-α, MCP-1)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies)

Procedure:

  • Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Serum Starvation: Replace the culture medium with serum-free DMEM and incubate for 12 hours.[1]

  • Pre-treatment: Prepare a stock solution of 3-oxo-C12-HSL in DMSO. Dilute to the desired final concentration (e.g., 6.25 µM) in serum-free DMEM.[1] Add the 3-oxo-C12-HSL solution or vehicle control (DMSO) to the cells and incubate for a specified period (e.g., 9 hours).[1]

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells.

  • Incubation: Incubate the plates for 3-6 hours at 37°C.[1][16]

  • Sample Collection:

    • Supernatant: Carefully collect the culture supernatant and centrifuge to remove any detached cells. Store at -80°C for cytokine analysis.[1]

    • Cell Lysate: Wash the remaining cells with cold PBS and lyse with appropriate lysis buffer for protein (Western Blot) or RNA analysis.

  • Analysis:

    • ELISA: Quantify the concentration of cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot: Analyze the activation of signaling pathways (e.g., phosphorylation of NF-κB, p38 MAPK) in the cell lysates.

Protocol 2: Assessment of 3-oxo-C12-HSL-Induced Apoptosis

This protocol describes how to quantify apoptosis in a cell line (e.g., HeLa or RAW264.7) treated with 3-oxo-C12-HSL using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Apoptosis_Assay_Workflow

Materials:

  • HeLa or RAW264.7 cells

  • Appropriate complete culture medium

  • This compound

  • DMSO

  • Annexin V-FITC Apoptosis Detection Kit (or equivalent)

  • Phosphate Buffered Saline (PBS)

  • 6-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with various concentrations of 3-oxo-C12-HSL (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 18 hours.[7]

  • Cell Harvesting:

    • Gently collect the culture medium (which may contain apoptotic floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the detached cells with the collected medium from the previous step.

    • Centrifuge the cell suspension at 450 x g for 10 minutes at 4°C.[1]

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).

Conclusion

This compound is a versatile molecule for investigating the complex interplay between pathogenic bacteria and their hosts. Its ability to modulate key cellular processes such as inflammation, apoptosis, and cell signaling provides a valuable tool for researchers in immunology, microbiology, and drug development. The protocols outlined above provide a starting point for exploring the diverse effects of this important quorum-sensing molecule. Careful consideration of concentration and cell type is crucial, as 3-oxo-C12-HSL can elicit divergent and even opposing effects in different experimental contexts.

References

Troubleshooting & Optimization

Technical Support Center: Degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone by Lactonolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) via lactonolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-oxo-C12-HSL) and why is its degradation important?

A1: this compound (3-oxo-C12-HSL) is a signaling molecule involved in quorum sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density, regulating virulence, biofilm formation, and antibiotic resistance.[3][4] The degradation of 3-oxo-C12-HSL, a process known as quorum quenching, disrupts this communication, offering a promising anti-virulence strategy.[3][5][6]

Q2: What are the primary mechanisms for 3-oxo-C12-HSL degradation?

A2: The two primary enzymatic mechanisms for 3-oxo-C12-HSL degradation are:

  • Lactonolysis: Hydrolysis of the ester bond in the homoserine lactone ring, catalyzed by lactonases.[3][7] This is a common mechanism and can also occur spontaneously at alkaline pH.[1][8][9]

  • Amide Hydrolysis: Cleavage of the amide bond that links the acyl side chain to the homoserine lactone ring, catalyzed by acylases.[3][10]

Q3: What factors can influence the rate of non-enzymatic lactonolysis of 3-oxo-C12-HSL?

A3: The stability of the lactone ring of 3-oxo-C12-HSL is influenced by several factors:

  • pH: The rate of lactonolysis increases with higher pH.[8][9] In late-stationary-phase bacterial cultures, the pH can become alkaline, leading to the inactivation of AHLs.[1] Acidifying the medium can reverse this process.[1][8]

  • Temperature: Higher temperatures increase the rate of lactone ring opening.[8][9]

  • Acyl Chain Length: AHLs with longer acyl chains, like 3-oxo-C12-HSL, are generally more stable and less prone to spontaneous lactonolysis compared to short-chain AHLs.[1][8][9]

Troubleshooting Guide

Issue 1: My enzymatic assay shows no or low degradation of 3-oxo-C12-HSL.

  • Possible Cause 1: Incorrect pH of the buffer.

    • Troubleshooting Step: Ensure the pH of your assay buffer is optimal for the specific lactonase being used. Many lactonases have optimal activity in the neutral to slightly alkaline range (pH 6-9).[7] Spontaneous degradation of 3-oxo-C12-HSL can occur at a higher pH, so a buffered medium is recommended to differentiate between enzymatic and non-enzymatic degradation.[11]

  • Possible Cause 2: Enzyme instability.

    • Troubleshooting Step: Check the storage conditions and age of your enzyme. Some lactonases can lose activity over time or with improper storage. For example, some recombinant AiiA lactonases can be inactivated at temperatures as low as 45°C, while others can retain activity at much higher temperatures.[7]

  • Possible Cause 3: Inactive enzyme.

    • Troubleshooting Step: Verify the activity of your enzyme with a positive control substrate known to be degraded by the enzyme. If possible, use a broad-spectrum lactonase or a different AHL with a shorter acyl chain that is more readily degraded.

Issue 2: I am observing degradation of 3-oxo-C12-HSL in my negative control (no enzyme).

  • Possible Cause 1: High pH of the reaction buffer.

    • Troubleshooting Step: Measure the pH of your reaction buffer. An alkaline pH can cause spontaneous lactonolysis of the AHL.[8][9] Prepare fresh buffer and ensure it is properly calibrated.

  • Possible Cause 2: Contamination of reagents.

    • Troubleshooting Step: Use fresh, sterile reagents and ensure aseptic techniques to prevent microbial contamination that could introduce exogenous lactonases.

Issue 3: My quantification of 3-oxo-C12-HSL using a biosensor is inconsistent.

  • Possible Cause 1: Biosensor strain viability or sensitivity issues.

    • Troubleshooting Step: Culture the biosensor strain under optimal conditions. Ensure the correct AHL is used for induction if required by the specific biosensor. For example, E. coli JB525-MT102 (pJBA132) and P. putida F117 (pKR-C12) are commonly used biosensors for detecting AHLs.[12]

  • Possible Cause 2: Interference from components in the reaction mixture.

    • Troubleshooting Step: Some compounds in your reaction mixture may inhibit or enhance the biosensor's response. Perform a control experiment with the reaction components (without the enzyme) to assess their effect on the biosensor.

Quantitative Data

Table 1: Factors Affecting the Stability of N-Acyl Homoserine Lactones (AHLs)

FactorEffect on LactonolysisReference
pH Increased pH leads to a higher rate of lactone ring opening.[8][9]
Temperature Increased temperature (e.g., from 22°C to 37°C) increases the rate of lactone ring opening.[8][9]
Acyl Chain Length Longer acyl chains increase the stability of the AHL molecule, making it less susceptible to spontaneous lactonolysis.[1][8][9]

Table 2: Comparison of 3-oxo-C12-HSL Degradation by Different Mechanisms

Degradation MechanismEnzyme ClassBond CleavedKey Characteristics
LactonolysisLactonaseEster bond in the homoserine lactone ringCan be enzymatic or spontaneous at alkaline pH.[3][8]
Amide HydrolysisAcylaseAmide bond between the acyl chain and the homoserine lactoneSpecific enzymatic reaction.[3][10]

Experimental Protocols

Protocol 1: General Assay for Enzymatic Degradation of 3-oxo-C12-HSL

  • Preparation of Reagents:

    • Prepare a stock solution of 3-oxo-C12-HSL in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare a reaction buffer at the optimal pH for the lactonase being tested (e.g., 50 mM MOPS, pH 6.8).[11]

    • Prepare a solution of the purified lactonase enzyme in the reaction buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, the 3-oxo-C12-HSL solution to a final desired concentration (e.g., 100 µM), and the enzyme solution.[1]

    • For a negative control, substitute the enzyme solution with the reaction buffer.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 1, 2, 4, 6 hours).[1]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by heat inactivation of the enzyme (if appropriate) or by adding a quenching agent like an organic solvent (e.g., ethyl acetate) to extract the remaining AHL.

  • Quantification of Residual 3-oxo-C12-HSL:

    • The amount of remaining 3-oxo-C12-HSL can be quantified using various methods:

      • Biosensor Assay: Use a reporter strain like E. coli pSB1075 which produces a detectable signal (e.g., light) in response to 3-oxo-C12-HSL.[10]

      • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This provides a highly sensitive and specific method for quantifying 3-oxo-C12-HSL.[13][14]

Protocol 2: pH-Dependent Lactonolysis Assay

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0, 9.0).

  • Reaction Setup:

    • Add a known concentration of 3-oxo-C12-HSL to each buffer.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Course Analysis:

    • At different time points, take aliquots from each reaction and quantify the remaining 3-oxo-C12-HSL using HPLC-MS/MS or a biosensor assay.

  • Data Analysis: Plot the concentration of remaining 3-oxo-C12-HSL against time for each pH value to determine the rate of degradation.

Visualizations

Lactonolysis_Pathway cluster_0 Degradation of 3-oxo-C12-HSL 3_oxo_C12_HSL N-3-Oxo-Dodecanoyl-L- Homoserine Lactone Ring_Opened_Product N-3-Oxo-Dodecanoyl-L- Homoserine 3_oxo_C12_HSL->Ring_Opened_Product Lactonolysis Lactonase Lactonase Lactonase->3_oxo_C12_HSL Spontaneous_Hydrolysis Spontaneous Hydrolysis (Alkaline pH) Spontaneous_Hydrolysis->3_oxo_C12_HSL

Caption: Enzymatic and spontaneous lactonolysis of 3-oxo-C12-HSL.

Experimental_Workflow cluster_workflow Workflow for Assessing 3-oxo-C12-HSL Degradation A 1. Prepare Reaction Mixture (Buffer, 3-oxo-C12-HSL, Enzyme) B 2. Incubate at Optimal Temperature and Time A->B C 3. Terminate Reaction B->C D 4. Quantify Residual 3-oxo-C12-HSL C->D E Biosensor Assay D->E Method 1 F HPLC-MS/MS D->F Method 2

Caption: General experimental workflow for 3-oxo-C12-HSL degradation assay.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for No/Low Degradation Start No/Low Degradation Observed Check_pH Is the buffer pH optimal? Start->Check_pH Check_Enzyme_Activity Is the enzyme active? Check_pH->Check_Enzyme_Activity Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_Storage Check enzyme storage and handling Check_Enzyme_Activity->Check_Storage No Use_Positive_Control Test with a positive control substrate Check_Enzyme_Activity->Use_Positive_Control Unsure Problem_Solved Problem Resolved Check_Enzyme_Activity->Problem_Solved Yes Check_Storage->Problem_Solved Use_Positive_Control->Problem_Solved Adjust_pH->Problem_Solved

Caption: Troubleshooting flowchart for failed 3-oxo-C12-HSL degradation experiments.

References

Technical Support Center: Optimizing N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal concentration of C12-HSL for my in vitro experiment?

The optimal concentration of C12-HSL is highly dependent on the cell type and the biological effect being investigated. Concentrations can range from inducing subtle signaling changes to causing significant cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide: Concentration Selection

IssuePossible CauseRecommendation
No observable effect Concentration is too low.Increase the concentration of C12-HSL in a stepwise manner (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
Cell line is not sensitive to C12-HSL.Verify from literature if your cell line is responsive to C12-HSL. Consider using a positive control cell line known to respond.
High levels of cell death Concentration is too high, leading to cytotoxicity.Decrease the concentration of C12-HSL. Perform a cell viability assay (e.g., WST-1 or MTT) to determine the cytotoxic threshold.[1][2]
Inconsistent results C12-HSL instability.C12-HSL can be unstable at biological pH. Prepare fresh stock solutions and dilute to the final concentration immediately before use.[3]
Vehicle (e.g., DMSO) concentration is too high.Ensure the final concentration of the vehicle is consistent across all experimental conditions and is at a non-toxic level for your cells.[1]

Q2: How should I prepare and handle C12-HSL?

C12-HSL is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[1] It is important to note that C12-HSL can degrade in aqueous solutions, especially at biological pH.[3]

Protocol: C12-HSL Stock Solution Preparation

  • Dissolve C12-HSL in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • For experiments, thaw an aliquot and dilute it in the appropriate cell culture medium to the desired final concentration immediately before adding it to the cells.[1]

Q3: I am observing unexpected cytotoxicity. What could be the cause?

Unexpected cytotoxicity can arise from the C12-HSL concentration being too high for your specific cell line or from issues with the experimental setup.

Troubleshooting Guide: Cytotoxicity

IssuePossible CauseRecommendation
Cell death at expected non-toxic concentrations Cell line is highly sensitive.Perform a detailed dose-response curve starting from very low concentrations (e.g., 1 µM).
Contamination of C12-HSL stock.Use a new, unopened vial of C12-HSL.
Synergistic effects with other media components.Review all components of your cell culture medium for potential interactions.

Data Summary: Effective C12-HSL Concentrations in Various In Vitro Models

The following tables summarize effective concentrations of C12-HSL reported in the literature for different cell types and experimental outcomes. These should be used as a starting point for your own optimization.

Table 1: Cytotoxic and Anti-Proliferative Concentrations of C12-HSL

Cell LineConcentration RangeEffectCitation
Pancreatic Carcinoma (Panc-1)100 - 300 µMDecreased cell viability[1]
Pancreatic Carcinoma (Aspc-1)≥ 25 µMDecreased cell viability[1]
Human Umbilical Vein Endothelial Cells (HUVECs)10 - 25 µMReduced cell viability (enhanced with LPS)[4]
Murine Macrophage (RAW264.7)12.5 - 100 µMInduced apoptosis and cell death[2]
Human Breast Adenocarcinoma (MDA-MB-231)100 - 400 µMDecreased cell viability[5]
HeLa Cells10 - 100 µMDose-dependent increase in apoptosis[6][7]

Table 2: Immunomodulatory Concentrations of C12-HSL

Cell Line/SystemConcentrationEffectCitation
Murine Macrophage (RAW264.7)6.25 µMActivated Unfolded Protein Response (UPR) without affecting viability[2][8]
Epithelial Cells (Caco-2/TC7)5 µMDecreased IL-8 secretion when stimulated with IL-1β[3]
Murine Macrophage (RAW264.7)50 µMDecreased TNFα and IL-1β secretion when stimulated with LPS and IFNγ[9][10]
Cystic Fibrosis Airway Epithelial Cells (CuFi, IB3-1)100 µMInduced IL-6 production[11]

Detailed Experimental Protocols

Protocol: Cell Viability Assay (WST-1)

This protocol is adapted from a study on pancreatic carcinoma cells.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 6 x 10³ cells per well.

  • Treatment: After allowing cells to adhere overnight, treat them with a range of C12-HSL concentrations (e.g., 25-300 µM) or a DMSO vehicle control.

  • Incubation: Incubate the cells for 24 or 48 hours at 37°C and 5% CO₂.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate for a period recommended by the manufacturer (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating C12-HSL-induced apoptosis in HeLa cells.[6][7]

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in a 6-well plate and treat with various concentrations of C12-HSL (e.g., 10-100 µM) for 18 hours. Include a vehicle-only control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Protocol: Cytokine Secretion Assay (ELISA)

This protocol is derived from a study on the anti-inflammatory effects of C12-HSL on macrophages.[9][10]

  • Cell Seeding and Stimulation: Seed RAW264.7 macrophages in a 24-well plate. Stimulate the cells with LPS and IFNγ in the presence or absence of C12-HSL (e.g., 50 µM) for a specified time (e.g., 6 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., TNFα, IL-1β) on the collected supernatants according to the manufacturer's instructions.

  • Analysis: Determine the concentration of the cytokine in each sample by comparing the absorbance to a standard curve.

Signaling Pathways and Visualizations

C12-HSL Signaling in Eukaryotic Cells

C12-HSL can modulate several key signaling pathways in eukaryotic cells, often leading to pro-inflammatory or apoptotic responses. One proposed pathway involves the activation of Mitogen-Activated Protein Kinases (MAPKs) and the subsequent activation of transcription factors that regulate gene expression.[12]

C12_HSL_Signaling C12_HSL C12-HSL Receptor Putative Receptor (e.g., T2R38) C12_HSL->Receptor PLC PLC Receptor->PLC PKC PKC PLC->PKC MEK MEK PKC->MEK p38 p38 MAPK MEK->p38 Gene_Expression Gene Expression (e.g., Pro-inflammatory cytokines) p38->Gene_Expression

Caption: Proposed C12-HSL signaling pathway leading to gene expression changes.

Experimental Workflow: Optimizing C12-HSL Concentration

A systematic approach is necessary to determine the optimal C12-HSL concentration for a new experimental system. This involves a tiered screening process, starting with a broad range and narrowing down to the effective, non-toxic concentration.

Experimental_Workflow Start Start: Define Experimental Goal Dose_Response 1. Broad Dose-Response (e.g., 1-300 µM) Start->Dose_Response Viability_Assay 2. Cell Viability Assay (e.g., WST-1) Dose_Response->Viability_Assay Select_Concentration 3. Select Non-Toxic Concentration Range Viability_Assay->Select_Concentration Functional_Assay 4. Functional Assay (e.g., ELISA, Reporter Assay) Select_Concentration->Functional_Assay Analysis 5. Analyze Results & Refine Functional_Assay->Analysis

Caption: Workflow for determining the optimal C12-HSL concentration.

Logical Relationship: C12-HSL Effects on Cellular Processes

C12-HSL can trigger a cascade of cellular events, with the final outcome being highly dependent on the concentration and cell type. This diagram illustrates the logical progression from initial interaction to downstream cellular responses.

Logical_Relationship cluster_effects Cellular Responses C12_HSL C12-HSL Exposure Signaling Signaling Pathway Activation (e.g., NF-κB, JAK-STAT) C12_HSL->Signaling Gene_Expression Altered Gene Expression Signaling->Gene_Expression Phenotype Phenotypic Change (e.g., Cytokine Secretion, Apoptosis) Gene_Expression->Phenotype

Caption: Logical flow from C12-HSL exposure to phenotypic changes.

References

Technical Support Center: N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (C12-HSL) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (C12-HSL) and what are its primary off-target effects in mammalian cells?

A1: this compound (C12-HSL) is a quorum-sensing molecule primarily produced by the bacterium Pseudomonas aeruginosa. It plays a crucial role in regulating bacterial virulence and biofilm formation.[1] In mammalian cell culture, C12-HSL is known to cause several off-target effects, including cytotoxicity, induction of apoptosis, and modulation of the host immune and inflammatory responses.[2][3]

Q2: How does C12-HSL induce apoptosis in cell culture?

A2: C12-HSL can induce apoptosis through the intrinsic mitochondrial pathway. This involves the depolarization of the mitochondrial membrane, release of cytochrome c into the cytosol, and subsequent activation of caspase cascades (caspase-3, -8, and -9).[4][5] This process can be observed across various cell types, including macrophages, neutrophils, and epithelial cells.[2][5]

Q3: What are the known signaling pathways affected by C12-HSL in mammalian cells?

A3: C12-HSL has been shown to modulate several key signaling pathways in mammalian cells. It can disrupt nuclear factor-κB (NF-κB) signaling, which is a central regulator of inflammation.[6] Additionally, it can induce the unfolded protein response (UPR) as a result of endoplasmic reticulum (ER) stress.[6] In some contexts, C12-HSL can also activate p38 mitogen-activated protein kinase (MAPK) and influence intracellular calcium signaling.[7]

Q4: At what concentrations are off-target effects of C12-HSL typically observed?

A4: The off-target effects of C12-HSL are highly concentration-dependent. Cytotoxic and apoptotic effects are generally observed at concentrations ranging from 10 µM to 100 µM in various cell lines.[2][8] However, immunomodulatory effects, such as the inhibition of LPS-induced inflammation, can be seen at lower, sub-cytotoxic concentrations, for instance, at 6.25 µM in RAW264.7 macrophages. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Troubleshooting Guide

Problem 1: High levels of cell death observed after C12-HSL treatment.

  • Possible Cause: The concentration of C12-HSL used is cytotoxic to your specific cell line.

  • Solution:

    • Perform a Dose-Response Curve: It is essential to determine the optimal, sub-cytotoxic concentration of C12-HSL for your cell line. This can be achieved by treating cells with a range of concentrations (e.g., 1 µM to 100 µM) for a set time (e.g., 24 hours) and assessing cell viability using an MTT or similar assay.

    • Reduce Incubation Time: If a higher concentration is necessary for your experiment, consider reducing the incubation time to minimize cytotoxicity.

    • Use a Vehicle Control: Ensure that the solvent used to dissolve C12-HSL (commonly DMSO) is not causing cytotoxicity at the final concentration used in your experiments.

Problem 2: Inconsistent or unexpected inflammatory responses.

  • Possible Cause 1: The presence of serum in the culture medium can interfere with the effects of C12-HSL.

  • Solution 1:

    • Serum Starvation: Before treating with C12-HSL, culture the cells in a serum-free or low-serum (e.g., 0.5%) medium for 12-24 hours. This helps to synchronize the cells and reduce confounding factors from serum components.

  • Possible Cause 2: C12-HSL can have both pro- and anti-inflammatory effects depending on the cellular context and concentration.

  • Solution 2:

    • Careful Dose Selection: Based on your dose-response curve, select a concentration that elicits the desired effect. For example, to study the anti-inflammatory properties of C12-HSL, a sub-cytotoxic concentration should be used.

    • Appropriate Controls: Use both positive (e.g., LPS for pro-inflammatory response) and negative controls to accurately interpret the immunomodulatory effects of C12-HSL.

Problem 3: Difficulty in distinguishing specific C12-HSL effects from general cellular stress responses.

  • Possible Cause: C12-HSL can induce general stress responses like the UPR, which can mask more specific signaling events.

  • Solution:

    • Use of a Negative Control Molecule: Incorporate a structurally similar but biologically less active acyl-homoserine lactone (AHL), such as N-Butyryl-L-homoserine lactone (C4-HSL), as a negative control to determine if the observed effects are specific to the long acyl chain of C12-HSL.

    • Enzymatic Degradation Control: Utilize an AHL lactonase, such as AiiA, to degrade C12-HSL in a control group. The absence of an effect in the presence of the lactonase confirms that the observed cellular response is indeed due to C12-HSL.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of C12-HSL on Cell Viability and Apoptosis

Cell LineC12-HSL Concentration (µM)Incubation Time (hours)Observed EffectReference
RAW264.7 Macrophages6.2524No significant effect on viability.
RAW264.7 Macrophages12.5 - 100Not specifiedInduction of apoptosis and cell death.
HeLa Cells10 - 10018Dose-dependent increase in apoptosis.[8]
JME (Nasal Epithelial)501 - 4Activation of caspases 3/7, 8, and 9.[5]
Human Pancreatic Carcinoma (Panc-1)≥10048Significant decrease in cell viability (IC50 = 120±5 µM).[9]
Human Glioblastoma (U118MG)10249.5% apoptosis.[10]
Human Glioblastoma (U87MG)102413.2% apoptosis.[10]

Table 2: Immunomodulatory and Stress Response Effects of C12-HSL

Cell LineC12-HSL Concentration (µM)Treatment ConditionsObserved EffectReference
RAW264.7 Macrophages6.25Pre-treatment before LPSInhibition of LPS-induced inflammatory responses.
Caco-2/TC7 (Epithelial)5Co-treatment with IL-1βSignificant decrease in IL-8 secretion.[11]
RAW264.7 Macrophages6.25-Activation of UPR target genes (C/EBP β and CHOP).[6]
CF Airway Epithelial Cells100-2 to 4-fold greater IL-6 induction compared to non-CF cells.[7]

Experimental Protocols

Protocol 1: Determining Optimal C12-HSL Concentration using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of assay.

  • C12-HSL Preparation: Prepare a stock solution of C12-HSL in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the existing medium from the cells and add the prepared C12-HSL dilutions. Incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The optimal sub-cytotoxic concentration is the highest concentration that does not significantly reduce cell viability.

Protocol 2: Apoptosis Detection using Annexin V Staining

  • Cell Treatment: Treat cells with the desired concentration of C12-HSL for the appropriate duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or SYTOX Green) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and dead cell stain negative, and late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Using AHL Lactonase as a Negative Control

  • Enzyme Preparation: Reconstitute the AHL lactonase (e.g., AiiA) in an appropriate buffer as per the manufacturer's instructions.

  • Control Group Setup: Prepare a control group where C12-HSL is pre-incubated with the AHL lactonase before being added to the cells. A typical reaction could involve incubating 100 µM C12-HSL with 100 µg/mL of purified lactonase in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.2) at 30°C for 1-6 hours.

  • Heat Inactivation: After the incubation, heat-inactivate the lactonase (e.g., 95°C for 10 minutes) to prevent any direct effects of the enzyme on the cells.

  • Cell Treatment: Add the C12-HSL/lactonase mixture to your cells alongside your experimental groups (C12-HSL alone and vehicle control).

  • Assessment: Perform your desired cellular assays. The absence of a cellular response in the lactonase-treated group confirms the specificity of the C12-HSL effect.

Visualizations

C12_HSL_Signaling cluster_extracellular Extracellular C12_HSL C12-HSL Membrane Membrane NFkB_Inhibition NFkB_Inhibition Membrane->NFkB_Inhibition UPR_Activation UPR_Activation Membrane->UPR_Activation p38_MAPK p38_MAPK Membrane->p38_MAPK Ca_Signaling Ca_Signaling Membrane->Ca_Signaling Mito_Dysfunction Mito_Dysfunction Membrane->Mito_Dysfunction Inflammatory_Response Inflammatory_Response NFkB_Inhibition->Inflammatory_Response Modulates Apoptosis Apoptosis UPR_Activation->Apoptosis p38_MAPK->Inflammatory_Response Contributes to Ca_Signaling->Mito_Dysfunction CytoC_Release CytoC_Release Mito_Dysfunction->CytoC_Release CytoC_Release->Apoptosis Activates Caspases

Caption: Key signaling pathways affected by C12-HSL.

Troubleshooting_Workflow Start Start: Unexpected Cell Response to C12-HSL Check_Viability High Cell Death? Start->Check_Viability Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Viability->Dose_Response Yes Check_Inflammation Inconsistent Inflammatory Results? Check_Viability->Check_Inflammation No Reduce_Concentration Select Sub-Cytotoxic Concentration Dose_Response->Reduce_Concentration Reduce_Concentration->Check_Inflammation Serum_Starve Implement Serum Starvation Protocol Check_Inflammation->Serum_Starve Yes Check_Specificity Need to Confirm C12-HSL Specificity? Check_Inflammation->Check_Specificity No Serum_Starve->Check_Specificity AHL_Lactonase Use AHL Lactonase Control Check_Specificity->AHL_Lactonase Yes End Proceed with Optimized Experiment Check_Specificity->End No AHL_Lactonase->End

Caption: Troubleshooting workflow for C12-HSL experiments.

References

Technical Support Center: Quorum Sensing Assays with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in quorum sensing assays involving N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments.

Issue 1: High background signal or constitutive activation of the reporter strain.

Potential Cause Troubleshooting Step
Contamination of media or reagents 1. Autoclave all media and buffers. 2. Use fresh, sterile pipette tips for each reagent. 3. Prepare fresh stock solutions of 3-oxo-C12-HSL.
Reporter strain instability 1. Streak the reporter strain from a frozen stock onto a fresh agar (B569324) plate before each experiment. 2. Verify the genetic integrity of the reporter strain (e.g., plasmid sequencing). 3. Grow the reporter strain under appropriate antibiotic selection.
Spontaneous mutations in the reporter system 1. Perform a negative control experiment with the reporter strain and no added 3-oxo-C12-HSL. 2. If high background persists, consider obtaining a fresh stock of the reporter strain.

Issue 2: No or low response to 3-oxo-C12-HSL.

Potential Cause Troubleshooting Step
Degradation of 3-oxo-C12-HSL 1. pH-dependent lactonolysis: The lactone ring of 3-oxo-C12-HSL is susceptible to hydrolysis at alkaline pH.[1] Ensure the pH of your culture medium is buffered and remains stable throughout the experiment. Slightly acidic conditions can help maintain stability.[1] 2. Temperature: Store 3-oxo-C12-HSL stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. 3. Enzymatic degradation: If using co-culture experiments, be aware that some bacteria can produce enzymes (lactonases or acylases) that degrade AHLs.[2][3][4]
Sub-optimal concentration of 3-oxo-C12-HSL 1. Perform a dose-response curve to determine the optimal concentration range for your specific reporter strain. Effective concentrations can range from nanomolar to micromolar levels.[5][6][7][8] 2. Verify the concentration of your stock solution.
Issues with the reporter strain 1. Defective LasR regulator: Natural mutations in the lasR gene are common in Pseudomonas aeruginosa isolates, which can lead to a lack of response to 3-oxo-C12-HSL.[9][10][11][12][13] Verify the functionality of your LasR-based reporter. 2. Efflux pumps: Some bacteria actively pump AHLs out of the cell, which could reduce the intracellular concentration available to bind to LasR.[1]
Solvent issues 1. 3-oxo-C12-HSL is typically dissolved in solvents like DMSO or acetonitrile.[4][14] Ensure the final solvent concentration in your assay is not inhibitory to your reporter strain. Run a solvent-only control.

Issue 3: High variability between replicate experiments.

Potential Cause Troubleshooting Step
Inconsistent cell density 1. Standardize the initial inoculum density (OD600) of your reporter strain for each experiment. 2. Ensure uniform growth conditions (temperature, aeration, incubation time).
Pipetting errors 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare a master mix of reagents to minimize variability between wells or tubes.
Instability of 3-oxo-C12-HSL 1. Prepare fresh dilutions of 3-oxo-C12-HSL for each experiment from a frozen stock. 2. As mentioned previously, be mindful of pH and potential enzymatic degradation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for 3-oxo-C12-HSL?

A1: 3-oxo-C12-HSL should be stored as a stock solution in an appropriate solvent (e.g., DMSO, acetonitrile) at -20°C or -80°C to prevent degradation. Minimize freeze-thaw cycles.

Q2: At what pH is 3-oxo-C12-HSL most stable?

A2: The lactone ring of 3-oxo-C12-HSL is prone to hydrolysis at alkaline pH.[1] For experiments, it is advisable to use a buffered medium to maintain a stable, slightly acidic to neutral pH.

Q3: What are common reporter strains for detecting 3-oxo-C12-HSL?

A3: Common reporter strains are often based on E. coli or Agrobacterium tumefaciens carrying a plasmid with the LasR receptor and a reporter gene (e.g., lacZ, gfp, lux) under the control of a LasR-inducible promoter.

Q4: Can other AHLs interfere with my 3-oxo-C12-HSL assay?

A4: Yes, some level of cross-reactivity can occur. The LasR receptor can bind to other AHLs, although it has the highest affinity for 3-oxo-C12-HSL.[6] Additionally, other quorum sensing systems, like the Rhl system in P. aeruginosa, can interact with and influence the Las system.[15]

Q5: Why is my Pseudomonas aeruginosa isolate not responding to exogenous 3-oxo-C12-HSL?

A5: Many clinical and environmental isolates of P. aeruginosa have mutations in the lasR gene, rendering them unresponsive to 3-oxo-C12-HSL.[9][10][11][12][13] These strains may have adapted to regulate virulence in a LasR-independent manner.

Experimental Protocols

Protocol 1: Standard 3-oxo-C12-HSL Bioassay using a Reporter Strain

  • Preparation of Reporter Strain:

    • Inoculate a single colony of the reporter strain into appropriate liquid medium with selective antibiotics.

    • Grow overnight at the recommended temperature with shaking.

    • The next day, subculture the overnight culture into fresh medium and grow to early to mid-exponential phase (e.g., OD600 of 0.2-0.4).

  • Preparation of 3-oxo-C12-HSL:

    • Prepare a stock solution of 3-oxo-C12-HSL in a suitable solvent (e.g., 10 mM in DMSO).

    • Create a series of dilutions in the assay medium to achieve the desired final concentrations.

  • Assay Setup:

    • In a 96-well microtiter plate, add a standardized volume of the diluted reporter strain culture to each well.

    • Add the different concentrations of 3-oxo-C12-HSL to the respective wells.

    • Include negative controls (reporter strain with medium and solvent only) and positive controls if available.

  • Incubation:

    • Incubate the plate at the optimal temperature for the reporter strain for a specified period (e.g., 4-8 hours).

  • Measurement:

    • Measure the reporter gene output (e.g., fluorescence for GFP, luminescence for Lux, or β-galactosidase activity for LacZ) using a plate reader.

    • Measure the optical density (OD600) of each well to normalize the reporter output to cell density.

Visualizations

Las_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell 3_oxo_C12_HSL_out 3-oxo-C12-HSL 3_oxo_C12_HSL_in 3-oxo-C12-HSL 3_oxo_C12_HSL_out->3_oxo_C12_HSL_in LasI LasI Synthase LasI->3_oxo_C12_HSL_in synthesis LasR LasR Receptor 3_oxo_C12_HSL_in->3_oxo_C12_HSL_out diffusion LasR_Complex LasR-AHL Complex Target_Genes Target Gene Expression (e.g., virulence factors) LasR_Complex->Target_Genes activates 3_oxo_C12_HSL_inLasR 3_oxo_C12_HSL_inLasR 3_oxo_C12_HSL_inLasR->LasR_Complex

Caption: The LasI/LasR quorum sensing circuit in P. aeruginosa.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Controls Review Controls: - Negative Control High? - Positive Control Low? Start->Check_Controls High_Background High Background Signal Check_Controls->High_Background Yes (High Neg) Low_Signal Low or No Signal Check_Controls->Low_Signal Yes (Low Pos) Variability High Replicate Variability Check_Controls->Variability No Troubleshoot_Background Troubleshoot: - Contamination - Reporter Instability High_Background->Troubleshoot_Background Troubleshoot_Signal Troubleshoot: - AHL Degradation (pH, temp) - Concentration - Reporter Functionality Low_Signal->Troubleshoot_Signal Troubleshoot_Variability Troubleshoot: - Inoculum Density - Pipetting - Reagent Stability Variability->Troubleshoot_Variability

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

Improving the solubility of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (O-DDHSL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and effective use of O-DDHSL in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (O-DDHSL)?

A1: this compound (O-DDHSL), also known as 3-oxo-C12-HSL, is a key signaling molecule involved in bacterial quorum sensing, primarily in Pseudomonas aeruginosa. It plays a crucial role in regulating gene expression related to virulence and biofilm formation, making it a significant target for research in microbiology and drug development. In P. aeruginosa, O-DDHSL is synthesized by the LasI synthase and binds to the transcriptional regulator LasR to control the expression of numerous virulence factors.[1][2][3]

Q2: What are the primary challenges when working with O-DDHSL?

A2: The primary challenge when working with O-DDHSL is its low solubility in aqueous solutions. Due to its long acyl chain, O-DDHSL is hydrophobic, which can lead to precipitation in cell culture media or aqueous buffers. Additionally, the lactone ring of O-DDHSL is susceptible to hydrolysis, particularly at alkaline pH and elevated temperatures, which can inactivate the molecule.[4][5]

Q3: What are the recommended storage conditions for O-DDHSL?

A3: O-DDHSL is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability.[6] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of O-DDHSL in aqueous media - Low solubility of O-DDHSL in water. - High final concentration of O-DDHSL. - Insufficient amount of organic solvent in the final solution.- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF). - Ensure the final concentration of the organic solvent in the aqueous medium is sufficient to maintain solubility but does not exceed the tolerance of the experimental system (typically <0.5% for cell-based assays). - Vigorously vortex or sonicate the solution when diluting the stock into the aqueous medium.
Loss of O-DDHSL activity over time - Hydrolysis of the homoserine lactone ring (lactonolysis). - Degradation due to improper storage.- Prepare fresh working solutions before each experiment. - Maintain the pH of the experimental medium at or slightly below neutral (pH 7.0-7.4), as alkaline conditions accelerate hydrolysis.[4][5] - Store stock solutions at -20°C or -80°C in tightly sealed vials.
Inconsistent experimental results - Inaccurate concentration of O-DDHSL due to incomplete dissolution. - Degradation of O-DDHSL. - Variability in stock solution preparation.- Ensure complete dissolution of the solid O-DDHSL in the organic solvent before preparing the stock solution. Gentle warming or sonication may be necessary. - Always use freshly prepared working solutions. - Standardize the protocol for stock solution preparation and handling.
Cell toxicity or off-target effects - High concentration of the organic solvent (e.g., DMSO). - Intrinsic cytotoxicity of O-DDHSL at high concentrations.- Perform a solvent tolerance test for your specific cell line or experimental system. Keep the final solvent concentration as low as possible. - Conduct a dose-response experiment to determine the optimal, non-toxic working concentration of O-DDHSL.

Data Presentation: Solubility of O-DDHSL

SolventSolubilityNotesCitation(s)
Dimethyl Sulfoxide (DMSO)~20 mg/mLRecommended for preparing high-concentration stock solutions.[6]
Dimethylformamide (DMF)~20 mg/mLAnother suitable organic solvent for stock solutions.[6]
Ethanol and other primary alcoholsSolubleNot recommended due to the potential for opening the lactone ring.[6]
WaterPoorly solubleLong-chain N-acyl homoserine lactones have very limited solubility in aqueous solutions.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mLA suggested vehicle for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of O-DDHSL Stock Solution for In Vitro Assays

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the O-DDHSL vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of O-DDHSL in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to six months or at -80°C for longer-term storage.

Protocol 2: Preparation of O-DDHSL Working Solution for Cell Culture Experiments

Materials:

  • O-DDHSL stock solution (e.g., 20 mg/mL in DMSO)

  • Pre-warmed cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the O-DDHSL stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration. Note: To avoid precipitation, add the O-DDHSL stock solution to the medium while vortexing.

  • Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your specific cell line (typically ≤ 0.5%).

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

Signaling Pathways

ODHSL_Signaling_Pathway cluster_bacteria Pseudomonas aeruginosa cluster_host Host Cell LasI LasI Synthase ODHSL O-DDHSL LasI->ODHSL Synthesizes LasR LasR Receptor ODHSL->LasR Binds to ODHSL_ext O-DDHSL ODHSL->ODHSL_ext Diffuses LasR_ODHSL LasR-O-DDHSL Complex LasR->LasR_ODHSL Virulence_Genes Virulence & Biofilm Genes LasR_ODHSL->Virulence_Genes Activates Transcription Membrane PPARg PPARγ Membrane->PPARg Modulates NFkB_Pathway NF-κB Pathway Membrane->NFkB_Pathway Modulates Ca_Signaling Calcium Signaling Membrane->Ca_Signaling Triggers Apoptosis Apoptosis NFkB_Pathway->Apoptosis Influences Mitochondria Mitochondria Mitochondria->Apoptosis Induces Ca_Signaling->Mitochondria Impacts

Caption: O-DDHSL signaling in P. aeruginosa and its interaction with a host cell.

Experimental Workflow

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use Start Start: Solid O-DDHSL Dissolve Dissolve in DMSO (~20 mg/mL) Start->Dissolve Stock High-Concentration Stock Solution Dissolve->Stock Store Aliquot & Store at -20°C / -80°C Stock->Store Thaw Thaw Stock Solution Store->Thaw Dilute Serial Dilution in Aqueous Medium Thaw->Dilute Working Final Working Solution Dilute->Working Apply Apply to Experimental System Working->Apply

Caption: Workflow for preparing and using O-DDHSL solutions in experiments.

Logical Relationship: Factors Affecting O-DDHSL Stability

Stability_Factors cluster_conditions Environmental Conditions Stability O-DDHSL Stability pH pH Acidic Acidic (Low pH) pH->Acidic Alkaline Alkaline (High pH) pH->Alkaline Temp Temperature Low_Temp Low Temperature Temp->Low_Temp High_Temp High Temperature Temp->High_Temp Acyl_Chain Acyl Chain Length Long_Chain Longer Chain Acyl_Chain->Long_Chain Acidic->Stability Increases Alkaline->Stability Decreases (Lactonolysis) Low_Temp->Stability Increases High_Temp->Stability Decreases Long_Chain->Stability Increases

References

Technical Support Center: Biofilm Assays with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) in biofilm assays.

Troubleshooting Guide

This guide addresses common issues encountered during biofilm experiments involving 3O-C12-HSL.

Problem Potential Cause Suggested Solution
Inconsistent or no biofilm formation with 3O-C12-HSL induction. Degradation of 3O-C12-HSL: The lactone ring of 3O-C12-HSL is susceptible to hydrolysis at neutral or basic pH.[1] Primary alcohols can also open the lactone ring.[2]Prepare fresh stock solutions of 3O-C12-HSL in an appropriate solvent like DMSO or dimethyl formamide (B127407).[2] Avoid using ethanol (B145695) for stock solutions.[2] Ensure the pH of your growth medium is stable and not alkaline during the experiment. Prepare working dilutions immediately before use.
Suboptimal 3O-C12-HSL Concentration: The effect of 3O-C12-HSL can be concentration-dependent.Perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions. Concentrations can range from nanomolar to micromolar.[3]
Solvent Effects: High concentrations of solvents like DMSO can inhibit bacterial growth or biofilm formation.Ensure the final concentration of the solvent in your assay is consistent across all wells and is at a non-inhibitory level (typically ≤0.5%). Run a solvent-only control to verify it does not affect biofilm formation.
Bacterial Strain Variability: Different strains, even within the same species, can exhibit varied responses to 3O-C12-HSL.Confirm the genotype of your strain, particularly the functionality of the las and rhl quorum sensing systems. Use a well-characterized reference strain for comparison.
High variability between replicate wells. Uneven Cell Adhesion: Inconsistent initial attachment of bacteria to the well surface.Ensure a homogenous bacterial suspension before inoculation. Pipette carefully and consistently into the center of each well.
Edge Effects in Microtiter Plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in media concentration.Avoid using the outermost wells of the microtiter plate for critical experiments. Alternatively, fill the outer wells with sterile media or water to minimize evaporation from the inner wells.
Inadequate Washing Steps: Inconsistent removal of planktonic cells during washing steps of the crystal violet assay.Perform washing steps gently but thoroughly. Standardize the washing procedure (e.g., number of washes, volume of washing solution) for all wells.
Unexpected inhibition of biofilm formation at high 3O-C12-HSL concentrations. Cellular Toxicity: High concentrations of 3O-C12-HSL can be toxic to some bacterial or mammalian cells.[3]Perform a bacterial viability assay (e.g., check OD600 or perform colony-forming unit counts) in the presence of the 3O-C12-HSL concentrations used in your biofilm assay to rule out toxicity.
Feedback Inhibition or Complex Regulation: High concentrations may trigger negative feedback loops within the quorum-sensing cascade or interact with other regulatory pathways.Consult literature specific to your bacterial model to understand the complexities of its quorum-sensing network.
Difficulty dissolving 3O-C12-HSL. Poor Solubility in Aqueous Solutions: 3O-C12-HSL is lipophilic and has low solubility in water.[1]Prepare a high-concentration stock solution in an organic solvent like DMSO or dimethyl formamide (e.g., 20 mg/ml).[2] Use this stock to make final dilutions in your aqueous growth medium. Vortex thoroughly when preparing dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 3O-C12-HSL in Pseudomonas aeruginosa biofilm formation?

A1: In Pseudomonas aeruginosa, 3O-C12-HSL is a primary autoinducer in the las quorum sensing system.[4] It binds to its cognate receptor, LasR, and this complex activates the transcription of numerous genes, including those involved in virulence factor production and biofilm development.[4][5] The las system is considered to be at the top of the quorum-sensing hierarchy in P. aeruginosa.[6]

Q2: Can I use 3O-C12-HSL to induce biofilm formation in any bacterium?

A2: No. The activity of 3O-C12-HSL is specific to bacteria that possess a cognate LuxR-type receptor that can bind it. While it is a key signaling molecule in P. aeruginosa, its effects on other bacteria can vary. For instance, it has been shown to have an inhibitory effect on the growth and biofilm formation of Staphylococcus epidermidis.[7]

Q3: How should I store 3O-C12-HSL?

A3: 3O-C12-HSL should be stored as a crystalline solid at -20°C.[2] Under these conditions, it is stable for at least four years.[2] Stock solutions in DMSO or dimethyl formamide should also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: What is the relationship between the las and rhl quorum sensing systems?

A4: The las and rhl systems in P. aeruginosa are interconnected in a hierarchical manner. The LasR:3O-C12-HSL complex activates the expression of rhlR and rhlI. RhlI is the synthase for the second autoinducer, N-butanoyl-L-homoserine lactone (C4-HSL), which in turn binds to the RhlR receptor to regulate another set of genes, some of which are also involved in biofilm maturation.

Q5: Why is it important to have a solvent control in my experiment?

A5: The solvents used to dissolve 3O-C12-HSL, such as DMSO, can have their own biological effects, including inhibiting bacterial growth or biofilm formation, especially at higher concentrations. A solvent control, where you add the same amount of solvent without 3O-C12-HSL to your bacterial culture, is essential to ensure that the observed effects are due to the signaling molecule itself and not the solvent.

Quantitative Data Presentation

Table 1: Exemplary Concentrations of 3O-C12-HSL Used in In Vitro Studies

OrganismAssay Type3O-C12-HSL Concentration(s)Observed EffectReference
Pseudomonas aeruginosaGene expression (in E. coli reporter)50 nMActivation of LasR[8]
RAW264.7 cells (macrophages)Cell viability6.25 µM - 100 µMConcentration-dependent reduction in viability[3]
Staphylococcus epidermidisBiofilm formation100 µM, 200 µMInhibition of biofilm formation[7]
Human Polymorphonuclear NeutrophilsChemotaxis, PhagocytosisNot specifiedAttraction of PMNs and enhanced phagocytosis[9]

Note: The optimal concentration of 3O-C12-HSL is highly dependent on the bacterial strain, experimental conditions, and the specific biological question being addressed. The values in this table should be used as a starting point for experimental design.

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol provides a method to quantify the effect of exogenous 3O-C12-HSL on bacterial biofilm formation in a 96-well microtiter plate.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa)

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • 3O-C12-HSL stock solution (in DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture 1:100 in fresh growth medium.

  • Assay Setup:

    • Prepare serial dilutions of the 3O-C12-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.

    • Include a solvent control (medium with the same concentration of DMSO) and a negative control (medium only).

    • Add 200 µL of the diluted bacterial culture to each well of the 96-well plate.

    • Add the prepared 3O-C12-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.

  • Incubation:

    • Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).

  • Crystal Violet Staining:

    • After incubation, gently discard the planktonic cells by inverting the plate.

    • Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Quantification:

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Visualizations

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System cluster_genes Target Genes LasI LasI HSL_3O_C12 3O-C12-HSL LasI->HSL_3O_C12 Synthesizes LasR LasR LasR_HSL LasR:3O-C12-HSL Complex HSL_3O_C12->LasR Binds to LasR_HSL->LasI Activates RhlI RhlI LasR_HSL->RhlI Activates RhlR RhlR LasR_HSL->RhlR Activates Virulence_Las Virulence Factors (e.g., elastase) LasR_HSL->Virulence_Las Regulates Biofilm_Las Biofilm Development LasR_HSL->Biofilm_Las Regulates C4_HSL C4-HSL RhlI->C4_HSL Synthesizes RhlR_HSL RhlR:C4-HSL Complex C4_HSL->RhlR Binds to Virulence_Rhl Virulence Factors (e.g., pyocyanin) RhlR_HSL->Virulence_Rhl Regulates Biofilm_Rhl Biofilm Maturation RhlR_HSL->Biofilm_Rhl Regulates

Caption: P. aeruginosa Quorum Sensing Pathway

Biofilm_Assay_Workflow A 1. Prepare Bacterial Inoculum (Overnight culture, diluted 1:100) B 2. Assay Setup in 96-well Plate (Add bacteria, 3O-C12-HSL, and controls) A->B C 3. Static Incubation (24-48 hours) B->C D 4. Wash to Remove Planktonic Cells (PBS washes) C->D E 5. Stain with 0.1% Crystal Violet (15 minutes) D->E F 6. Wash to Remove Excess Stain (PBS or water washes) E->F G 7. Solubilize Bound Stain (30% Acetic Acid or 95% Ethanol) F->G H 8. Measure Absorbance (550-595 nm) G->H

Caption: Crystal Violet Biofilm Assay Workflow

Troubleshooting_Logic Start Inconsistent Biofilm Results? Check_HSL Is 3O-C12-HSL solution fresh? Is the pH of the media stable? Start->Check_HSL Check_Controls Are solvent controls included? Is the final solvent concentration low? Start->Check_Controls Check_Technique Is washing technique consistent? Are edge effects minimized? Start->Check_Technique Solution_HSL Solution: Prepare fresh 3O-C12-HSL. Perform dose-response. Check_HSL->Solution_HSL Solution_Controls Solution: Run proper controls. Optimize solvent concentration. Check_Controls->Solution_Controls Solution_Technique Solution: Standardize washing. Avoid outer wells of the plate. Check_Technique->Solution_Technique

Caption: Troubleshooting Logic for Biofilm Assays

References

How to minimize degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-oxo-C12-HSL?

A1: The primary degradation pathway for 3-oxo-C12-HSL is the hydrolysis of the ester bond in the homoserine lactone ring. This process, known as lactonolysis, is primarily dependent on pH and temperature.[1][2] At alkaline pH, the lactone ring is susceptible to opening, which inactivates the molecule. A secondary degradation pathway involves the cleavage of the amide bond linking the acyl chain and the homoserine lactone ring, mediated by acylases.[3]

Q2: What are the optimal storage conditions for solid 3-oxo-C12-HSL?

A2: Solid, crystalline 3-oxo-C12-HSL is stable for at least four years when stored at -20°C.[4]

Q3: How should I prepare and store stock solutions of 3-oxo-C12-HSL?

A3: It is recommended to prepare stock solutions in anhydrous, aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility in these solvents is approximately 20 mg/mL.[4] To minimize degradation, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Q4: Are there any solvents I should avoid when preparing 3-oxo-C12-HSL solutions?

A4: Yes, you should avoid using primary alcohols such as ethanol (B145695) and methanol. These solvents can cause the opening of the lactone ring, leading to the degradation of the molecule. While 3-oxo-C12-HSL is soluble in these solvents, their use is not recommended for storage.

Q5: How does pH affect the stability of 3-oxo-C12-HSL in aqueous solutions?

A5: The stability of 3-oxo-C12-HSL in aqueous solutions is highly pH-dependent. The rate of hydrolysis of the lactone ring increases significantly with increasing pH (i.e., under alkaline conditions).[1][2] For experiments in aqueous buffers, it is crucial to consider the pH and the duration of the experiment to minimize degradation. Acidic conditions generally favor the stability of the lactone ring.

Q6: How does temperature affect the stability of 3-oxo-C12-HSL?

A6: Higher temperatures accelerate the rate of hydrolysis of the lactone ring.[1] Therefore, it is crucial to store stock solutions at low temperatures (-20°C or -80°C) and to perform experiments at the lowest practical temperature to maintain the integrity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

  • Possible Cause 1: Degradation of 3-oxo-C12-HSL in stock solution.

    • Troubleshooting Step:

      • Verify the age and storage conditions of your stock solution.

      • If the solution is old, has been stored improperly (e.g., at room temperature, in a recommended solvent, or subjected to multiple freeze-thaw cycles), or was prepared in a non-recommended solvent, prepare a fresh stock solution from solid material.

      • Confirm the concentration and purity of the new stock solution using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Possible Cause 2: Degradation during the experiment.

    • Troubleshooting Step:

      • Evaluate the pH and temperature of your experimental buffer or media. If the pH is alkaline, consider adjusting it to a more neutral or slightly acidic pH if your experimental system allows.

      • Minimize the incubation time at physiological temperatures (e.g., 37°C) as much as possible.

      • Run a time-course experiment to assess the stability of 3-oxo-C12-HSL under your specific experimental conditions. Collect samples at different time points and analyze for the presence of the intact molecule.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: Hydrolysis of the lactone ring.

    • Troubleshooting Step:

      • The primary degradation product is the ring-opened N-(3-oxododecanoyl)-L-homoserine.

      • Analyze a sample of your 3-oxo-C12-HSL that has been intentionally degraded (e.g., by incubation in a high pH buffer) to identify the retention time and mass-to-charge ratio (m/z) of the hydrolyzed product. This will help confirm if the unexpected peak corresponds to the degraded form.

      • Review your sample preparation and storage procedures to identify potential sources of high pH or prolonged exposure to aqueous environments.

Data Presentation

Table 1: Recommended Storage Conditions for 3-oxo-C12-HSL

FormSolventStorage TemperatureShelf Life
Crystalline Solid N/A-20°C≥ 4 years
Stock Solution DMSO (Dimethyl Sulfoxide)-80°CUp to 6 months
-20°CUp to 1 month
Stock Solution DMF (Dimethylformamide)-80°CUp to 6 months
-20°CUp to 1 month
Aqueous Solution Not Recommended for long-term storageN/APrepare fresh daily

Table 2: Factors Influencing the Stability of 3-oxo-C12-HSL in Solution

FactorCondition Leading to Increased DegradationRecommendation for Minimizing Degradation
pH Alkaline pH (>7)Maintain neutral to slightly acidic pH (if compatible with the experiment)
Temperature Elevated temperatures (e.g., >25°C)Store solutions at low temperatures (-20°C or -80°C); minimize incubation time at higher temperatures
Solvent Protic solvents (e.g., ethanol, methanol)Use aprotic solvents like DMSO or DMF for stock solutions
Freeze-Thaw Cycles Repeated cyclesAliquot stock solutions into single-use volumes
Light Exposure to lightStore solutions in amber vials or protected from light

Experimental Protocols

Protocol 1: Preparation of 3-oxo-C12-HSL Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the solid 3-oxo-C12-HSL to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of solid 3-oxo-C12-HSL in a sterile environment.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of 3-oxo-C12-HSL by HPLC-UV

  • Objective: To quantify the degradation of 3-oxo-C12-HSL over time under specific experimental conditions (e.g., in a particular buffer at a set temperature).

  • Materials:

    • 3-oxo-C12-HSL stock solution

    • Experimental buffer (e.g., PBS, cell culture media)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Formic acid or acetic acid

  • Procedure:

    • Prepare a working solution of 3-oxo-C12-HSL in the experimental buffer at the desired final concentration.

    • Incubate the working solution under the desired experimental conditions (e.g., 37°C).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately stop the degradation process by adding an equal volume of acetonitrile and store the sample at -20°C until analysis.

    • HPLC Analysis:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate 3-oxo-C12-HSL from its degradation products (e.g., start with 30% B, ramp to 95% B over 15 minutes).

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm or 250 nm.[4]

    • Data Analysis:

      • Integrate the peak area of the intact 3-oxo-C12-HSL at each time point.

      • Plot the percentage of remaining 3-oxo-C12-HSL against time to determine the degradation rate.

Mandatory Visualization

Degradation_Pathway 3-oxo-C12-HSL 3-oxo-C12-HSL Hydrolyzed_Product N-(3-oxododecanoyl)-L-homoserine 3-oxo-C12-HSL->Hydrolyzed_Product Lactonolysis (High pH, Temp) Amide_Cleavage_Products Homoserine Lactone + 3-oxododecanoic acid 3-oxo-C12-HSL->Amide_Cleavage_Products Acylase Activity

Caption: Primary degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 3-oxo-C12-HSL Stock Solution (DMSO/DMF) prep_working Dilute to Working Concentration in Experimental Buffer prep_stock->prep_working incubate Incubate under Test Conditions (pH, Temp) prep_working->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quenching Quench with Acetonitrile sampling->quenching analysis Analyze by HPLC-UV or LC-MS/MS quenching->analysis data_analysis Quantify Peak Area & Determine Degradation Rate analysis->data_analysis

Caption: Workflow for assessing the stability of 3-oxo-C12-HSL.

References

Technical Support Center: Quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) from complex samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for 3-oxo-C12-HSL quantification.

Question: Why am I observing low or no recovery of 3-oxo-C12-HSL from my samples?

Answer: Low recovery of 3-oxo-C12-HSL can be attributed to several factors, primarily related to sample handling, extraction efficiency, and analyte stability.

  • Analyte Degradation: 3-oxo-C12-HSL is susceptible to pH- and temperature-dependent degradation. The lactone ring can be hydrolyzed at non-neutral pH, and the entire molecule's stability can be compromised at elevated temperatures. It is crucial to maintain samples at a cool temperature and a neutral pH whenever possible. The rate of hydrolysis is also influenced by the length of the N-acyl side chain, with longer chains generally showing greater stability.[1]

  • Inefficient Extraction: The choice of extraction method is critical for isolating 3-oxo-C12-HSL from complex matrices like plasma, sputum, or bacterial culture supernatants. Common methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) and solid-phase extraction (SPE). The efficiency of these methods can be highly dependent on the sample matrix. It is advisable to optimize the extraction protocol for your specific sample type.

  • Matrix Effects: Complex biological samples contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect.[2][3] These effects can lead to ion suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification.[2][4] To mitigate this, sample cleanup should be as thorough as possible, and the use of an appropriate internal standard is highly recommended.

Question: How can I minimize matrix effects in my LC-MS/MS analysis?

Answer: Matrix effects, which can either suppress or enhance the analyte signal, are a significant challenge in LC-MS/MS-based quantification from complex biological samples.[2][3][4][5] Here are several strategies to minimize their impact:

  • Effective Sample Preparation: The most crucial step is to remove as many interfering matrix components as possible before analysis. This can be achieved through:

    • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples. A variety of sorbents are available, and the choice depends on the properties of 3-oxo-C12-HSL and the sample matrix.

    • Liquid-Liquid Extraction (LLE): LLE can effectively partition 3-oxo-C12-HSL into an organic solvent, leaving many interfering substances in the aqueous phase.

    • Protein Precipitation: For samples high in protein, such as plasma, precipitation with a solvent like acetonitrile (B52724) can remove the bulk of proteins.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve good separation between 3-oxo-C12-HSL and co-eluting matrix components can significantly reduce ion suppression or enhancement.

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate normalization of the signal. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

  • Standard Addition: This method involves adding known amounts of a 3-oxo-C12-HSL standard to the sample matrix to create a calibration curve within the matrix itself. This can effectively compensate for matrix effects but is more labor-intensive.[4]

Question: My 3-oxo-C12-HSL standard appears to be degrading. What are the proper storage and handling procedures?

Answer: The stability of 3-oxo-C12-HSL is a critical factor for accurate quantification. Degradation can occur due to hydrolysis of the lactone ring, which is influenced by pH and temperature.[1][6]

  • Storage of Stock Solutions: Prepare stock solutions in a non-aqueous solvent such as acetonitrile or DMSO. Store these solutions at -20°C or lower. Under these conditions, the standard should be stable for several months.

  • Working Solutions: For working solutions prepared in aqueous buffers, it is recommended to prepare them fresh daily. If storage is necessary, keep them at 4°C for no longer than a few days and ensure the pH is neutral.

  • pH Considerations: The lactone ring of 3-oxo-C12-HSL is susceptible to hydrolysis, particularly at alkaline pH.[1] Therefore, it is crucial to maintain the pH of your samples and standards as close to neutral as possible.

  • Temperature: Elevated temperatures can accelerate the degradation of 3-oxo-C12-HSL.[1] Keep samples and standards on ice or refrigerated during processing.

Question: What are the key parameters to optimize for a robust LC-MS/MS method for 3-oxo-C12-HSL quantification?

Answer: A robust and sensitive LC-MS/MS method is essential for accurate quantification of 3-oxo-C12-HSL.[7][8] Key parameters to optimize include:

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of N-acyl homoserine lactones. The choice of column dimensions and particle size will depend on the desired run time and resolution.

  • Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency. A gradient elution is generally preferred to achieve good separation from matrix components.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the detection of 3-oxo-C12-HSL.

    • Multiple Reaction Monitoring (MRM): For quantification, MRM is the preferred scan mode due to its high selectivity and sensitivity. The precursor ion for 3-oxo-C12-HSL is [M+H]+ at m/z 298.2. Common product ions for fragmentation are m/z 102.0 (corresponding to the homoserine lactone ring) and m/z 197.1.[7][9]

    • Optimization of MS settings: Parameters such as declustering potential, collision energy, and source temperature should be optimized to maximize the signal for the specific MRM transitions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3-oxo-C12-HSL)?

A1: this compound (3-oxo-C12-HSL) is a signaling molecule involved in bacterial quorum sensing.[10] It is primarily produced by Gram-negative bacteria, most notably Pseudomonas aeruginosa.[10] Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on their population density.[11] 3-oxo-C12-HSL plays a crucial role in regulating various processes, including biofilm formation and the production of virulence factors.[12]

Q2: What are the most common analytical techniques for quantifying 3-oxo-C12-HSL?

A2: Several analytical techniques can be used for the quantification of 3-oxo-C12-HSL. The most common and powerful method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][8][12] This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of 3-oxo-C12-HSL in complex matrices. Other methods that have been used include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the 3-oxo-C12-HSL molecule.[13]

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection: These methods are generally less sensitive and specific than mass spectrometry-based approaches.

  • Whole-cell biosensors: These are engineered bacterial strains that produce a measurable signal (e.g., light or color) in the presence of 3-oxo-C12-HSL.[14][15][16][17] While useful for screening, they can be susceptible to interference from other compounds in the sample.

Q3: What are the typical concentrations of 3-oxo-C12-HSL found in biological samples?

A3: The concentration of 3-oxo-C12-HSL can vary widely depending on the biological sample and the specific conditions. In laboratory cultures of Pseudomonas aeruginosa, concentrations can range from the nanomolar to the micromolar level.[13] In clinical samples, such as respiratory secretions from cystic fibrosis patients, detectable levels have been reported.[10] Due to this wide range, a sensitive and robust analytical method is crucial.

Q4: Can 3-oxo-C12-HSL be degraded by the host?

A4: Yes, eukaryotic cells, including mammalian and plant cells, have been shown to perceive and degrade N-acyl homoserine lactones.[18] This degradation can occur through enzymatic activity, such as lactonases that hydrolyze the lactone ring. This is an important consideration when quantifying 3-oxo-C12-HSL from host-associated samples, as in vivo degradation can affect the measured concentrations.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 3-oxo-C12-HSL from Bacterial Supernatant
  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant.

  • Acidification: Acidify the supernatant to a pH of approximately 3.0 with a suitable acid (e.g., hydrochloric acid). This step helps to protonate the 3-oxo-C12-HSL, making it more soluble in organic solvents.

  • Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Vortex vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the upper organic phase containing the 3-oxo-C12-HSL.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) or by using a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., acetonitrile for LC-MS/MS).

Protocol 2: General LC-MS/MS Method for 3-oxo-C12-HSL Quantification
  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • 3-oxo-C12-HSL: Precursor ion m/z 298.2 -> Product ions m/z 102.0 and m/z 197.1.

    • Internal Standard (e.g., 13C-labeled 3-oxo-C12-HSL): Monitor the corresponding mass shift.

  • Data Analysis: Quantify the peak area of the analyte and normalize it to the peak area of the internal standard. Use a calibration curve prepared with known concentrations of 3-oxo-C12-HSL to determine the concentration in the samples.

Quantitative Data Summary

Table 1: Stability of N-Acyl Homoserine Lactones (AHLs) under Different Conditions

AHLConditionHalf-lifeReference
C4-HSLpH 6.0, 37°C> 24 hours[1]
3-oxo-C6-HSLpH 6.0, 37°C~ 8 hours[1]
C6-HSLpH 6.0, 37°C> 24 hours[1]
C8-HSLpH 6.0, 37°C> 24 hours[1]
3-oxo-C12-HSLpH 8.0Degradation observed over 3 hours[19]

Note: This table provides a general overview. The stability of 3-oxo-C12-HSL will depend on the specific experimental conditions.

Table 2: Limits of Quantification (LOQ) for 3-oxo-C12-HSL using LC-MS/MS

Sample MatrixLOQReference
Human Plasma0.02 - 0.79 ng/mL[8]
Bacterial Culture10 ppt (B1677978) (with preconcentration)[7]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Supernatant) Extraction Extraction (LLE or SPE) SampleCollection->Extraction Cleanup Sample Cleanup (e.g., Protein Precipitation) Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Internal Standard Normalization) Data_Acquisition->Quantification

Caption: Experimental workflow for 3-oxo-C12-HSL quantification.

G start Low or No Recovery of 3-oxo-C12-HSL check_stability Check Sample Stability start->check_stability check_extraction Evaluate Extraction Efficiency check_stability->check_extraction Stable stability_solution Control pH and Temperature Prepare fresh standards check_stability->stability_solution Unstable check_matrix Assess Matrix Effects check_extraction->check_matrix Efficient extraction_solution Optimize Extraction Method (e.g., solvent, pH, SPE sorbent) check_extraction->extraction_solution Inefficient matrix_solution Improve Sample Cleanup Use Stable Isotope-Labeled Internal Standard check_matrix->matrix_solution Present G LasI LasI Synthase HSL_3oxoC12 3-oxo-C12-HSL LasI->HSL_3oxoC12 Synthesizes LasR LasR Receptor HSL_3oxoC12->LasR Binds to Complex LasR-3-oxo-C12-HSL Complex LasR->Complex Complex->LasI Positive Feedback Virulence Virulence Gene Expression Complex->Virulence Activates

References

Validation & Comparative

A Comparative Analysis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and Other Acyl-Homoserine Lactones in Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) with other common acyl-homoserine lactones (AHLs). The data presented is supported by experimental findings to assist researchers in understanding the structure-activity relationships of these critical quorum-sensing molecules.

Introduction to Acyl-Homoserine Lactones

Acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. This regulation is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The specificity of this signaling is largely determined by the structure of the AHL molecule, which consists of a conserved homoserine lactone ring and a variable acyl side chain. This compound (3-oxo-C12-HSL) is a key AHL produced by the opportunistic human pathogen Pseudomonas aeruginosa and plays a central role in regulating its virulence.

Comparative Biological Activity of Acyl-Homoserine Lactones

The activity of different AHLs varies depending on the length and modification of their acyl side chain. This variation influences their binding affinity to specific LuxR-type transcriptional regulators, thereby affecting the downstream gene expression.

Quantitative Comparison of AHL Activity

The following tables summarize the quantitative data on the activity of 3-oxo-C12-HSL in comparison to other AHLs.

Table 1: Comparative EC50 Values for LuxR-type Receptor Activation

Acyl-Homoserine Lactone (AHL)ReceptorReporter StrainEC50 (nM)Reference
This compound (3-oxo-C12-HSL) LasRE. coli1.5 [1]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)RhlRP. aeruginosa~1000[2]
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)LuxRV. fischeri~75[3]
N-Octanoyl-L-Homoserine Lactone (C8-HSL)TraRA. tumefaciens~50[2]
N-3-Oxo-Hexanoyl-L-Homoserine Lactone (3-oxo-C6-HSL)LuxRV. fischeri~5[2]
N-3-Oxo-Octanoyl-L-Homoserine Lactone (3-oxo-C8-HSL)TraRA. tumefaciens~10[2]

Table 2: Relative Biofilm Formation Induced by Different AHLs

Acyl-Homoserine Lactone (AHL)Bacterial StrainConcentration (µM)Relative Biofilm Formation (%)Reference
This compound (3-oxo-C12-HSL) P. aeruginosa PAO110 100 [4]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)P. aeruginosa PAO11065[4]
N-Hexanoyl-L-Homoserine Lactone (C6-HSL)P. aeruginosa PAO11078[5]
N-Octanoyl-L-Homoserine Lactone (C8-HSL)P. aeruginosa PAO11085[4]

Table 3: Relative Virulence Gene Expression in P. aeruginosa in Response to Different AHLs

Acyl-Homoserine Lactone (AHL)Target GeneConcentration (µM)Relative Gene Expression (%)Reference
This compound (3-oxo-C12-HSL) lasB2 100 [6]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)lasB225[6]
This compound (3-oxo-C12-HSL) rhlA2 40 [6]
N-Butanoyl-L-Homoserine Lactone (C4-HSL)rhlA2100[6]

Signaling Pathways

The quorum-sensing network in P. aeruginosa is a well-characterized hierarchical system primarily controlled by the las and rhl systems. The las system, regulated by 3-oxo-C12-HSL, is at the top of this hierarchy and positively regulates the rhl system, which is controlled by C4-HSL.

QuorumSensingPathway LasI LasI ODDHL 3-oxo-C12-HSL LasI->ODDHL Synthesizes LasR LasR LasR_ODDHL LasR-ODDHL Complex ODDHL->LasR Binds to las_genes las Regulon (e.g., lasB, rsaL) LasR_ODDHL->las_genes Activates RhlI RhlI LasR_ODDHL->RhlI Activates Transcription RhlR RhlR LasR_ODDHL->RhlR Activates Transcription BHL C4-HSL RhlI->BHL Synthesizes RhlR_BHL RhlR-C4-HSL Complex BHL->RhlR Binds to rhl_genes rhl Regulon (e.g., rhlA, rhlB) RhlR_BHL->rhl_genes Activates

Hierarchical quorum-sensing network in P. aeruginosa.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AHL Quantification Using a Biosensor Assay

This protocol describes a general method for quantifying AHL activity using a bacterial biosensor strain that produces a reporter signal (e.g., light, color) in response to specific AHLs.[7][8]

BiosensorWorkflow A Prepare Biosensor Culture C Incubate Biosensor with AHLs A->C B Prepare AHL Standards and Samples B->C D Measure Reporter Signal C->D E Generate Standard Curve D->E F Quantify AHLs in Samples E->F

Workflow for AHL quantification using a biosensor assay.

Materials:

  • Bacterial biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))

  • Appropriate growth medium and antibiotics

  • AHL standards of known concentrations

  • Bacterial culture supernatants or extracts to be tested

  • 96-well microtiter plates

  • Microplate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare Biosensor Culture: Inoculate the biosensor strain into appropriate liquid medium with antibiotics and grow overnight at the optimal temperature with shaking.

  • Prepare AHL Standards and Samples: Prepare a serial dilution of the AHL standards in the growth medium. Prepare the experimental samples (e.g., cell-free culture supernatants, solvent extracts).

  • Incubation: In a 96-well plate, add a fixed volume of the diluted overnight biosensor culture to each well. Then, add the AHL standards and experimental samples to designated wells. Include a negative control with no AHL. Incubate the plate at the optimal temperature for a specified time (e.g., 4-6 hours).

  • Measure Reporter Signal: After incubation, measure the reporter signal using a microplate reader. For a luminescence-based reporter, measure light output. For a colorimetric reporter (e.g., β-galactosidase), add the appropriate substrate and measure absorbance.

  • Generate Standard Curve: Plot the reporter signal against the known concentrations of the AHL standards to generate a standard curve.

  • Quantify AHLs: Use the standard curve to determine the concentration of AHLs in the experimental samples based on their corresponding reporter signal.

LC-MS/MS Protocol for AHL Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the identification and quantification of multiple AHLs in complex samples.[9][10][11]

LCMS_Workflow A Sample Preparation (Extraction) B LC Separation A->B C MS/MS Detection B->C D Data Analysis C->D

General workflow for LC-MS/MS analysis of AHLs.

Materials:

  • Bacterial culture

  • Ethyl acetate (B1210297) (acidified with formic acid)

  • Internal standards (e.g., deuterated AHLs)

  • LC-MS/MS system with a C18 reverse-phase column

  • Solvents for mobile phase (e.g., acetonitrile (B52724), water, with formic acid)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Grow the bacterial culture to the desired cell density.

    • Add an internal standard to the culture.

    • Extract the AHLs from the culture supernatant twice with an equal volume of acidified ethyl acetate.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 reverse-phase column.

    • Separate the AHLs using a gradient elution with a mobile phase consisting of water with formic acid (A) and acetonitrile with formic acid (B).

  • MS/MS Detection:

    • Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific AHLs. Select precursor and product ion pairs for each AHL of interest.

  • Data Analysis:

    • Identify AHLs based on their retention times and the presence of specific precursor-product ion transitions.

    • Quantify the AHLs by comparing the peak areas of the endogenous AHLs to their corresponding internal standards.

Conclusion

The biological activity of this compound is highly specific and potent, particularly in regulating the las quorum-sensing system in Pseudomonas aeruginosa. Its long acyl chain with a 3-oxo modification contributes to its high affinity for the LasR receptor. Comparative data clearly indicates that while other AHLs can influence bacterial behavior, the structure of the acyl side chain is a critical determinant of their specific activity and the biological responses they elicit. Understanding these structure-activity relationships is fundamental for the development of quorum-sensing inhibitors as novel anti-infective agents.

References

Unlocking Quorum Sensing: A Comparative Guide to Synthetic Analogs of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetic analogs of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL), a key signaling molecule in bacterial quorum sensing. Through a detailed examination of structure-activity relationships, supported by experimental data, this document serves as a critical resource for the development of novel anti-infective and immunomodulatory agents.

This compound is a primary autoinducer molecule utilized by various Gram-negative bacteria, most notably the opportunistic human pathogen Pseudomonas aeruginosa, to regulate virulence factor production, biofilm formation, and host-pathogen interactions. The central role of 3-oxo-C12-HSL in controlling bacterial pathogenicity has made it an attractive target for the design of synthetic analogs aimed at either inhibiting (antagonists) or activating (agonists) quorum sensing pathways. This guide summarizes the key structural modifications of 3-oxo-C12-HSL and their impact on biological activity, presenting a clear framework for future drug design and development.

Structure-Activity Relationship Studies: Key Modifications and Their Impact

Systematic structural alterations of the 3-oxo-C12-HSL molecule have revealed critical determinants for its biological activity. These modifications can be broadly categorized into changes in the acyl side chain, the 3-oxo functionality, and the homoserine lactone (HSL) ring.

Acyl Side Chain Modifications: The length and composition of the acyl side chain are paramount for receptor binding and activity. Studies have shown that an acyl chain length of 11-13 carbons is optimal for potent activity.[1][2] Introducing unsaturation or non-polar terminal substituents in the side chain can also lead to potent immunomodulatory effects.[1][2] Conversely, the introduction of polar substituents on the side chain generally results in a loss of activity.[1][2] Furthermore, replacing the aliphatic chain with aromatic groups has been a successful strategy in creating potent antagonists. For instance, analogs with phenylacetyl or benzoyl groups have demonstrated significant inhibitory activity against quorum sensing.[3][4]

Modifications at the 3-Position: The 3-oxo group is a key feature for the agonistic activity of the native molecule. However, its reduction to a 3-hydroxy group can also result in potent immunomodulatory activity.[1][2] This suggests that the presence of an oxygenated functional group at this position is crucial for interaction with the target receptor.

Homoserine Lactone Ring and Stereochemistry: The integrity and stereochemistry of the homoserine lactone ring are essential for biological function. Analogs lacking the HSL ring are typically devoid of activity.[1][2] The natural L-configuration at the chiral center of the HSL ring is also critical, as analogs with the D-configuration often exhibit significantly reduced or altered activity.[1][2][3]

Quantitative Comparison of Synthetic Analogs

The following tables summarize the biological activities of various synthetic analogs of 3-oxo-C12-HSL, providing a quantitative comparison of their efficacy as quorum sensing modulators and immunomodulators.

Table 1: Quorum Sensing Inhibitory Activity of 3-oxo-C12-HSL Analogs in P. aeruginosa

Compound IDModificationAssayIC50 / % InhibitionReference
4-Br-PHL Phenylacetyl group with 4-bromo substitutionBiofilm Formation InhibitionPotent Inhibitor[4]
Compound 10 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamideBiofilm Formation Inhibition>80% inhibition at 100 µg/mL[4]
Benzoyl AHL (B6) Benzoyl group instead of acyl chainR protein antagonism (LasR)~50% reduction in inhibitory activity compared to 4-bromo PHL[3]
PD12 2,5-disubstituted tetrazole with a long alkyl chainLasR InhibitionIC50 = 30 nM[5]

Table 2: Immunomodulatory Activity of 3-oxo-C12-HSL Analogs

Compound IDModificationAssayIC50Reference
3-oxo-C11-HSL 11-carbon acyl chainMurine Splenocyte ProliferationOptimal Activity[1][2]
3-oxo-C13-HSL 13-carbon acyl chainMurine Splenocyte ProliferationOptimal Activity[1][2]
3-hydroxy-C12-HSL 3-hydroxy group instead of 3-oxoMurine Splenocyte ProliferationOptimal Activity[1][2]
Monounsaturated C12-HSL derivative Unsaturation in acyl chainMurine Splenocyte ProliferationPotent Activity[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of synthetic analogs. Below are protocols for key experiments cited in this guide.

Biofilm Inhibition Assay
  • Bacterial Strain and Culture Conditions: Pseudomonas aeruginosa PAO1 is grown overnight in LB broth at 37°C with shaking.

  • Preparation of Analogs: Synthetic analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Setup: In a 96-well microtiter plate, the overnight culture of P. aeruginosa is diluted to a specific OD600 (e.g., 0.02) in fresh LB broth. The synthetic analogs are added to the wells at various concentrations. A negative control (vehicle) and a positive control (known inhibitor) are included.

  • Incubation: The plate is incubated at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Quantification: After incubation, the planktonic bacteria are gently removed, and the wells are washed with phosphate-buffered saline (PBS). The remaining biofilm is stained with crystal violet (0.1%) for 15-20 minutes. The excess stain is washed off, and the bound stain is solubilized with 30% acetic acid or ethanol. The absorbance is measured at a specific wavelength (e.g., 595 nm) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the negative control.[4]

Murine Splenocyte Proliferation Assay
  • Splenocyte Isolation: Spleens are aseptically removed from mice (e.g., BALB/c). Single-cell suspensions are prepared by mechanical disruption and passing the cells through a cell strainer. Red blood cells are lysed using a lysis buffer.

  • Cell Culture: Splenocytes are washed and resuspended in complete RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and L-glutamine.

  • Assay Setup: Cells are seeded in a 96-well plate at a specific density (e.g., 2 x 10^5 cells/well). The synthetic analogs are added to the wells at various concentrations. A mitogen (e.g., Concanavalin A or lipopolysaccharide) is added to stimulate cell proliferation. Control wells include cells with mitogen only (positive control) and cells with medium only (negative control).

  • Incubation: The plate is incubated at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay, or by measuring the incorporation of [3H]-thymidine. The absorbance is read using a microplate reader, and the IC50 values (the concentration of analog that inhibits 50% of cell proliferation) are calculated.[1][2]

Reporter Gene Assay for Quorum Sensing Activity
  • Biosensor Strain: An E. coli or Agrobacterium tumefaciens strain carrying a reporter plasmid is used. The plasmid typically contains a LuxR-type receptor (e.g., LasR) and a promoter responsive to the receptor-autoinducer complex, driving the expression of a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

  • Assay Setup: The biosensor strain is grown to the mid-logarithmic phase. In a 96-well plate, the cells are exposed to a constant concentration of the native autoinducer (e.g., 3-oxo-C12-HSL) and varying concentrations of the synthetic analog (for antagonist assays) or varying concentrations of the analog alone (for agonist assays).

  • Incubation: The plate is incubated for a specific period to allow for gene expression.

  • Signal Detection: The reporter gene expression is quantified. For a lacZ reporter, β-galactosidase activity is measured using a substrate like ONPG. For a lux reporter, luminescence is measured using a luminometer.

  • Data Analysis: The data is used to determine the EC50 (for agonists) or IC50 (for antagonists) values.[3]

Visualizing the Pathways and Workflows

Diagrams are provided below to illustrate the P. aeruginosa quorum sensing pathway and a general experimental workflow for evaluating synthetic analogs.

QuorumSensingPathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3_oxo_C12_HSL_out 3-oxo-C12-HSL LasR LasR Receptor 3_oxo_C12_HSL_out->LasR Binding LasI LasI Synthase LasI->3_oxo_C12_HSL_out Synthesis LasR_HSL LasR-HSL Complex LasR->LasR_HSL Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_HSL->Virulence_Genes Activation

Caption: The LasI/LasR quorum sensing circuit in Pseudomonas aeruginosa.

ExperimentalWorkflow start Design & Synthesis of Analogs screening Primary Screening (e.g., Reporter Gene Assay) start->screening activity Biological Activity Evaluation screening->activity qs_inhibition Quorum Sensing Inhibition (Biofilm, Virulence Factor Assays) activity->qs_inhibition Active immunomodulation Immunomodulatory Effects (Cytokine, Proliferation Assays) activity->immunomodulation Active sar Structure-Activity Relationship Analysis qs_inhibition->sar immunomodulation->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the development of 3-oxo-C12-HSL analogs.

References

Using lasI knockout strains to validate the effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise role of signaling molecules in bacterial communication is paramount. This guide provides a comparative analysis of using lasI knockout strains to validate the effects of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL), a key quorum-sensing molecule in Pseudomonas aeruginosa.

The las quorum-sensing (QS) system is a central regulator of virulence in the opportunistic pathogen Pseudomonas aeruginosa. This system relies on the synthesis of the autoinducer 3O-C12-HSL by the LasI synthase.[1][2][3] 3O-C12-HSL then binds to the transcriptional regulator LasR, activating the expression of a wide array of virulence factors.[1][2][4] To unequivocally demonstrate the specific effects of 3O-C12-HSL, researchers often employ lasI knockout strains, which are incapable of producing this signaling molecule.[1][2] This approach allows for a direct comparison between the wild-type strain and the mutant, highlighting the processes specifically governed by 3O-C12-HSL.

The LasI/R Quorum Sensing Pathway

The LasI/R system is a cornerstone of the P. aeruginosa QS network. The LasI protein synthesizes 3O-C12-HSL.[4][5] As the bacterial population density increases, 3O-C12-HSL accumulates. Once a threshold concentration is reached, it binds to and activates the LasR transcriptional regulator.[2][6] The LasR:3O-C12-HSL complex then initiates the transcription of numerous target genes, including those responsible for virulence factors like elastase, proteases, and exotoxin A.[2][7][8] Furthermore, the Las system is positioned at the top of a hierarchical QS cascade, influencing other systems like the rhl system.[2][6][7]

Las_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI Synthase 3O-C12-HSL_intra 3O-C12-HSL_intra LasI->3O-C12-HSL_intra synthesizes LasR LasR Receptor DNA Target Genes (e.g., lasB, rhlR) LasR->DNA activates transcription 3O-C12-HSL_extra 3O-C12-HSL 3O-C12-HSL_intra->3O-C12-HSL_extra diffuses out 3O-C12-HSL_extra->LasR diffuses in & binds Knockout_Workflow cluster_prep Vector Construction cluster_transformation Homologous Recombination cluster_verification Verification A Amplify flanking regions of lasI gene via PCR B Clone flanking regions into a suicide vector (e.g., pKNOCK) A->B C Introduce an antibiotic resistance cassette B->C D Introduce the suicide vector into wild-type P. aeruginosa via conjugation C->D E Select for single-crossover homologous recombinants D->E F Select for double-crossover events (gene replacement) E->F G Confirm gene knockout by PCR and sequencing F->G H Assess loss of 3O-C12-HSL production (e.g., via LC-MS) G->H Logical_Framework cluster_wt Wild-Type Strain cluster_ko lasI Knockout Strain cluster_comp Complemented Strain WT_lasI Functional lasI gene WT_3O_C12 3O-C12-HSL Production WT_lasI->WT_3O_C12 WT_LasR LasR Activation WT_3O_C12->WT_LasR WT_Virulence Virulence Gene Expression WT_LasR->WT_Virulence KO_lasI Non-functional lasI gene KO_3O_C12 No 3O-C12-HSL Production KO_lasI->KO_3O_C12 KO_LasR No LasR Activation KO_3O_C12->KO_LasR KO_Virulence No Virulence Gene Expression KO_LasR->KO_Virulence COMP_lasI Functional lasI gene (on plasmid) COMP_3O_C12 3O-C12-HSL Production COMP_lasI->COMP_3O_C12 COMP_LasR LasR Activation COMP_3O_C12->COMP_LasR COMP_Virulence Virulence Gene Expression COMP_LasR->COMP_Virulence

References

Comparative analysis of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone signaling in different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL) quorum sensing in Pseudomonas aeruginosa and Acinetobacter sp.

This compound (3-oxo-C12-HSL) is a key acyl-homoserine lactone (AHL) signaling molecule that enables quorum sensing (QS), a form of intercellular communication, in various Gram-negative bacteria. This process allows bacterial populations to coordinate gene expression in a cell-density-dependent manner, regulating a wide array of physiological processes, including virulence, biofilm formation, and antibiotic resistance. Understanding the species-specific nuances of 3-oxo-C12-HSL signaling is crucial for the development of targeted antimicrobial strategies. This guide provides a comparative analysis of 3-oxo-C12-HSL signaling in two clinically significant bacterial species: the well-characterized opportunistic pathogen Pseudomonas aeruginosa and the emerging multidrug-resistant pathogen Acinetobacter sp.

Core Signaling Components and Characteristics

The canonical 3-oxo-C12-HSL signaling system is comprised of a LuxI-type synthase that produces the signal molecule and a LuxR-type transcriptional regulator that binds the signal to modulate gene expression. While the fundamental components are conserved, their specific characteristics and the resulting regulatory networks can differ significantly between bacterial species.

In P. aeruginosa, the LasI/LasR system is the primary 3-oxo-C12-HSL signaling circuit and is a master regulator of virulence. The LasI synthase produces 3-oxo-C12-HSL, which, upon reaching a threshold concentration, binds to the LasR receptor. This complex then directly or indirectly regulates the expression of hundreds of genes[1].

Acinetobacter sp., particularly strain GG2, has also been shown to produce 3-oxo-C12-HSL via the AciI synthase[2]. However, the cognate LuxR receptor and the full scope of its regulatory network are less well-defined compared to the Las system in P. aeruginosa. In the closely related Acinetobacter baumannii, the AbaR protein acts as a receptor for a similar molecule, N-(3-hydroxydodecanoyl)-l-homoserine lactone (3-OH-C12-HSL), and is involved in regulating biofilm formation and motility[3][4]. It is plausible that a homologous receptor in Acinetobacter sp. GG2 mediates the response to 3-oxo-C12-HSL.

Below is a comparative summary of the core components and signaling characteristics in P. aeruginosa and Acinetobacter sp.

FeaturePseudomonas aeruginosa (PAO1)Acinetobacter sp. (GG2)
AHL Synthase LasIAciI[2]
AHL Receptor LasRPutative LuxR homolog (AbaR in A. baumannii[3][4])
Primary Signal This compound (3-oxo-C12-HSL)This compound (3-oxo-C12-HSL)[2]
Other Signals Produced N-Butanoyl-L-Homoserine Lactone (C4-HSL)N-3-Hydroxy-Dodecanoyl-L-Homoserine Lactone (3-OH-C12-HSL)[2]
Receptor Binding Affinity (Kd) High affinity of LasR for 3-oxo-C12-HSL (~15 pM)[5]Not yet determined
Positive Feedback Loop LasR-3-oxo-C12-HSL complex induces lasI expression[6]Putative, as seen in other LuxI/R systems[7]

Phenotypic Outcomes of 3-oxo-C12-HSL Signaling

The activation of 3-oxo-C12-HSL signaling pathways leads to distinct phenotypic changes in P. aeruginosa and Acinetobacter sp., primarily related to virulence and survival.

In P. aeruginosa, the LasR-dependent QS system is a master regulator of virulence factor production, including elastase, proteases, exotoxin A, and rhamnolipids. It also plays a critical role in the maturation of biofilms, which contribute to antibiotic resistance and chronic infections[8].

In Acinetobacter sp., while the direct role of 3-oxo-C12-HSL is still under investigation, the related 3-OH-C12-HSL signaling in A. baumannii is known to influence biofilm formation and surface motility[3][9]. Given that Acinetobacter sp. GG2 also possesses quorum quenching capabilities by degrading AHLs, its 3-oxo-C12-HSL signaling may be involved in a more complex interplay of intra- and inter-species communication within its ecological niche[10].

PhenotypePseudomonas aeruginosaAcinetobacter sp.
Virulence Factor Production Strong positive regulation of elastase, proteases, exotoxin A, pyocyanin[8]Under investigation; likely role in virulence[4]
Biofilm Formation Crucial for biofilm maturation and architecture[8]Implicated in biofilm development[3][4]
Motility Regulation of swarming motilityRegulation of surface-associated motility[4]
Antibiotic Resistance Contributes to resistance, particularly within biofilmsPotential role in antibiotic resistance[9]

Signaling Pathway Diagrams

The following diagrams illustrate the 3-oxo-C12-HSL signaling pathways in Pseudomonas aeruginosa and the putative pathway in Acinetobacter sp.

Pseudomonas_aeruginosa_Signaling cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell 3_oxo_C12_HSL_out 3-oxo-C12-HSL LasR_inactive LasR (Inactive) 3_oxo_C12_HSL_out->LasR_inactive Import & Binding LasI LasI (Synthase) LasI->3_oxo_C12_HSL_out Synthesis & Export LasR_active LasR-AHL (Active Complex) LasR_inactive->LasR_active lasI_gene lasI gene LasR_active->lasI_gene Positive Feedback virulence_genes Virulence Genes LasR_active->virulence_genes Activation Virulence_Factors Virulence Factors (e.g., Elastase, Protease) virulence_genes->Virulence_Factors

P. aeruginosa LasI/LasR Signaling Pathway

Acinetobacter_sp_Signaling cluster_extracellular Extracellular Space cluster_cell Acinetobacter sp. Cell 3_oxo_C12_HSL_out 3-oxo-C12-HSL LuxR_homolog_inactive LuxR Homolog (Inactive) 3_oxo_C12_HSL_out->LuxR_homolog_inactive Import & Binding AciI AciI (Synthase) AciI->3_oxo_C12_HSL_out Synthesis & Export LuxR_homolog_active LuxR-AHL (Active Complex) LuxR_homolog_inactive->LuxR_homolog_active target_genes Target Genes (e.g., biofilm, motility) LuxR_homolog_active->target_genes Regulation Phenotypes Phenotypes (Biofilm, Motility) target_genes->Phenotypes

Putative Acinetobacter sp. 3-oxo-C12-HSL Signaling Pathway

Experimental Protocols

Objective comparison of 3-oxo-C12-HSL signaling relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the study of these pathways.

Protocol 1: Extraction and Quantification of 3-oxo-C12-HSL

This protocol describes the extraction of AHLs from bacterial culture supernatants and their quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Bacterial culture grown to the desired cell density

  • Ethyl acetate (B1210297) (acidified with 0.5% acetic acid)

  • Acetonitrile (B52724) (ACN)

  • Centrifuge and sterile centrifuge tubes

  • Rotary evaporator

  • HPLC-MS system with a C18 column

  • 3-oxo-C12-HSL standard

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest (P. aeruginosa or Acinetobacter sp.) in an appropriate liquid medium to the stationary phase, where AHL production is typically maximal.

  • Supernatant Collection: Centrifuge the bacterial culture at 4,500 x g for 20 minutes to pellet the cells. Carefully collect the supernatant and pass it through a 0.22 µm filter to remove any remaining bacteria[11][12].

  • Liquid-Liquid Extraction: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of acidified ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate. Collect the upper organic phase. Repeat the extraction two more times to maximize AHL recovery[13].

  • Concentration: Pool the organic phases and remove the solvent using a rotary evaporator at 40-45°C.

  • Resuspension: Resuspend the dried extract in a small volume (e.g., 1 ml) of 20% acetonitrile for analysis[13].

  • HPLC-MS Analysis: Inject the resuspended extract into an HPLC-MS system. Use a C18 reverse-phase column and a linear gradient of acetonitrile in water to separate the AHLs. Monitor for the specific mass-to-charge ratio (m/z) of 3-oxo-C12-HSL[11][14].

  • Quantification: Create a standard curve using known concentrations of a synthetic 3-oxo-C12-HSL standard. Compare the peak area of the 3-oxo-C12-HSL from the bacterial extract to the standard curve to determine its concentration.

AHL_Extraction_Workflow start Bacterial Culture (Stationary Phase) centrifuge Centrifugation (4,500 x g, 20 min) start->centrifuge supernatant Collect & Filter Supernatant (0.22 µm filter) centrifuge->supernatant extraction Liquid-Liquid Extraction (Acidified Ethyl Acetate) supernatant->extraction evaporation Rotary Evaporation extraction->evaporation resuspend Resuspend in Acetonitrile evaporation->resuspend hplc_ms HPLC-MS Analysis resuspend->hplc_ms

AHL Extraction and Quantification Workflow
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for LuxR-type Regulators

This protocol outlines the steps to identify the genomic binding sites of a LuxR-type receptor like LasR.

Materials:

  • Bacterial culture

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • Lysis buffer

  • Sonicator

  • Antibody specific to the LuxR-type regulator (e.g., anti-LasR)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Cell Culture and Cross-linking: Grow the bacterial strain to the desired growth phase where the LuxR-type regulator is active. Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA and incubate for 10 minutes at 37°C. Quench the cross-linking reaction by adding glycine[15].

  • Cell Lysis and Sonication: Harvest the cells by centrifugation, wash, and resuspend in lysis buffer. Lyse the cells and shear the chromatin to fragments of 150-500 bp using a sonicator.

  • Immunoprecipitation: Centrifuge the sonicated lysate to pellet cell debris. To the supernatant, add the specific antibody against the LuxR-type regulator and incubate overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.

  • Washes: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads using an elution buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

  • DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a standard DNA purification kit.

  • Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input DNA control. Sequence the libraries using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads to the bacterial genome and identify regions of enrichment in the ChIP sample compared to the input control. These enriched regions represent the in vivo binding sites of the LuxR-type regulator.

ChIP_seq_Workflow start Bacterial Culture crosslink Formaldehyde Cross-linking start->crosslink lysis Cell Lysis & Sonication crosslink->lysis ip Immunoprecipitation (Specific Antibody) lysis->ip wash Wash Beads ip->wash elute Elution & Reverse Cross-linking wash->elute purify DNA Purification elute->purify sequence Library Prep & Sequencing purify->sequence analysis Data Analysis (Peak Calling) sequence->analysis

ChIP-seq Experimental Workflow
Protocol 3: Luciferase Reporter Assay for Quorum Sensing Activity

This protocol uses a luciferase reporter strain to quantify the activity of a specific LuxR-type receptor in response to 3-oxo-C12-HSL.

Materials:

  • Reporter bacterial strain (e.g., E. coli or a derivative of the test species) containing a plasmid with the promoter of a target gene fused to a luciferase gene (luxCDABE).

  • Bacterial culture of the strain to be tested for AHL production or purified 3-oxo-C12-HSL.

  • Luminometer.

  • Appropriate growth medium and microplates.

Procedure:

  • Reporter Strain Preparation: Grow an overnight culture of the luciferase reporter strain.

  • Assay Setup: In a microplate, add a subculture of the reporter strain to fresh medium.

  • Induction: Add either cell-free supernatant from the bacterial culture being tested or varying concentrations of purified 3-oxo-C12-HSL to the wells containing the reporter strain. Include a negative control with no added AHL.

  • Incubation: Incubate the microplate at the optimal growth temperature for the reporter strain for a set period (e.g., 4-8 hours).

  • Luminescence Measurement: Measure the luminescence produced by the reporter strain using a luminometer. Also, measure the optical density (OD600) of the cultures to normalize the luminescence signal to cell density.

  • Data Analysis: Calculate the relative light units (RLU) by dividing the luminescence reading by the OD600. Plot the RLU against the concentration of 3-oxo-C12-HSL to determine the dose-response curve of the reporter system.

Luciferase_Assay_Workflow start Grow Luciferase Reporter Strain setup Set up Microplate Assay start->setup induce Add AHL Sample or Standard setup->induce incubate Incubate induce->incubate measure Measure Luminescence & OD600 incubate->measure analyze Calculate Relative Light Units (RLU) measure->analyze

Luciferase Reporter Assay Workflow

Conclusion

The comparative analysis of 3-oxo-C12-HSL signaling in Pseudomonas aeruginosa and Acinetobacter sp. reveals both conserved core components and species-specific adaptations. While the LasI/LasR system in P. aeruginosa is a well-established master regulator of virulence, the corresponding system in Acinetobacter sp. is an active area of research with potential implications for its pathogenicity and environmental persistence. The experimental protocols and data presented in this guide provide a framework for further investigation into the complexities of 3-oxo-C12-HSL-mediated quorum sensing. A deeper understanding of these signaling networks will be instrumental in the development of novel anti-virulence therapies that target bacterial communication.

References

Unraveling the Promiscuity of a Quorum Sensing Signal: A Comparative Guide to the Cross-Reactivity of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate world of bacterial communication, the specificity of signaling molecules is paramount. However, new comparative data reveals a significant degree of "crosstalk" by the prominent quorum sensing (QS) molecule, N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL). This guide provides a comprehensive analysis of the cross-reactivity of 3O-C12-HSL with various QS receptors, offering valuable insights for researchers in microbiology, drug development, and synthetic biology.

This compound is the primary autoinducer for the LasR receptor in Pseudomonas aeruginosa, a master regulator of virulence and biofilm formation. While the high affinity of 3O-C12-HSL for its cognate receptor, LasR, is well-established, its interaction with other LuxR-type receptors has been a subject of increasing interest. Understanding this cross-reactivity is crucial for deciphering inter-species communication in microbial communities and for the development of targeted anti-quorum sensing therapies.

Comparative Analysis of Receptor Activation

The ability of 3O-C12-HSL to activate non-cognate QS receptors varies significantly. This promiscuity has been observed with several LuxR-type homologs, most notably within P. aeruginosa itself, and extends to receptors in other bacterial species.

Cross-Reactivity with Pseudomonas aeruginosa Receptors

Within its native host, 3O-C12-HSL demonstrates notable interaction with two other LuxR-type receptors: RhlR and QscR.

  • RhlR: The RhlR receptor typically responds to N-Butanoyl-L-Homoserine Lactone (C4-HSL). However, studies have shown that 3O-C12-HSL can also influence the RhlR system. While not a potent activator, its presence can modulate RhlR-dependent gene expression, highlighting a hierarchical interplay between the Las and Rhl quorum sensing circuits.[1]

  • QscR: QscR is an orphan LuxR-type receptor in P. aeruginosa that lacks a dedicated synthase. It is known to respond to 3O-C12-HSL, among other acyl-homoserine lactones (AHLs).[2] This interaction is significant as QscR acts as a global regulator, repressing a number of LasR- and RhlR-activated genes.[2] The activation of QscR by 3O-C12-HSL adds another layer of complexity to the QS network in this important pathogen.

Cross-Reactivity with Other Bacterial Receptors

The influence of 3O-C12-HSL extends beyond P. aeruginosa. Reports indicate that it can interact with the LuxR receptor of Vibrio fischeri, albeit with a lower efficiency than LuxR's native ligand, N-3-Oxo-Hexanoyl-L-Homoserine Lactone (3O-C6-HSL). This "crosstalk" can lead to the activation of luminescence, the canonical LuxR-regulated phenotype, demonstrating the potential for inter-species signaling.[3]

Interaction with Eukaryotic Receptors

Intriguingly, the influence of 3O-C12-HSL is not limited to the bacterial kingdom. Research has shown that this molecule can interact with and activate human bitter taste receptors, specifically T2R4, T2R14, and T2R20.[4] This interaction suggests a potential role for bacterial quorum sensing molecules in modulating host responses.

Quantitative Comparison of Receptor Binding and Activation

To provide a clear comparison of the cross-reactivity of 3O-C12-HSL, the following tables summarize the available quantitative data on its binding affinity (Kd) and activation potency (EC50 or K₀.₅) for various receptors.

ReceptorOrganismCognate Ligand3O-C12-HSL Binding Affinity (Kd/K₀.₅)3O-C12-HSL Activation (EC50)Reference(s)
LasR Pseudomonas aeruginosa3O-C12-HSLHigh (specific value not cited)Not explicitly stated[2]
QscR Pseudomonas aeruginosa(Orphan)3.1 nM (K₀.₅)Not explicitly stated[2]

Note: Data for a wider range of LuxR-type receptors with specific Kd and EC50 values for 3O-C12-HSL is limited in the currently available literature. The K₀.₅ value represents the concentration required for half-saturation of the receptor.

ReceptorOrganismCognate Ligand3O-C12:2-HSL Activation (EC50)Reference(s)
TAS2R8 Homo sapiens(Bitter compounds)Most sensitive of 6 tested[5]
TAS2R10 Homo sapiens(Bitter compounds)438 ± 120 µM[5]
TAS2R38 Homo sapiens(Bitter compounds)476 ± 125 µM[5]

Note: The data for human bitter taste receptors was obtained using 3-oxo-C12:2-HSL, a closely related molecule to 3O-C12-HSL.

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental procedures discussed, the following diagrams are provided.

Signaling_Pathway 3O-C12-HSL Signaling Pathways cluster_LasR Cognate Pathway (P. aeruginosa) cluster_QscR Non-Cognate Pathway (P. aeruginosa) cluster_RhlR Modulatory Pathway (P. aeruginosa) AHL_Las 3O-C12-HSL LasR LasR AHL_Las->LasR Binds LasR_AHL LasR-AHL Complex LasR->LasR_AHL Las_Genes Virulence & Biofilm Genes LasR_AHL->Las_Genes Activates AHL_QscR 3O-C12-HSL QscR QscR AHL_QscR->QscR Binds QscR_AHL QscR-AHL Complex QscR->QscR_AHL PA1895_97 PA1895-1897 Operon QscR_AHL->PA1895_97 Activates QS_Brake Quorum Sensing 'Brake' PA1895_97->QS_Brake AHL_RhlR 3O-C12-HSL RhlR RhlR AHL_RhlR->RhlR Modulates Rhl_Genes RhlR-dependent Genes RhlR->Rhl_Genes Experimental_Workflow AHL Biosensor Assay Workflow start Prepare Overnight Culture of Biosensor Strain dilute Dilute Culture and Incubate start->dilute add_ahl Add 3O-C12-HSL or Sample dilute->add_ahl incubate Incubate for 4 hours add_ahl->incubate measure Measure Reporter Signal (Luminescence/Fluorescence) incubate->measure analyze Analyze Data measure->analyze

References

The Pivotal Role of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone in Orchestrating Polymicrobial Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3O-C12-HSL) is a key quorum-sensing molecule produced by the opportunistic pathogen Pseudomonas aeruginosa. It plays a critical role not only in regulating its own virulence but also in shaping the complex dynamics of polymicrobial communities and influencing host immune responses. This guide provides a comparative analysis of 3O-C12-HSL's performance against other microbial signaling molecules, supported by experimental data and detailed methodologies, to aid in the understanding of its function and the development of novel therapeutic strategies.

Comparative Analysis of Quorum-Sensing Molecules in Polymicrobial Interactions

The efficacy of 3O-C12-HSL in mediating inter-species and inter-kingdom interactions is often compared with other N-acyl homoserine lactones (AHLs) with varying acyl chain lengths and the fungal quorum-sensing molecule, farnesol.

Impact on Biofilm Formation

Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation is a critical factor in chronic infections. The influence of various quorum-sensing molecules on the development of polymicrobial biofilms is a key area of research.

MoleculeInteracting SpeciesConcentrationEffect on BiofilmReference
3O-C12-HSL P. aeruginosa & Staphylococcus epidermidis100 - 200 µMInhibits S. epidermidis biofilm formation, initial attachment, and EPS production.[1]
3O-C12-HSL P. aeruginosa & Candida albicans>200 µMInhibits C. albicans filamentation, a key step in biofilm formation.[2]
C4-HSL P. aeruginosa & S. epidermidisNot specifiedNo significant effect on S. epidermidis biofilm formation.[1]
Farnesol C. albicans & P. aeruginosa50 µMInhibits P. aeruginosa quorum sensing; inhibits C. albicans yeast-to-hypha transition.[3]
3-oxo-C14-HSL Mixed bacterial communities in a denitrification systemNot specifiedEnhanced biofilm thickness and formation of bioaggregates.[4]
Modulation of Virulence Factors

Quorum-sensing molecules regulate the expression of a wide array of virulence factors that contribute to the pathogenicity of microorganisms.

MoleculeTarget OrganismConcentrationEffect on VirulenceReference
3O-C12-HSL P. aeruginosaNot specifiedUpregulates virulence factors like elastase, pyocyanin, and exotoxin A.[5]
3O-C12-HSL S. aureusNot specifiedInhibits hemolysin and exotoxin production; induces protein A expression.[2]
C4-HSL P. aeruginosaNot specifiedInduces virulence factors such as rhamnolipids.[6]
Farnesol C. albicansNot specifiedInhibits hyphal development, a key virulence trait.[3][7]
Effects on Host Immune Cells

Microbial signaling molecules can have profound effects on the host immune system, either activating or suppressing immune responses.

MoleculeHost Cell TypeConcentrationEffect on Immune ResponseReference
3O-C12-HSL Human Polymorphonuclear Neutrophils (PMNs)Not specifiedAttracts PMNs and enhances their defense mechanisms, including phagocytosis.[8][8]
3O-C12-HSL Macrophages6.25 µMAttenuates LPS-induced inflammation by activating the unfolded protein response.[9][9]
3O-C12-HSL Macrophages and NeutrophilsNot specifiedInduces apoptosis.[7]
3-oxo-C12:2-HSL RAW264.7 Macrophages50 µMDecreases pro-inflammatory cytokine secretion (TNF-α and IL-1β).[10][10]
Farnesol Human Monocyte-Derived Dendritic Cells50 - 100 µMInduces ROS production and alters sphingolipid metabolism.[11][11]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which 3O-C12-HSL exerts its effects is crucial for targeted drug development. The following diagrams illustrate key signaling pathways and a typical experimental workflow for studying polymicrobial interactions.

G cluster_0 3O-C12-HSL Signaling in Host Immune Cell 3O-C12-HSL 3O-C12-HSL T2R38 Bitter Taste Receptor (T2R38) 3O-C12-HSL->T2R38 NFkB NF-κB Pathway 3O-C12-HSL->NFkB Inhibits JAK_STAT JAK-STAT Pathway 3O-C12-HSL->JAK_STAT Inhibits UPR Unfolded Protein Response 3O-C12-HSL->UPR Activates Apoptosis Apoptosis 3O-C12-HSL->Apoptosis Induces PLC Phospholipase C T2R38->PLC PKC Protein Kinase C PLC->PKC MAPK_p38 MAPK p38 PKC->MAPK_p38 Chemotaxis Chemotaxis MAPK_p38->Chemotaxis Inflammation Inflammation NFkB->Inflammation Suppresses JAK_STAT->Inflammation Suppresses UPR->NFkB Inhibits

Caption: Signaling cascade of 3O-C12-HSL in a host immune cell.

G cluster_1 Experimental Workflow: Dual-Species Biofilm Assay A Prepare P. aeruginosa and C. albicans Inocula B Add C. albicans to Microtiter Plate (Incubate 4h, 37°C) A->B C Wash to Remove Planktonic Cells B->C D Add P. aeruginosa to C. albicans Biofilm C->D E Add 3O-C12-HSL or Alternative Molecule D->E F Incubate 24h to Allow Dual-Species Biofilm Formation E->F G Quantify Biofilm F->G H Crystal Violet Staining (Biomass) G->H Method 1 I CFU Counting (Viability) G->I Method 2 J Microscopy (Structure) G->J Method 3

Caption: Workflow for a dual-species biofilm assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in scientific research. Below are detailed protocols for key experiments cited in this guide.

Dual-Species Biofilm Formation Assay (P. aeruginosa and C. albicans)

This protocol is adapted from methodologies used to study the interaction between P. aeruginosa and C. albicans in a biofilm context.[9][12]

Materials:

  • P. aeruginosa and C. albicans strains

  • Tryptic Soy Broth (TSB) and Sabouraud Dextrose Broth (SDB)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microtiter plates

  • 3O-C12-HSL and other test molecules (e.g., farnesol) dissolved in a suitable solvent (e.g., DMSO)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Inoculum Preparation:

    • Culture P. aeruginosa in TSB overnight at 37°C.

    • Culture C. albicans in SDB overnight at 30°C.

    • Wash the cells twice with PBS and resuspend in fresh RPMI-1640 medium (for C. albicans) and Brain Heart Infusion (BHI) broth (for P. aeruginosa). Adjust the cell density to 1 x 106 cells/mL for C. albicans and 5 x 106 cells/mL for P. aeruginosa.[12]

  • Initial C. albicans Biofilm Formation:

    • Add 100 µL of the C. albicans suspension to each well of a 96-well microtiter plate.

    • Incubate for 4 hours at 37°C to allow for initial adhesion and biofilm formation.[12]

  • Co-incubation:

    • Carefully aspirate the medium and wash the wells twice with PBS to remove non-adherent C. albicans cells.

    • Add 100 µL of the P. aeruginosa suspension to the wells containing the C. albicans biofilm.[12]

    • Add the desired concentrations of 3O-C12-HSL or other test molecules to the wells. Include a solvent control.

    • Incubate the plate for 24 hours at 37°C.

  • Biofilm Quantification (Crystal Violet Method):

    • Aspirate the medium and wash the wells three times with PBS to remove planktonic cells.

    • Fix the biofilms by adding 100 µL of methanol (B129727) to each well for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 100 µL of 0.1% crystal violet solution for 10 minutes.

    • Wash the wells thoroughly with distilled water and allow them to dry.

    • Solubilize the bound crystal violet by adding 125 µL of 33% acetic acid or 95% ethanol to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

Macrophage Stimulation and Cytokine Analysis

This protocol outlines the treatment of macrophage cell lines with 3O-C12-HSL to assess its impact on inflammatory responses.[10][13][14]

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 3O-C12-HSL stock solution

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-1β

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW264.7 macrophages into 24-well plates at a density of 1 x 105 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Treatment:

    • Pre-treat the cells with various concentrations of 3O-C12-HSL (e.g., 25 to 100 µM) for 1-2 hours.[10] Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours.[10][14]

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

  • Cytokine Quantification (ELISA):

    • Perform ELISAs for TNF-α and IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Assessment of Apoptosis in Immune Cells

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in immune cells treated with 3O-C12-HSL.[6]

Materials:

  • Immune cells (e.g., neutrophils, macrophages)

  • 3O-C12-HSL

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat the immune cells with various concentrations of 3O-C12-HSL (e.g., 10, 25, 50, 75, and 100 µM) for a specified time (e.g., 18 hours).[6] Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Conclusion

This compound is a multifaceted signaling molecule with a profound impact on polymicrobial interactions and host responses. Its ability to inhibit the growth and virulence of competing microorganisms, such as S. epidermidis and C. albicans, while simultaneously modulating the host immune system, underscores its importance in the pathogenesis of P. aeruginosa infections. A thorough understanding of its comparative effects and the underlying signaling pathways is essential for the development of novel anti-infective therapies that target quorum sensing and disrupt polymicrobial synergy. The experimental protocols provided herein offer a foundation for further investigation into this critical area of microbiology and drug discovery.

References

Structure-Activity Relationship of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-3-Oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a key quorum-sensing (QS) signal molecule utilized by the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating virulence factor production and biofilm formation, making it an attractive target for the development of novel anti-infective agents.[1][2] Furthermore, 3-oxo-C12-HSL has been shown to modulate host immune responses, adding another layer of complexity to its biological profile.[3][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-oxo-C12-HSL and its synthetic derivatives, offering insights into the structural modifications that influence their activity as QS inhibitors and immunomodulators. The information presented is supported by experimental data and detailed methodologies to aid in the design and development of next-generation therapeutic agents.

Comparative Biological Activity

The biological activity of 3-oxo-C12-HSL and its derivatives is typically assessed through their ability to modulate the LasR receptor in P. aeruginosa, inhibit biofilm formation, and reduce the production of virulence factors such as pyocyanin (B1662382) and elastase. Additionally, their immunomodulatory effects are evaluated on various mammalian cell lines.

Quorum Sensing Inhibition and Agonist Activity

The LasR receptor is the primary target for 3-oxo-C12-HSL in P. aeruginosa. The binding of 3-oxo-C12-HSL to LasR induces a conformational change that allows the protein to dimerize and bind to target DNA sequences, thereby activating the transcription of virulence genes.[6][7] Modifications to the 3-oxo-C12-HSL structure can either enhance or inhibit this interaction.

Compound/DerivativeTarget/AssayActivityEC50/IC50Reference
This compound (3-oxo-C12-HSL) LasR Receptor Activation (E. coli pSB1075 reporter)Agonist9 nM[8]
Tetramic acid (degradation product of 3-oxo-C12-HSL) LasR Receptor Activation (E. coli pSB1075 reporter)Weak Agonist2.7 µM[8]
PD12 (2,5-disubstituted tetrazole with long alkyl chain) LasR Inhibition in P. aeruginosaAntagonist30 nM[9]
C12-d-homocysteine thiolactone RhlI InhibitionInhibitor11 ± 1 μM[10]
l-thiolactone counterpart of C12-d-homocysteine thiolactone RhlI InhibitionInhibitor387 ± 89 μM[10]
2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide (compound 10) Biofilm formation inhibition in P. aeruginosa PAO1Inhibitor-[1]
Immunomodulatory Effects

3-oxo-C12-HSL and its analogs have been shown to exert significant effects on mammalian immune cells, including the modulation of cytokine secretion and the induction of apoptosis.[3]

Compound/DerivativeCell Line/AssayEffectConcentrationReference
This compound (3-oxo-C12-HSL) IL-1β stimulated Caco-2/TC7 cellsDecrease in IL-8 secretion5 µM[8]
3-oxo-C12:2-HSL LPS and IFNγ stimulated RAW264.7 cellsDecrease in IL-1β expression (-35%) and TNFα expression (-40%)50 µM[11][12]
3-oxo-C12:2-HSL Stimulated PBMCDose-dependent decrease in TNF secretion25 to 100 µM[12]
This compound (3-oxo-C12-HSL) RAW264.7 cellsApoptosis induction50 and 100 µM (~40% and ~80% apoptotic cells, respectively)[13]
This compound (3-oxo-C12-HSL) RAW264.7 cellsNo significant apoptotic effects6.25 µM[13]

Signaling Pathways

The diverse biological activities of 3-oxo-C12-HSL and its derivatives stem from their interaction with various signaling pathways in both prokaryotic and eukaryotic cells.

Bacterial Quorum Sensing Pathway in P. aeruginosa

In P. aeruginosa, the las and rhl quorum sensing systems are hierarchically organized, with the las system generally considered to be at the top.

bacterial_qs_pathway cluster_las Las System cluster_rhl Rhl System LasI LasI oxo_C12_HSL 3-oxo-C12-HSL LasI->oxo_C12_HSL Synthesizes LasR LasR oxo_C12_HSL->LasR Binds to LasR_active Active LasR Dimer LasR->LasR_active Dimerizes LasR_active->LasI Activates transcription RhlI RhlI LasR_active->RhlI Activates transcription RhlR RhlR LasR_active->RhlR Activates transcription Virulence_Biofilm Virulence Factor Production & Biofilm Formation LasR_active->Virulence_Biofilm C4_HSL C4-HSL RhlI->C4_HSL Synthesizes C4_HSL->RhlR Binds to RhlR_active Active RhlR Dimer RhlR->RhlR_active Dimerizes RhlR_active->RhlI Activates transcription RhlR_active->Virulence_Biofilm

Caption: Hierarchical quorum sensing network in P. aeruginosa.

Mammalian Cell Signaling Pathways Modulated by 3-oxo-C12-HSL Derivatives

3-oxo-C12-HSL and its analogs can influence multiple signaling cascades in mammalian cells, leading to immunomodulatory and apoptotic effects.

mammalian_signaling cluster_cell Mammalian Cell cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes oxo_C12_HSL_deriv 3-oxo-C12-HSL Derivatives TAS2R Bitter Taste Receptors (e.g., TAS2R38) oxo_C12_HSL_deriv->TAS2R JAK_STAT JAK-STAT Pathway oxo_C12_HSL_deriv->JAK_STAT NFkB NF-κB Pathway oxo_C12_HSL_deriv->NFkB UPR Unfolded Protein Response (UPR) oxo_C12_HSL_deriv->UPR Ca_release Intracellular Ca2+ Release TAS2R->Ca_release Cytokine_Mod Modulation of Pro-inflammatory Cytokines (TNFα, IL-1β) JAK_STAT->Cytokine_Mod NFkB->Cytokine_Mod UPR->Cytokine_Mod Inhibits NF-κB Apoptosis Apoptosis UPR->Apoptosis

Caption: Overview of mammalian signaling pathways affected by 3-oxo-C12-HSL derivatives.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of 3-oxo-C12-HSL derivatives.

LasR-Based Reporter Gene Assay

This assay is used to quantify the agonist or antagonist activity of compounds on the LasR receptor.

Workflow:

reporter_assay_workflow start Start culture_cells Culture E. coli reporter strain (e.g., pSB1075) start->culture_cells add_compounds Add test compounds (3-oxo-C12-HSL derivatives) and controls culture_cells->add_compounds incubate Incubate cells to allow for gene expression add_compounds->incubate measure_signal Measure reporter signal (e.g., luminescence or fluorescence) incubate->measure_signal analyze_data Analyze data to determine EC50 or IC50 values measure_signal->analyze_data end End analyze_data->end

Caption: General workflow for a LasR-based reporter gene assay.

Detailed Methodology:

  • Bacterial Strain and Plasmid: An E. coli strain (e.g., DH5α) carrying a reporter plasmid (e.g., pSB1075) is commonly used. This plasmid contains the lasR gene and a lasI promoter-driven reporter gene (e.g., luxCDABE for luminescence or gfp for fluorescence).

  • Culture Preparation: The reporter strain is grown overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance. The overnight culture is then diluted to a specific optical density (e.g., OD600 of 0.1).

  • Assay Setup: The diluted culture is aliquoted into a 96-well microtiter plate. Test compounds, positive controls (3-oxo-C12-HSL for agonist assays), and negative controls (solvent vehicle) are added to the wells at various concentrations.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) with shaking for a defined period (e.g., 4-6 hours) to allow for reporter gene expression.

  • Signal Measurement: After incubation, the reporter signal is measured using a plate reader (luminometer or fluorometer).

  • Data Analysis: The data is normalized to the controls, and dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists) values.

P. aeruginosa Biofilm Inhibition Assay

This assay assesses the ability of compounds to prevent the formation of biofilms by P. aeruginosa.

Detailed Methodology:

  • Bacterial Strain: P. aeruginosa PAO1 is a commonly used strain for biofilm assays.

  • Culture Preparation: An overnight culture of P. aeruginosa is diluted in fresh growth medium (e.g., LB broth).

  • Assay Setup: The diluted bacterial suspension is added to the wells of a 96-well microtiter plate. Test compounds are added at various concentrations.

  • Incubation: The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • The planktonic cells are removed by gently washing the wells with a buffer (e.g., phosphate-buffered saline).

    • The remaining adherent biofilm is stained with a solution of crystal violet (0.1% w/v).

    • After incubation with the stain, excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., 30% acetic acid or ethanol).

    • The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 550-595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Quantification of Virulence Factors

Pyocyanin Production Assay:

  • Culture Conditions: P. aeruginosa is grown in a suitable medium (e.g., King's A medium) in the presence of test compounds for an extended period (e.g., 48-72 hours).[14]

  • Extraction: The culture supernatant is collected by centrifugation. Pyocyanin is extracted from the supernatant using chloroform (B151607).

  • Quantification: The chloroform layer is then acidified with 0.2 M HCl, which turns the pyocyanin from blue to pink. The absorbance of the pink solution is measured at 520 nm.[15] The concentration of pyocyanin is calculated based on its molar extinction coefficient.

Elastase Activity Assay:

  • Substrate: Elastin Congo Red is used as the substrate.

  • Assay Procedure: The cell-free supernatant from P. aeruginosa cultures grown with or without test compounds is incubated with Elastin Congo Red at 37°C for several hours.

  • Quantification: The reaction is stopped, and the insoluble substrate is pelleted by centrifugation. The absorbance of the supernatant, which contains the solubilized Congo Red dye released by elastase activity, is measured at 495 nm.

Conclusion

The structure-activity relationship of 3-oxo-C12-HSL is a complex and multifaceted field of study. Modifications to the acyl chain length, the 3-oxo group, and the lactone ring can profoundly impact the molecule's ability to interact with its bacterial receptor, LasR, and to modulate host cell signaling pathways. The data and protocols presented in this guide offer a framework for the comparative evaluation of 3-oxo-C12-HSL derivatives. A thorough understanding of these SAR principles is essential for the rational design of potent and specific quorum sensing inhibitors and immunomodulatory agents to combat P. aeruginosa infections and related inflammatory conditions. Future research should focus on synthesizing novel analogs with improved pharmacokinetic and pharmacodynamic properties to translate these promising findings into clinical applications.

References

Quorum Quenching Enzymes: A Comparative Analysis of Efficacy Against N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enzymatic degradation of a key bacterial signaling molecule, providing researchers and drug developers with comparative data and detailed experimental protocols for evaluating potent anti-virulence agents.

In the battle against bacterial infections, particularly those caused by opportunistic pathogens like Pseudomonas aeruginosa, disrupting cell-to-cell communication, a process known as quorum sensing (QS), has emerged as a promising therapeutic strategy. A key signaling molecule in many Gram-negative bacteria is N-3-Oxo-Dodecanoyl-L-Homoserine Lactone (3-oxo-C12-HSL). The enzymatic degradation of this molecule, termed quorum quenching, can effectively disarm pathogens by inhibiting the expression of virulence factors and biofilm formation. This guide provides a comparative overview of various quorum quenching enzymes, their efficacy against 3-oxo-C12-HSL, and the experimental methodologies used to assess their activity.

Comparative Efficacy of Quorum Quenching Enzymes

A variety of enzymes, broadly categorized as lactonases and acylases, have been identified and characterized for their ability to degrade 3-oxo-C12-HSL. Lactonases hydrolyze the ester bond of the homoserine lactone ring, while acylases cleave the amide bond, separating the acyl chain from the homoserine lactone moiety.[1] The choice of enzyme can have a significant impact on the modulation of QS-associated behaviors in bacteria like P. aeruginosa.[2]

Below is a summary of key enzymes and their reported activities against 3-oxo-C12-HSL.

EnzymeTypeSource OrganismEfficacy against 3-oxo-C12-HSLKey Findings & References
PvdQ AcylasePseudomonas aeruginosaHigh hydrolytic activity. Effectively degrades 3-oxo-C12-HSL, leading to reduced virulence.[3][4]PvdQ possesses a large, hydrophobic binding pocket well-suited for the long acyl chain of 3-oxo-C12-HSL.[4] Its application has been shown to reduce biofilm formation and attenuate virulence in animal models.[5][6][7]
AiiA LactonaseBacillus sp.Efficiently degrades various AHLs, including 3-oxo-C12-HSL.The AiiA lactonase has been shown to counteract the pathogenic effects of 3-oxo-C12-HSL by degrading the molecule, thereby normalizing bacterial proliferation and restoring microbial diversity in a murine model.[8]
PONs (Paraoxonases) LactonaseMammalian (e.g., Human)PONs, particularly PON2, can efficiently hydrolyze 3-oxo-C12-HSL.[9][10]These enzymes are considered a key part of the host's defense mechanism against P. aeruginosa quorum sensing.[10]
SsoPox LactonaseSulfolobus solfataricusEffective in reducing virulence factors in clinical isolates of P. aeruginosa.[11]A thermostable enzyme that has demonstrated broad activity against various AHLs and has been shown to be more effective than some chemical quorum sensing inhibitors.[11]
Aii810 LactonaseMetagenomeEfficiently degrades 3-oxo-C12-HSL with a hydrolysis rate exceeding 100% under tested conditions.[12]This cold-adapted enzyme strongly attenuates P. aeruginosa virulence and biofilm formation, making it a promising therapeutic candidate.[12]

Signaling Pathway of 3-oxo-C12-HSL in Pseudomonas aeruginosa

The 3-oxo-C12-HSL signaling molecule is a central component of the las quorum sensing system in P. aeruginosa. This system is a master regulator of virulence, controlling the expression of numerous genes involved in pathogenicity and biofilm formation.[13][14] The las system also hierarchically controls other QS systems within the bacterium, such as the rhl and pqs systems.[2][14]

G cluster_cell P. aeruginosa Cell cluster_extracellular Extracellular Environment LasI LasI Synthase AHL_out 3-oxo-C12-HSL (AHL) LasI->AHL_out Synthesis LasR_inactive Inactive LasR Receptor LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active Activation DNA Target Gene Promoters LasR_active->DNA Binding RhlR RhlR System LasR_active->RhlR Activation PQS PQS System LasR_active->PQS Activation Virulence Virulence Factor Production & Biofilm Formation DNA->Virulence Transcription AHL_in 3-oxo-C12-HSL (AHL) AHL_out->AHL_in Diffusion QQ_Enzyme Quorum Quenching Enzyme AHL_out->QQ_Enzyme Degradation AHL_in->LasR_inactive Binding Degraded_AHL Degraded AHL QQ_Enzyme->Degraded_AHL

Caption: 3-oxo-C12-HSL signaling pathway and the action of quorum quenching enzymes.

Experimental Protocols

Accurate evaluation of quorum quenching enzyme efficacy is crucial for their development as therapeutics. Below are detailed methodologies for key experiments.

AHL Degradation Bioassay using a Reporter Strain

This assay qualitatively and quantitatively measures the degradation of 3-oxo-C12-HSL by a quorum quenching enzyme.

Principle: A bacterial reporter strain, such as E. coli JM109 (pSB1075), is used which produces a detectable signal (e.g., luminescence or pigment) in the presence of long-chain AHLs.[6][7] The reduction in signal intensity corresponds to the enzymatic degradation of the AHL.

Protocol:

  • Preparation of AHL: A stock solution of 3-oxo-C12-HSL is prepared in a suitable solvent like acetonitrile. A known amount is then spotted into the wells of a microplate and the solvent is allowed to evaporate.[6][7]

  • Enzymatic Reaction: The dried AHL is solubilized in a buffer (e.g., PBS, pH 7.4) containing the purified quorum quenching enzyme. Control wells contain the buffer without the enzyme or with a denatured enzyme.[6][7]

  • Incubation: The microplate is incubated at a temperature and for a duration suitable for the enzyme's activity (e.g., 30°C for 24 hours).[5]

  • Reporter Strain Inoculation: An overnight culture of the reporter strain is diluted in fresh growth medium and added to each well of the microplate.

  • Signal Detection: The microplate is incubated further to allow for the growth of the reporter strain and the expression of the reporter gene. The signal (e.g., luminescence) is then measured using a plate reader.

  • Data Analysis: The reduction in signal in the enzyme-treated wells compared to the control wells indicates the quorum quenching activity.

Quantification of Virulence Factor Production

This method assesses the downstream effects of quorum quenching by measuring the production of specific virulence factors controlled by the 3-oxo-C12-HSL signaling pathway.

Principle: The production of virulence factors such as proteases and pyocyanin (B1662382) by P. aeruginosa is dependent on the las QS system. A reduction in these factors in the presence of a quorum quenching enzyme indicates its efficacy.[11]

Protocol for Protease Activity (Azocasein Assay):

  • Bacterial Culture: P. aeruginosa is grown in a suitable medium in the presence and absence of the quorum quenching enzyme.

  • Supernatant Collection: The bacterial cultures are centrifuged, and the cell-free supernatant is collected.

  • Enzymatic Reaction: The supernatant is mixed with a solution of azocasein (B1165720) and incubated.

  • Precipitation: The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate the undigested protein.

  • Quantification: The mixture is centrifuged, and the absorbance of the supernatant, which contains the digested azocasein fragments, is measured at 400 nm.[15] A lower absorbance in the enzyme-treated sample indicates reduced protease activity.

Biofilm Formation Assay

This assay quantifies the ability of a quorum quenching enzyme to inhibit or disperse biofilms.

Principle: Biofilm formation in P. aeruginosa is heavily regulated by quorum sensing. The amount of biofilm can be stained and quantified to assess the impact of the quorum quenching enzyme.[16][17]

Protocol (Crystal Violet Staining):

  • Biofilm Growth: P. aeruginosa is cultured in a multi-well plate in the presence or absence of the quorum quenching enzyme for a set period (e.g., 24 hours) to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution.

  • Staining: The remaining biofilm is stained with a crystal violet solution for a defined time.

  • Destaining: Excess stain is washed away, and the bound crystal violet is solubilized using a solvent such as ethanol (B145695) or acetic acid.

  • Quantification: The absorbance of the solubilized stain is measured at a specific wavelength (typically around 570-595 nm). A lower absorbance in the enzyme-treated wells indicates reduced biofilm formation.

Experimental Workflow for Evaluating Quorum Quenching Enzymes

The following diagram illustrates a typical workflow for the discovery and characterization of novel quorum quenching enzymes.

G Start Enzyme Source (e.g., Bacterial Isolate, Metagenomic Library) Cloning Gene Cloning and Expression Start->Cloning Purification Enzyme Purification Cloning->Purification Bioassay AHL Degradation Bioassay Purification->Bioassay Kinetics Enzyme Kinetic Analysis (kcat, Km) Bioassay->Kinetics VirulenceAssay Virulence Factor Assays (Protease, Pyocyanin) Bioassay->VirulenceAssay BiofilmAssay Biofilm Inhibition/Dispersion Assay Bioassay->BiofilmAssay InVivo In Vivo Efficacy Studies (e.g., Animal Models) VirulenceAssay->InVivo BiofilmAssay->InVivo

Caption: A typical workflow for the evaluation of quorum quenching enzymes.

References

Safety Operating Guide

Personal protective equipment for handling N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of N-3-Oxo-Dodecanoyl-L-Homoserine Lactone.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as Acute toxicity, oral 4, with the hazard statement H302: Harmful if swallowed.[1][2] While it is not classified as a hazardous waste, it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes.[3]

GHS Hazard Summary Table:

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[1][2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in its solid form or in solution.

Recommended Personal Protective Equipment:

Body PartProtectionSpecification
Eyes Safety GlassesANSI Z87.1-compliant safety glasses with side shields.
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Ensure gloves are compatible with the solvent being used (see solvent compatibility table below).
Body Laboratory CoatStandard, fully-buttoned laboratory coat.
Respiratory Not generally requiredA NIOSH-approved respirator may be necessary for large quantities or when generating dust. Work in a well-ventilated area or a chemical fume hood.

Glove Selection for Common Solvents:

As this compound is often dissolved in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3], proper glove selection is critical.

SolventRecommended Glove Material
Dimethyl Sulfoxide (DMSO) Nitrile, Neoprene
Dimethylformamide (DMF) Nitrile, Neoprene

Note: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and performance data.

PPE_Selection_Workflow PPE Selection Workflow for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound is_solid Is the compound in solid form? start->is_solid is_solution Is the compound in solution? start->is_solution solid_ppe Required PPE: - Lab Coat - Safety Glasses - Gloves (Nitrile/Neoprene) is_solid->solid_ppe Yes solution_ppe Required PPE: - Lab Coat - Safety Glasses - Solvent-Resistant Gloves (Check compatibility chart) is_solution->solution_ppe Yes ventilation Work in a well-ventilated area or fume hood solid_ppe->ventilation solution_ppe->ventilation proceed Proceed with experiment ventilation->proceed

PPE Selection Workflow Diagram

Handling and Storage Procedures

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling and before breaks.[1][3]

  • Do not eat, drink, or smoke when using this product.[1]

  • This compound is supplied as a crystalline solid.[3]

  • Stock solutions can be prepared by dissolving the solid in an organic solvent such as DMSO or dimethylformamide, with a solubility of approximately 20 mg/ml.[3] The use of ethanol (B145695) or other primary alcohols is not recommended as they can open the lactone ring.[3]

Storage:

  • Store at -20°C for long-term stability.[4]

  • The product is stable for at least 2 years when stored at -20°C.[4]

  • Keep container tightly closed in a dry and well-ventilated place.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination. Although not classified as hazardous waste, it should not be disposed of in the regular trash or down the sanitary sewer without following institutional guidelines.

Disposal Protocol:

Waste TypeDisposal Method
Solid this compound - Collect in a clearly labeled, sealed container. - Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. - Do not place in laboratory trash cans intended for custodial pickup.
Solutions of this compound - Collect in a sealed, labeled container compatible with the solvent used. - Dispose of as chemical waste via your institution's EHS office. - Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Collect in a designated, lined container. - Dispose of as solid chemical waste through your institution's EHS office.
Empty Product Containers - Rinse thoroughly with an appropriate solvent. - Collect the rinsate for disposal as chemical waste. - Deface the label and dispose of the empty container in the regular trash, if permitted by your institution.

General Disposal Guidance:

  • Do not allow the product or large quantities of it to enter sewers or surface/ground water.[1] The compound is classified as Water hazard class 1 (Self-assessment): slightly hazardous for water.[1]

  • Always consult with your institution's EHS office for specific disposal procedures, as regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
Reactant of Route 2
Reactant of Route 2
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.